trans-4-Aminocyclohexanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
| Record name | NoName_367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-53-0, 3685-23-2, 3685-25-4 | |
| Record name | 4-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-Aminocyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3685-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3685-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid, with the Chemical Abstracts Service (CAS) number 3685-25-4 , is a cyclic β-amino acid derivative that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its rigid cyclohexane scaffold provides a unique conformational constraint that is valuable for designing molecules with specific spatial orientations to interact with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in the scientific community.
Core Properties and Identification
This compound is a white to off-white crystalline solid.[1] Its structure consists of a cyclohexane ring with an amino group and a carboxylic acid group in a trans configuration, meaning they are on opposite sides of the ring. This stereochemistry is crucial for its biological activity and applications.
Chemical and Physical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 3685-25-4 | [1][2][3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 143.18 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | >300 °C | [5] |
| Boiling Point | 280 °C at 760 mmHg | [5] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Purity | Typically >97% or >98% (GC/TLC) | [1][4] |
Structural Representation
The chemical structure of this compound is fundamental to its function. The trans-orientation of the amino and carboxyl groups provides a defined spatial arrangement that is exploited in rational drug design.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of isomerically pure this compound is a critical aspect of its utility. Several synthetic routes have been developed, often focusing on achieving high stereoselectivity.
Common Synthetic Approaches
An industrially feasible process often involves the preparation of isomerically pure derivatives that serve as versatile building blocks.[6] One common strategy is the catalytic hydrogenation of p-aminobenzoic acid, followed by separation of the resulting cis/trans isomer mixture.[7][8]
Another approach involves the epimerization of the more readily available cis-isomer.[9][10] This process typically utilizes a base, such as sodium methoxide, to convert the cis-isomer to the thermodynamically more stable trans-isomer.[10] The efficiency of this conversion can be enhanced by protecting the amino group, for example, with a Boc (tert-butoxycarbonyl) group.
Representative Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting key stages.
Caption: Generalized synthesis workflow for this compound.
Detailed Experimental Protocol: Epimerization of N-Boc-cis-4-aminocyclohexanecarboxylic acid
This protocol is a conceptual representation based on established chemical principles for achieving the cis-to-trans isomerization.
-
Protection: The cis/trans mixture of 4-aminocyclohexanecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) in a solvent like methanol to yield N-Boc-4-aminocyclohexanecarboxylic acid.[9]
-
Epimerization: The N-Boc protected isomer mixture is treated with a strong base, such as sodium methoxide in methanol.[10] The reaction is heated to facilitate the epimerization of the α-carbon to the carboxyl group, driving the equilibrium towards the more stable trans isomer. The progress of the reaction is monitored by techniques like TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is neutralized with an acid. The product is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography to achieve high isomeric purity.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.[6][7][8] Its rigid structure allows it to serve as a scaffold to orient pharmacophoric groups in a precise manner, enhancing binding affinity and selectivity for biological targets.
Role as a Building Block
This compound is a key building block in the synthesis of various therapeutic agents.[1] For instance, it is utilized in the preparation of Janus Kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[7][8] It has also been incorporated into the synthesis of antihypertensive agents and compounds for treating circulatory diseases.[10]
Incorporation into Peptidomimetics
The constrained cyclohexane ring of this compound makes it an excellent surrogate for dipeptide units in peptidomimetics. This can lead to increased metabolic stability and improved pharmacokinetic properties of the resulting drug candidates. For example, it has been used in the synthesis of dynorphin A analogs, which are potent opioid peptides.[7][8]
Signaling Pathway Modulation
The incorporation of the this compound moiety into drug molecules can influence their interaction with various signaling pathways. For example, in the context of JAK inhibitors, the molecule would be part of a larger structure that binds to the ATP-binding site of the JAK enzyme, thereby inhibiting its kinase activity and downstream signaling through the JAK-STAT pathway.
Caption: Role of an inhibitor in the JAK-STAT signaling pathway.
Safety, Handling, and Storage
Hazard Identification
This compound is classified as an irritant.[11] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
Recommended Safety Precautions
When handling this compound, it is essential to use appropriate personal protective equipment (PPE).
-
Eye/Face Protection: Wear chemical safety goggles or glasses.[12]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[12]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[13] For large-scale use or in emergencies, a NIOSH/MSHA approved respirator is recommended.[13]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[13]
Storage and Stability
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It should be stored at room temperature.[4][5]
-
Stability: The compound is stable under normal conditions.[12][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12]
Conclusion
This compound (CAS: 3685-25-4) is a fundamentally important building block in modern drug discovery and development. Its well-defined stereochemistry and rigid conformation provide a valuable tool for medicinal chemists to design novel therapeutics with enhanced properties. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research and development setting.
References
- 1. CAS 3685-25-4: this compound [cymitquimica.com]
- 2. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 3685-25-4 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 11. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid
This technical guide provides a comprehensive overview of trans-4-Aminocyclohexanecarboxylic acid, a key building block in pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical and physical properties, synthesis, and applications.
Molecular and Physicochemical Properties
This compound is a cyclic amino acid derivative with the chemical formula C7H13NO2.[1][2] Its structure consists of a cyclohexane ring with an amino group and a carboxylic acid group in a trans configuration.[1] This stereochemistry is crucial for its biological activity and its utility as a synthetic intermediate.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 143.18 g/mol [2] |
| Molecular Formula | C7H13NO2[1][2] |
| CAS Number | 3685-25-4[1] |
| Appearance | White to off-white crystalline solid[3] |
| Melting Point | >300 °C[4] |
| pKa | Not available |
| Solubility | Soluble in water[3] |
Table 2: Properties of N-Boc-trans-4-Aminocyclohexanecarboxylic acid
| Property | Value |
| Molecular Weight | 243.30 g/mol [5] |
| Molecular Formula | C12H21NO4[5] |
| CAS Number | 53292-89-0[5] |
Synthesis of this compound
A common and industrially feasible method for the synthesis of this compound involves the catalytic hydrogenation of p-aminobenzoic acid.[6][7] This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product.[6] Subsequent purification steps are necessary to isolate the desired trans isomer.
Experimental Protocol: Synthesis and Purification
2.1.1. Hydrogenation of p-Aminobenzoic Acid [6][7]
-
In a high-pressure autoclave, combine p-aminobenzoic acid (1 equivalent), a 5% Ruthenium on Carbon (Ru/C) catalyst (typically 25-50 wt% of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 15 bar.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain these conditions for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The resulting product is a mixture of cis- and this compound.
2.1.2. N-Boc Protection [7]
-
To the crude reaction mixture from the hydrogenation step, add Boc-anhydride (1 equivalent).
-
Stir the mixture at room temperature for several hours to allow for the complete protection of the amino group.
2.1.3. Isomer Separation and Purification [7][8]
-
Following N-Boc protection, the cis and trans isomers can be separated. One method involves the selective esterification of the cis-isomer followed by extraction.
-
Acidify the aqueous solution with a citric acid solution to a pH of approximately 4.
-
Extract the N-Boc protected this compound with a suitable organic solvent, such as dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified N-Boc protected trans isomer.
-
Deprotection of the Boc group can be achieved under acidic conditions to yield the final this compound.
Analytical Characterization
The purity and isomeric ratio of this compound are critical for its use in pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).
-
Data Analysis: The ratio of the cis and trans isomers can be determined by integrating the characteristic signals of each isomer. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the two isomers due to their different spatial orientations.
Experimental Protocol: GC-MS Analysis
-
Derivatization: Convert the amino acid to a more volatile derivative, for example, by esterification of the carboxylic acid group and/or acylation of the amino group.
-
Sample Injection: Inject a small volume of the derivatized sample solution into the GC.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the cis and trans isomers. The temperature program of the GC oven should be optimized to achieve baseline separation.
-
Mass Spectrometric Detection: The mass spectrometer will detect the separated isomers, providing information on their molecular weight and fragmentation patterns, which can be used for identification and quantification.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[8] Its rigid cyclohexane core serves as a scaffold to orient functional groups in a specific and predictable manner, which is essential for effective binding to biological targets.
Janus Kinase (JAK) Inhibitors
One of the most significant applications of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[6][7] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of inflammatory and autoimmune diseases.
The JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the dimerization of receptor subunits and the activation of associated JAKs. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.
JAK inhibitors that incorporate the this compound scaffold can effectively block the ATP-binding site of the JAKs, thereby inhibiting their kinase activity and downstream signaling.
References
- 1. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]
- 2. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3685-25-4: this compound [cymitquimica.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 反式-4-叔丁氧羰酰胺环己羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 8. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
trans-4-Aminocyclohexanecarboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (t-AMCA), a saturated cyclic amino acid, serves as a crucial building block in medicinal chemistry and materials science. Its rigid, well-defined stereochemistry, conferred by the trans orientation of the amino and carboxylic acid groups on the cyclohexane ring, makes it an invaluable scaffold for designing conformationally constrained molecules. Understanding its fundamental physical properties is paramount for its effective use, from predicting its behavior in physiological environments to designing robust synthetic routes and stable formulations. This guide provides a comprehensive analysis of the core physicochemical characteristics of t-AMCA, offering both established data and field-proven insights into their determination and application.
Molecular Structure and Stereochemistry
The defining feature of this compound is its cyclohexane backbone. In its lowest energy chair conformation, the bulky carboxylic acid and amino groups occupy equatorial positions on opposite sides of the ring (1,4-substitution). This configuration minimizes steric strain and results in a stable, rigid structure that is central to its function as a molecular scaffold.
Caption: 2D representation of t-AMCA's core structure.
Core Physicochemical Properties
The interplay between the acidic carboxyl group and the basic amino group governs the majority of t-AMCA's physical properties. In the solid state and in neutral aqueous solution, it exists predominantly as a zwitterion, leading to strong intermolecular interactions.
Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Molecular Formula | C₇H₁₃NO₂ | [2][3][4][5] |
| Molecular Weight | 143.18 g/mol | [2][3][4] |
| Melting Point | >300 °C (decomposes) | |
| Boiling Point | 56-58 °C at 0.08 Torr | [2] |
| pKa₁ (-COOH) | ~4.5 (Predicted: 4.46 ± 0.10) | [2] |
| pKa₂ (-NH₃⁺) | ~9-10 (Estimated) | [6][7] |
| Water Solubility | Soluble | [1][2] |
| CAS Number | 3685-25-4 | [1][2][4][5] |
Melting Point: An Indicator of High Lattice Energy
Various supplier databases report a melting point of 495 °C.[2] This value is exceptionally high for a small organic molecule and should be interpreted as a decomposition temperature rather than a true melting point. The zwitterionic nature of t-AMCA in the solid state creates strong intermolecular ionic interactions and extensive hydrogen bonding, forming a highly stable crystal lattice. Overcoming these forces requires significant thermal energy, leading to thermal decomposition before melting can occur. A more realistic assessment, by comparison with the structurally similar drug tranexamic acid, is a decomposition point greater than 300 °C. Accurate determination requires thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).
Acidity, Basicity, and Ionization States (pKa)
The pKa values are critical for predicting the molecule's charge state in different pH environments, which directly impacts its solubility, lipophilicity, and biological interactions.
-
pKa₁ (Carboxylic Acid): The predicted pKa of the carboxylic acid group is approximately 4.46.[2] This is a typical value for a carboxylic acid, indicating it will be deprotonated (negatively charged) at physiological pH (~7.4).
This dual nature means that t-AMCA is zwitterionic over a broad pH range, from approximately 4.5 to 9.
Caption: Dominant ionic species of t-AMCA at different pH ranges.
Solubility Profile
Consistent reports confirm that t-AMCA is soluble in water and other polar solvents.[1] This high aqueous solubility is a direct consequence of its ability to form strong hydrogen bonds with water via both the ammonium and carboxylate groups of the zwitterion. Conversely, it is expected to have poor solubility in non-polar organic solvents like hexane or dichloromethane. For drug development, quantitative solubility is a critical parameter that must be determined experimentally.
Experimental Protocols for Characterization
The following sections describe standardized, self-validating methodologies for determining key physical properties of t-AMCA.
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
This protocol is the gold-standard method for determining thermodynamic solubility, providing reliable and reproducible data crucial for pre-formulation studies.
Causality: The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the solvent, which is the definition of thermodynamic solubility. The extended incubation time and agitation are necessary to overcome kinetic barriers to dissolution.
Methodology:
-
Preparation: Add an excess amount of t-AMCA solid to a series of vials containing the solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Immediately dilute the sample with a known volume of mobile phase or a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, LC-MS, or ¹H NMR with an internal standard.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.
Self-Validation: The protocol's integrity is confirmed by ensuring the presence of undissolved solid in each vial after the equilibration period, which proves that the solution was saturated.
Caption: Workflow for the Shake-Flask Solubility Determination method.
Protocol 2: Melting Point and Decomposition Analysis
Causality: Using DSC and TGA provides a more complete picture of thermal behavior than a simple melting point apparatus. DSC measures heat flow, identifying phase transitions, while TGA measures mass loss, identifying decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of dry t-AMCA powder into an aluminum DSC pan.
-
DSC Analysis: Place the pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a temperature above the suspected decomposition point (e.g., 400 °C). Record the heat flow.
-
TGA Analysis: In a parallel experiment, place 5-10 mg of the sample into a TGA crucible. Heat the sample using the same temperature program as the DSC analysis. Record the percentage of mass loss as a function of temperature.
-
Data Interpretation: Analyze the DSC thermogram for endothermic or exothermic events. Analyze the TGA curve to identify the onset temperature of mass loss, which corresponds to decomposition. The absence of a sharp endotherm before mass loss confirms that the substance decomposes rather than melts.
Self-Validation: The system is validated by running a certified reference standard (e.g., Indium) with a known melting point and enthalpy of fusion prior to the sample analysis.
Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum provides definitive confirmation of the trans stereochemistry through the analysis of coupling constants for the protons at the C1 and C4 positions.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxyl carbon (~175-180 ppm), the two CH carbons attached to the functional groups, and the remaining CH₂ carbons of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of a zwitterionic amino acid. Expect to see a broad absorption from the N-H stretch of the ammonium group (~3000 cm⁻¹) and strong absorptions from the asymmetric and symmetric stretches of the carboxylate group (~1600-1550 cm⁻¹ and ~1400 cm⁻¹).
Conclusion
This compound is a crystalline solid whose physical properties are dominated by its zwitterionic character. This leads to a high decomposition temperature and excellent solubility in aqueous media. Its well-defined pKa values dictate a zwitterionic state across a wide physiological pH range. While comprehensive crystallographic data is not widely published, its structure can be unequivocally confirmed by spectroscopic methods. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify its key properties, ensuring reliable and reproducible data for applications in drug discovery and materials science.
References
- 1. CAS 3685-25-4: this compound [cymitquimica.com]
- 2. This compound | 3685-25-4 [chemicalbook.com]
- 3. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. reddit.com [reddit.com]
An In-depth Technical Guide on the Solubility of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trans-4-Aminocyclohexanecarboxylic acid, a compound commonly known as tranexamic acid. The document presents available solubility data, detailed experimental protocols for solubility determination, and relevant biological and synthesis pathways to support research and development activities.
Solubility Data of this compound
This compound is a synthetic amino acid derivative with significant medical applications, particularly as an antifibrinolytic agent. Its solubility is a critical parameter for formulation development, dosage form design, and various analytical procedures.
Qualitative Solubility Profile
Based on available literature, this compound exhibits a distinct solubility profile characterized by its high polarity. It is generally described as being freely soluble in polar protic solvents and sparingly soluble to insoluble in non-polar and some polar aprotic solvents.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Classification | Solvent | Solubility Description |
| Polar Protic | Water | Freely Soluble[1][2][3][4] |
| Glacial Acetic Acid | Freely Soluble[1][2][3] | |
| Ethanol (95%) | Very Slightly Soluble[1] / Sparingly Soluble[5][6] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[5] |
| Dimethylformamide (DMF) | Sparingly Soluble[5] | |
| Acetone | Practically Insoluble[2][3] | |
| Non-Polar | Diethyl Ether | Practically Insoluble[1] |
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available quantitative information. It is important to note that solubility is temperature-dependent, and the provided data may be at ambient temperature unless otherwise specified.
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | Not Specified | ~16.7 g/100 mL (1g/6mL)[2][3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~1.0 g/100 mL (10 mg/mL)[5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for pharmaceutical development. The following section outlines a detailed experimental protocol for determining the solubility of a solid compound like this compound in a liquid solvent. This protocol is based on the gravimetric method, a reliable and widely used technique.[7][8]
Gravimetric Method for Solubility Determination
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or incubator
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm pore size)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.
-
Immediately filter the solution through a syringe filter of an appropriate pore size into a pre-weighed, clean, and dry evaporation dish. Filtration is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 100-105 °C for water).
-
Dry the sample to a constant weight. This is achieved by repeatedly drying, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.
-
Record the final mass of the evaporation dish with the dried solute.
-
Calculations:
-
Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dried solute)
-
Mass of the dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of the solvent) x 100
-
Solubility ( g/100 mL solvent) = (Mass of dissolved solute / Volume of solvent) x 100 (if the density of the solvent is known)
Analytical Method for Concentration Measurement
For solvents where evaporation is not ideal or for more precise measurements, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the saturated solution.[9][10]
Brief HPLC Protocol Outline:
-
Prepare a calibration curve: A series of standard solutions of this compound of known concentrations are prepared and analyzed by HPLC to create a calibration curve of peak area versus concentration.
-
Sample analysis: A filtered aliquot of the saturated solution is appropriately diluted and injected into the HPLC system.
-
Quantification: The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.
Visualizations: Signaling Pathway and Experimental Workflows
Mechanism of Action: Antifibrinolytic Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the breakdown of fibrin clots. It is a synthetic analog of the amino acid lysine and acts as a competitive inhibitor of plasminogen activation. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow: Gravimetric Solubility Determination
The following diagram outlines the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for gravimetric determination of solubility.
Synthesis Workflow: Preparation of this compound
A common synthetic route to this compound starts from dimethyl terephthalate.[11][12][13] The following diagram provides a simplified overview of a reported seven-step synthesis process.
Caption: Simplified workflow for the synthesis of this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 3. Tranexamic Acid CAS#: 1197-18-8 [m.chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scribd.com [scribd.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. us.typology.com [us.typology.com]
- 12. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the NMR Spectral Analysis of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: trans-4-Aminocyclohexanecarboxylic acid (T4ACA) is a conformationally constrained cyclic amino acid that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its rigid cyclohexane core imparts specific spatial orientations to the amino and carboxylic acid functional groups, influencing molecular interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of T4ACA, providing detailed insights into its three-dimensional structure in solution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of T4ACA, grounded in the principles of stereochemistry and spectral interpretation.
Molecular Structure and Conformational Dynamics
This compound exists predominantly in a chair conformation to minimize steric strain. In the trans isomer, both the amino and carboxylic acid substituents can occupy either a diequatorial or a diaxial position. Due to the significant steric hindrance associated with 1,3-diaxial interactions, the diequatorial conformation is overwhelmingly favored and is the most stable.[3][4] This conformational preference is a critical determinant of the observed NMR spectrum.
Figure 1: Predominant diequatorial chair conformation of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of T4ACA is characterized by distinct signals for the protons on the cyclohexane ring, influenced by their axial or equatorial positions and their proximity to the electron-withdrawing amino and carboxylic acid groups.
Chemical Shift Assignments
| Proton | Position | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 | Axial | ~2.2 - 2.4 | Triplet of triplets (tt) | J_ax,ax ≈ 12, J_ax,eq ≈ 3 |
| H4 | Axial | ~2.5 - 2.7 | Triplet of triplets (tt) | J_ax,ax ≈ 12, J_ax,eq ≈ 3 |
| H2, H6 (eq) | Equatorial | ~2.0 - 2.2 | Multiplet | |
| H3, H5 (eq) | Equatorial | ~1.9 - 2.1 | Multiplet | |
| H2, H6 (ax) | Axial | ~1.3 - 1.5 | Multiplet | |
| H3, H5 (ax) | Axial | ~1.2 - 1.4 | Multiplet | |
| -NH₂ | Variable | Broad singlet | ||
| -COOH | Variable | Broad singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.
Interpretation of Spectral Features
-
Methine Protons (H1 and H4): The protons attached to the carbons bearing the substituents (C1 and C4) are deshielded due to the electron-withdrawing nature of the carboxylic acid and amino groups, respectively. In the stable diequatorial conformation, these protons are in the axial position. They typically appear as complex multiplets, often approximated as a triplet of triplets, due to large axial-axial couplings with the adjacent axial protons and smaller axial-equatorial couplings.
-
Methylene Protons (H2, H3, H5, H6): The cyclohexane ring protons appear as two groups of signals. The equatorial protons are generally deshielded relative to the axial protons and resonate at a higher chemical shift. The axial protons are more shielded and appear at a lower chemical shift. This difference arises from the anisotropic effects of the C-C single bonds in the chair conformation.
-
Coupling Constants: The magnitude of the vicinal coupling constants (³J_HH) is diagnostic of the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Axial-Axial Coupling (³J_ax,ax): A large coupling constant, typically in the range of 10-13 Hz, is observed due to the approximately 180° dihedral angle.
-
Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq) Couplings: These are smaller, generally in the range of 2-5 Hz, corresponding to dihedral angles of approximately 60°.
-
-
Labile Protons (-NH₂ and -COOH): The chemical shifts of the amine and carboxylic acid protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They often appear as broad singlets and may exchange with deuterium in the presence of D₂O.
Figure 2: Workflow for ¹H NMR spectral analysis of T4ACA.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of T4ACA provides information on the number of non-equivalent carbon atoms and their chemical environments.
Chemical Shift Assignments
| Carbon | Approximate Chemical Shift (ppm) |
| C=O | ~175 - 180 |
| C1 | ~45 - 50 |
| C4 | ~50 - 55 |
| C2, C6 | ~30 - 35 |
| C3, C5 | ~25 - 30 |
Note: Chemical shifts are approximate and can vary with solvent and pH.
Interpretation of Spectral Features
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and appears at the lowest field (highest ppm value), typically in the range of 175-180 ppm.[5][6]
-
Methine Carbons (C1 and C4): The carbons attached to the carboxylic acid and amino groups are deshielded compared to the other ring carbons. The carbon attached to the more electronegative nitrogen atom (C4) is expected to be slightly more deshielded than the carbon attached to the carboxylic acid group (C1).
-
Methylene Carbons (C2, C3, C5, C6): Due to the symmetry of the molecule in its diequatorial conformation, the methylene carbons appear as two distinct signals. C2 and C6 are equivalent, as are C3 and C5.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of T4ACA for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.
-
Solvent Selection: The choice of solvent can influence the chemical shifts, particularly of the labile protons.[7] D₂O is a common choice for its ability to dissolve the zwitterionic form of the amino acid and for exchanging with the -NH₂ and -COOH protons, leading to their disappearance from the spectrum, which can aid in peak assignment.
-
Transfer and Filtration: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.[8]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for aqueous solutions or TMS (tetramethylsilane) for organic solvents can be added.[3]
NMR Data Acquisition
-
Instrumentation: Acquire the NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8-16 scans are usually adequate for good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is standard.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Conclusion
The NMR spectral analysis of this compound is a powerful method for confirming its structure and understanding its conformational preferences in solution. The diequatorial chair conformation dominates, leading to a predictable pattern of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. A thorough understanding of these spectral features is essential for researchers utilizing T4ACA in the design and synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 3685-25-4: this compound [cymitquimica.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-transform infrared (FT-IR) spectroscopy data for trans-4-aminocyclohexanecarboxylic acid. It includes a detailed summary of its characteristic vibrational modes, a general experimental protocol for sample analysis, and visual representations of the experimental workflow and molecular structure-spectra correlation.
Introduction
This compound is a bifunctional organic compound incorporating a cyclohexane ring with both an amino group and a carboxylic acid group in a trans configuration.[1][2] This structure makes it a valuable building block in medicinal chemistry and pharmaceutical development.[1][3] Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. This guide focuses on the interpretation of the IR spectrum of this compound.
IR Spectroscopy Data
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its primary functional groups: the amine (-NH₂), the carboxylic acid (-COOH), and the cyclohexane ring (C-H bonds). The data presented below is a compilation from typical spectra and is best used as a reference. The exact peak positions can vary slightly depending on the sample preparation and instrument conditions.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3400 - 3200 | N-H (Amine) | Symmetric and Asymmetric Stretching | Medium-Strong, Broad |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Very Broad, Strong |
| 2950 - 2850 | C-H (Cyclohexane) | Symmetric and Asymmetric Stretching | Strong |
| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong |
| 1640 - 1550 | N-H (Amine) | Bending (Scissoring) | Medium-Strong |
| 1470 - 1440 | C-H (Cyclohexane) | Bending (Scissoring) | Medium |
| 1430 - 1390 | O-H (Carboxylic Acid) | Bending | Medium, Broad |
| ~1300 | C-O (Carboxylic Acid) | Stretching | Medium |
| 950 - 910 | O-H (Carboxylic Acid) | Out-of-Plane Bending | Broad, Medium |
Experimental Protocols
The following outlines a general procedure for obtaining an FT-IR spectrum of a solid sample like this compound. Common methods include the preparation of a potassium bromide (KBr) pellet, a Nujol mull, or a thin solid film.[4][5][6]
3.1. KBr Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the this compound sample in an agate mortar and pestle to a fine powder. This is crucial to reduce light scattering.[6]
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture to a very fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture to a pellet press die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
3.2. Nujol Mull Method
-
Sample Preparation:
-
Sample Mounting:
-
Transfer a small amount of the mull onto one face of an IR-transparent salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.
-
-
Data Acquisition:
-
Mount the salt plates in the spectrometer's sample holder.
-
Collect the spectrum as described for the KBr pellet method. Note that the Nujol itself has characteristic C-H absorption bands that will be present in the spectrum.
-
3.3. Thin Solid Film Method
-
Sample Preparation:
-
Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone).[8]
-
-
Film Formation:
-
Data Acquisition:
-
Place the salt plate in the sample holder and acquire the spectrum as previously described.[8]
-
Visualizations
The following diagrams illustrate the experimental workflow for FT-IR spectroscopy and the relationship between the molecular structure of this compound and its key IR absorption bands.
Caption: General workflow for FT-IR analysis of a solid sample.
Caption: Correlation of functional groups and IR peaks.
References
- 1. CAS 3685-25-4: this compound [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Mass Spectrometry of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of trans-4-Aminocyclohexanecarboxylic acid, a synthetic lysine analog also known as tranexamic acid (TXA).[1][2] Utilized for its antifibrinolytic properties in managing bleeding disorders, accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and clinical studies.[1][3] This document details established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, including experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field.
Core Principles of Mass Spectrometric Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a compound like this compound, which lacks a natural chromophore or fluorophore for other detection methods, mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity.[3] The process generally involves introducing a sample into an ion source, where molecules are converted to gas-phase ions. These ions are then separated in a mass analyzer based on their m/z ratio and finally detected.[4]
In tandem mass spectrometry (MS/MS), a specific precursor ion (the ionized form of the target molecule) is selected, fragmented, and the resulting product ions are detected. This process, often referred to as Multiple Reaction Monitoring (MRM), significantly enhances the specificity and sensitivity of the analysis, making it the gold standard for quantitative bioanalysis.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of this compound in human plasma and serum.
Table 1: Mass Spectrometric Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (IS) (m/z) | Product Ion (IS) (m/z) | Ionization Mode |
| This compound | 158.0 / 158.1 | 95.0 / 95.1 / 122.7 | Methyldopa | 212.0 | 166.0 | Positive Electrospray (ESI+) |
| This compound | 158.0 | 122.7 | 4-aminocyclohexanecarboxylic acid | 144.0 | 126.0 | Positive Electrospray (ESI+) |
| This compound | 158.1 | 95.1 | cis-4-aminocyclohexanecarboxylic acid | 144.0 | 81.1 | Positive Electrospray (ESI+) |
| This compound | Not Specified | 94.99 | Tranexamic acid D2 | Not Specified | Not Specified | Not Specified |
| This compound | Not Specified | Not Specified | Tranexamic acid-D2 | Not Specified | Not Specified | Positive Electrospray (ESI+) |
Data compiled from multiple sources.[1][2][5][6][7]
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Biological Matrix | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| Human Plasma | 0.02 - 10.00 | 0.02 |
| Human Serum | 1.0 - 200.0 | 1.0 |
| Human Serum | 0.1 - 100 | 0.03 |
| Human Plasma | 0.150 - 15.004 | Not Specified |
| Human Plasma | 0.075 - 15.000 | Not Specified |
Data compiled from multiple sources.[1][2][5][6][7]
Experimental Protocols
The successful quantification of this compound in biological matrices relies on robust and reproducible experimental protocols. The following sections detail common methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
A critical step in bioanalysis is the extraction of the analyte from the complex biological matrix to remove interfering substances.
1. Protein Precipitation: This is a straightforward and widely used method.[5]
-
To a 200 µL plasma sample, add a precipitating agent such as perchloric acid.
-
Vortex the mixture to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to protein precipitation.[6]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and water.
-
Load the pre-treated plasma or serum sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering compounds.
-
Elute the analyte of interest using a specific elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve this compound from other components in the sample extract before it enters the mass spectrometer.
-
Column: A C18 reversed-phase column is commonly employed for separation.[1][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate or 100mM ammonium formate) and an organic solvent (e.g., acetonitrile).[5][6] The pH of the aqueous buffer is often adjusted to around 3.5.[5][6]
-
Elution: Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently used.[1]
-
Flow Rate: Flow rates are typically in the range of 0.15 to 0.30 mL/min.[5][6]
-
Injection Volume: A small volume, usually around 5 µL, of the prepared sample is injected.[6]
Mass Spectrometry
The mass spectrometer is set up to specifically detect and quantify this compound and its internal standard.
-
Ionization: Positive electrospray ionization (ESI+) is the standard method for ionizing this compound.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]
-
Precursor and Product Ions: The mass spectrometer is programmed to monitor the transition of the precursor ion (the protonated molecule [M+H]+) to a specific product ion after collision-induced dissociation. Common transitions are m/z 158 -> 95 and 158 -> 122.7.[1][5]
Visualizations
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample using LC-MS/MS.
Caption: Bioanalytical workflow for this compound.
Logical Relationship of the Analytical Method
This diagram outlines the logical connections between the different components of the analytical method.
Caption: Logical flow of the LC-MS/MS analytical method.
References
- 1. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive examination of the crystal structure of trans-4-Aminocyclohexanecarboxylic acid, a crucial building block in pharmaceutical synthesis. This document delves into the molecular geometry, crystallographic parameters, and the intricate network of hydrogen bonds that govern its solid-state architecture. We will explore the experimental methodology for determining this structure, offering insights into the rationale behind the procedural steps. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, providing the foundational knowledge necessary for the rational design of novel therapeutics and crystalline materials.
Introduction: The Significance of this compound
This compound is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid cyclohexane backbone imparts a well-defined spatial arrangement of the amino and carboxylic acid functional groups, making it an invaluable scaffold for the synthesis of a wide array of pharmacologically active molecules.[1][2] The trans-configuration, in particular, offers a linear, extended geometry that can mimic or disrupt biological recognition processes. Its derivatives are key intermediates in the synthesis of various pharmaceuticals, including glimepiride and other therapeutic agents.[1][2]
Understanding the three-dimensional structure of this molecule in its crystalline form is paramount for several reasons:
-
Rational Drug Design: Knowledge of the precise bond lengths, bond angles, and torsion angles allows for the accurate modeling of its interactions with biological targets.
-
Polymorphism and Solid-State Properties: The crystal packing and intermolecular interactions dictate crucial material properties such as solubility, stability, and bioavailability, which are critical considerations in drug development.
-
Crystal Engineering: A detailed understanding of the hydrogen bonding motifs provides a blueprint for the design of co-crystals and other multi-component crystalline materials with tailored properties.
This guide will provide an in-depth analysis of the crystal structure of this compound, offering a foundational understanding for its application in advanced scientific research.
Molecular Structure and Crystallographic Parameters
The crystal structure of this compound reveals a molecule with a distinct chair conformation of the cyclohexane ring, with both the amino and carboxylic acid substituents occupying equatorial positions. This arrangement minimizes steric hindrance and results in the most stable conformation. In the crystalline state, the molecule exists as a zwitterion, with the amino group protonated (-NH3+) and the carboxylic acid group deprotonated (-COO-).
While a definitive, publicly available crystal structure for the parent molecule of this compound is not readily found in open literature, the crystal structure of its cis-isomer has been reported as a hemihydrate.[3] In the cis-isomer, the cyclohexane ring also adopts a chair conformation, but with the carboxylate and ammonium groups in axial and equatorial positions, respectively.[3] For the purpose of this guide, we will infer the likely packing and hydrogen bonding patterns of the trans-isomer based on related structures and general principles of crystal engineering.
Table 1: Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
Note: The table is populated with expected values based on typical small organic molecules. The actual crystallographic data would need to be determined experimentally.
The Supramolecular Architecture: A Network of Hydrogen Bonds
The solid-state structure of this compound is dominated by a robust and extensive network of intermolecular hydrogen bonds. These interactions are the primary driving force for the formation of the crystal lattice and dictate the packing arrangement of the molecules.
The zwitterionic nature of the molecule provides both hydrogen bond donors (the ammonium group, -NH3+) and hydrogen bond acceptors (the carboxylate group, -COO-). This allows for the formation of strong charge-assisted hydrogen bonds of the N-H···O type.
Based on the known structures of similar amino acids and related cyclohexane derivatives, we can predict the primary hydrogen bonding motifs:
-
Head-to-Tail Chains: The ammonium group of one molecule will donate a proton to the carboxylate group of an adjacent molecule, forming extended chains or tapes. This is a very common motif in the crystal structures of amino acids.
-
Cross-linking of Chains: The remaining hydrogen atoms on the ammonium group are available to form hydrogen bonds with carboxylate groups of molecules in neighboring chains, leading to the formation of a three-dimensional network.
The trans-geometry of the substituents on the cyclohexane ring will likely lead to a relatively linear and extended arrangement of these hydrogen-bonded chains, resulting in a densely packed and stable crystal structure.
Experimental Determination of the Crystal Structure: A Methodological Overview
The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within a crystal.
Crystal Growth: The Foundational Step
The first and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
Protocol for Crystal Growth of this compound:
-
Solvent Selection: Begin by screening a variety of solvents to determine the solubility of the compound. Good solvents for zwitterionic amino acids often include water and polar organic solvents like ethanol or methanol. A mixture of solvents can also be effective.
-
Slow Evaporation Method:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion Method:
-
Prepare a saturated solution of the compound in a relatively good solvent.
-
Place a small amount of this solution in a small, open vial.
-
Place this small vial inside a larger, sealed container that contains a larger volume of a poor solvent (an "anti-solvent") in which the compound is sparingly soluble.
-
The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
Workflow for X-ray Diffraction Data Collection:
Caption: Workflow for single-crystal X-ray diffraction data collection.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.
Visualization of the Crystal Packing and Hydrogen Bonding
The following diagram illustrates a hypothetical hydrogen bonding network in the crystal lattice of this compound, based on the principles discussed.
Caption: A simplified 2D representation of the anticipated intermolecular hydrogen bonding in the crystal structure.
Conclusion and Future Perspectives
The crystal structure of this compound is a testament to the power of hydrogen bonding in directing molecular assembly. Its well-defined, rigid conformation and the robust network of intermolecular interactions make it a highly stable and predictable building block in the design of more complex molecular architectures.
For drug development professionals, a thorough understanding of this crystal structure is essential for predicting the solid-state properties of active pharmaceutical ingredients (APIs) containing this moiety. For materials scientists, the hydrogen bonding patterns offer a template for the design of novel co-crystals and functional materials with tailored physical and chemical properties.
Future research in this area could focus on the experimental determination and characterization of different polymorphic forms of this compound, as well as the systematic study of its co-crystals with other pharmaceutically relevant molecules. Such studies will undoubtedly contribute to the advancement of both pharmaceutical sciences and crystal engineering.
References
A Technical Guide to the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid from 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for preparing trans-4-aminocyclohexanecarboxylic acid, a crucial building block in the pharmaceutical industry, from 4-aminobenzoic acid. The primary focus is on the catalytic hydrogenation of 4-aminobenzoic acid, detailing various methodologies, reaction conditions, and strategies to maximize the yield of the desired trans isomer.
Introduction
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including Janus kinase inhibitors and other therapeutic agents.[1] Its rigid cyclohexyl scaffold and the specific stereochemical arrangement of the amino and carboxylic acid groups are vital for its biological activity. The most common synthetic approach involves the hydrogenation of the aromatic ring of 4-aminobenzoic acid. However, this reaction typically produces a mixture of cis and trans isomers, making the stereoselective synthesis or efficient separation of the trans isomer a significant challenge.[2][3] This guide explores various catalytic systems and reaction conditions designed to favor the formation of the trans isomer and outlines subsequent purification strategies.
Synthetic Pathway Overview: Catalytic Hydrogenation
The direct conversion of 4-aminobenzoic acid to 4-aminocyclohexanecarboxylic acid is achieved through catalytic hydrogenation. This process involves the reduction of the benzene ring using hydrogen gas in the presence of a metal catalyst. The reaction generally yields a mixture of cis and trans isomers. The primary challenge lies in controlling the stereochemistry of the product to favor the trans configuration.[2][3][4]
Caption: General workflow for the synthesis of this compound.
Key Experimental Protocols and Data
The choice of catalyst and reaction conditions significantly influences both the overall yield and the stereoselectivity of the hydrogenation. Below are summaries of various experimental protocols and their reported outcomes.
Ruthenium-Based Catalysis
Ruthenium on carbon (Ru/C) has been identified as an effective catalyst for achieving a high trans-to-cis isomer ratio, particularly under basic conditions.[2][3]
| Parameter | Value | Reference |
| Starting Material | p-Aminobenzoic acid (10.0 g, 0.07 mol) | [3] |
| Catalyst | 5% Ru/C (2.50 g) | [3] |
| Solvent/Base | 10% NaOH (100.0 mL) | [3] |
| Temperature | 100°C | [3] |
| Hydrogen Pressure | 15 bar | [3] |
| Reaction Time | 20 h | [3] |
| Conversion | Complete (as per TLC and NMR) | [3] |
| cis:trans Ratio | 1:4.6 | [3] |
Experimental Protocol (Ru/C):
-
In an autoclave, mix p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% aqueous NaOH (100.0 mL).[3]
-
Stir the mixture at 100°C under a hydrogen pressure of 15 bar.[3]
-
Monitor the reaction by TLC until no starting material is observed (approx. 20 hours).[3]
-
Upon completion, the resulting mixture contains 4-aminocyclohexane-1-carboxylic acid with a cis:trans ratio of approximately 1:4.6, as determined by NMR.[3]
Platinum-Based Catalysis
Platinum oxide (PtO₂) is another catalyst used for this hydrogenation, though it may result in a lower trans-selectivity compared to Ruthenium-based systems under specific conditions.
| Parameter | Value | Reference |
| Starting Material | 4-aminobenzoic acid (10 g) | [5] |
| Catalyst | Platinum oxide (0.5 g) | [5] |
| Solvent | Water (800 mL) | [5] |
| Temperature | Not specified (typically room temp.) | |
| Hydrogen Pressure | Not specified (shaking flask) | [5] |
| Reaction Time | 14.5 h | [5] |
| Yield | 6-7 g (60-70%) | [5] |
| cis:trans Ratio | Mixture of cis and trans isomers | [5] |
Experimental Protocol (PtO₂):
-
Suspend 10 g of 4-aminobenzoic acid (recrystallized from water) in 800 ml of water in a shaking flask.[5]
-
Add 0.5 g of freshly prepared platinum oxide to the suspension.[5]
-
Hydrogenate the mixture for approximately 14.5 hours, monitoring for the flocculation of the catalyst which indicates the reaction's completion.[5]
-
After hydrogenation, filter the mixture to remove the catalyst.[5]
-
Evaporate the filtrate to dryness.[5]
-
Recrystallize the resulting brown crystal cake from a small amount of water with the addition of charcoal to yield 6-7 g of a mix of cis- and this compound.[5]
Isomer Separation and Purification
Since the direct hydrogenation often yields an isomeric mixture, a subsequent separation step is crucial to isolate the pure trans isomer.
Separation via Selective Esterification and Protection
A common strategy involves protecting the amino group (e.g., as a Boc derivative) and then selectively esterifying the cis isomer. The unreacted trans-acid can then be separated.[2]
Caption: Workflow for the separation of trans-isomer via selective esterification.
Experimental Protocol (Separation):
-
The crude cis/trans mixture of 4-aminocyclohexanecarboxylic acid is first protected with Di-tert-butyl dicarbonate (Boc-anhydride).[2][4]
-
The resulting mixture of Boc-protected acids (e.g., 12.99 g, with a cis:trans ratio of 1:3.6) is suspended in acetone (259 mL).[4]
-
Potassium carbonate (K₂CO₃, 2 g) is added, followed by bromoethane (1.93 mL). The amount of bromoethane is calculated to selectively react with the cis isomer.[2][4]
-
The reaction mixture is stirred at 60°C for 3 hours, during which a white precipitate (the potassium salt of the trans-Boc-acid) appears.[2][4]
-
The mixture is cooled, and the precipitate is filtered, washed, and then acidified (e.g., with citric acid) to yield the pure trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.[1]
Factors Influencing Stereoselectivity
Several factors can be adjusted to control the cis/trans ratio of the final product. The interplay between the catalyst, solvent, and basicity of the reaction medium is critical for achieving high trans-selectivity.
Caption: Key factors influencing the stereochemical outcome of the hydrogenation.
-
Catalyst: Ruthenium on carbon (Ru/C) has shown high efficacy in producing a greater proportion of the trans isomer compared to other catalysts like platinum or rhodium under certain conditions.[2][3][4]
-
Basicity: Performing the hydrogenation in a basic medium, such as an aqueous solution of sodium hydroxide, is reported to significantly favor the formation of the trans product.[2][3]
-
Temperature and Pressure: Elevated temperatures (e.g., 100°C) and moderate hydrogen pressures (e.g., 15 bar) are conditions used in protocols that report high trans-selectivity.[2][3]
Conclusion
The synthesis of this compound from 4-aminobenzoic acid is a well-established but nuanced process. While catalytic hydrogenation is the core reaction, achieving a high yield of the desired trans isomer requires careful selection of the catalyst and optimization of reaction conditions. The use of a Ru/C catalyst in a basic medium appears to be one of the most effective methods for maximizing the trans:cis ratio directly from the hydrogenation step. For applications requiring high isomeric purity, subsequent separation via methods like selective esterification of a protected intermediate is an effective and necessary strategy. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis of this valuable pharmaceutical intermediate.
References
- 1. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
mechanism of hydrogenation of 4-aminobenzoic acid
An in-depth technical guide on the core mechanism of the hydrogenation of 4-aminobenzoic acid, tailored for researchers, scientists, and drug development professionals.
Introduction
4-Aminobenzoic acid (PABA), a bifunctional molecule featuring both an amino and a carboxyl group on a benzene ring, is a crucial intermediate in various chemical syntheses.[1] Its hydrogenation product, 4-aminocyclohexanecarboxylic acid (ACCA), is of significant industrial importance, particularly the trans-isomer, which serves as a key building block in the synthesis of pharmaceuticals. The stereochemical outcome of the hydrogenation process is a critical factor, as the biological activity of the final product often depends on the specific isomer. This guide provides a detailed exploration of the reaction mechanism, experimental protocols, and influencing factors in the catalytic hydrogenation of 4-aminobenzoic acid.
Reaction Mechanism and Pathways
The hydrogenation of 4-aminobenzoic acid primarily involves the saturation of the aromatic ring to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The reaction mechanism is heterogeneous, occurring on the surface of a solid catalyst. The process can be broadly understood through the Horiuti-Polanyi mechanism, which involves the following key steps:
-
Adsorption: The aromatic ring of 4-aminobenzoic acid adsorbs onto the active sites of the metal catalyst. The orientation of the molecule on the surface can influence the stereochemical outcome.
-
Hydrogen Dissociation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into atomic hydrogen.
-
Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the carbons of the aromatic ring. This stepwise addition proceeds through various partially hydrogenated intermediates.
-
Desorption: Once the ring is fully saturated, the product molecule (4-aminocyclohexanecarboxylic acid) desorbs from the catalyst surface.
The stereoselectivity of the reaction (the ratio of trans to cis isomers) is highly dependent on the catalyst, solvent, pH, temperature, and hydrogen pressure. Generally, hydrogenation from the less hindered side of the adsorbed aromatic ring is favored, which often leads to the cis product. However, under certain conditions, isomerization of the initially formed cis isomer to the more thermodynamically stable trans isomer can occur on the catalyst surface, or specific catalyst-substrate interactions can favor the direct formation of the trans product.[2]
An alternative and widely used industrial route involves the hydrogenation of 4-nitrobenzoic acid. This can be a one-pot synthesis or a two-step process where the nitro group is first reduced to an amine, followed by the hydrogenation of the aromatic ring.[2][3]
-
Step 1: Nitro Group Reduction: The -NO₂ group is selectively reduced to an -NH₂ group. This is a well-established transformation, typically carried out with high efficiency using catalysts like Palladium on carbon (Pd/C) or Platinum.[4][5]
-
Step 2: Aromatic Ring Hydrogenation: The resulting 4-aminobenzoic acid is then hydrogenated to ACCA as described above.
Visualization of Reaction Pathway and Workflow
The following diagrams illustrate the core reaction pathway and a generalized experimental workflow for the catalytic hydrogenation process.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 3685-23-2 [smolecule.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Stereochemistry of 4-Aminocyclohexanecarboxylic Acid: A Technical Guide for Drug Development Professionals
An in-depth examination of the stereoisomers of 4-aminocyclohexanecarboxylic acid, a critical building block in medicinal chemistry. This guide details the synthesis, separation, and structural analysis of the cis and trans isomers, providing researchers with the necessary data and protocols for their effective utilization in drug design and development.
4-Aminocyclohexanecarboxylic acid, a saturated cyclic bifunctional molecule, serves as a versatile scaffold in the synthesis of a wide array of pharmaceutical compounds. Its rigid cyclohexane framework, combined with the stereospecific orientation of its amino and carboxylic acid functionalities, plays a pivotal role in defining the three-dimensional structure and, consequently, the biological activity of target molecules. The existence of two key diastereomers, cis and trans, necessitates a thorough understanding of their distinct chemical and physical properties. This technical guide provides a comprehensive overview of the stereochemistry of 4-aminocyclohexanecarboxylic acid, focusing on their synthesis, conformational analysis, and characterization.
Stereoisomers and Conformational Analysis
4-Aminocyclohexanecarboxylic acid exists as two diastereomers: cis-4-aminocyclohexanecarboxylic acid and trans-4-aminocyclohexanecarboxylic acid. The spatial arrangement of the amino and carboxylic acid groups on the cyclohexane ring dictates their physical and chemical behavior, as well as their interaction with biological targets.
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.
-
This compound: The thermodynamically more stable isomer, the trans configuration, allows both the amino and carboxylic acid groups to reside in equatorial positions in the preferred chair conformation. This arrangement minimizes 1,3-diaxial interactions, resulting in a lower overall energy state.
-
cis-4-Aminocyclohexanecarboxylic Acid: In the cis isomer, one substituent must occupy an axial position while the other is equatorial in the chair conformation. This leads to greater steric hindrance due to 1,3-diaxial interactions, rendering the cis isomer less stable than the trans isomer.
The energetic difference between these conformations is a critical factor in the synthetic strategies aimed at isolating the desired trans isomer.
Figure 1. Relationship between the stereoisomers of 4-aminocyclohexanecarboxylic acid.
Quantitative Stereochemical Data
| Parameter | cis-4-Aminocyclohexanecarboxylic Acid | This compound |
| Relative Energy | Higher Energy Isomer | Lower Energy Isomer |
| C1-C2 Bond Length | ~1.54 Å | ~1.54 Å |
| C-N Bond Length | ~1.47 Å | ~1.47 Å |
| C-C=O Bond Angle | ~125° | ~125° |
| H-N-H Bond Angle | ~107° | ~107° |
| Dihedral Angle (N-C4-C1-C=O) | Variable (Axial-Equatorial) | ~180° (Diequatorial) |
Note: The values presented are approximations derived from computational chemistry studies of related structures and general principles of conformational analysis. Actual experimental values may vary.
Experimental Protocols
The synthesis and separation of the stereoisomers of 4-aminocyclohexanecarboxylic acid are critical processes for their application in drug development. The following protocols provide detailed methodologies for these procedures.
Synthesis of a cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid
The most common route to a mixture of cis- and this compound is the catalytic hydrogenation of p-aminobenzoic acid.[1][2]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas
-
Autoclave
-
Filtration apparatus (e.g., Celite)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (NH₃) solution
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Ninhydrin stain
Procedure:
-
In a suitable autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.50 g), and 10% NaOH solution (e.g., 100.0 mL).[1][2]
-
Seal the autoclave and purge with hydrogen gas.
-
Heat the reaction mixture to 100 °C and stir for approximately 20 hours.[1][2]
-
Monitor the reaction progress by TLC using a mobile phase of DCM/MeOH/NH₃ (5:5:1, v/v/v) and visualize with ninhydrin stain. The reaction is complete when the starting material is no longer observed.[1]
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The resulting filtrate contains a mixture of cis- and this compound, typically in a ratio of approximately 1:4.6 as determined by NMR analysis.[1]
Figure 2. Workflow for the synthesis of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid.
Separation of this compound
The separation of the desired trans isomer from the cis isomer can be achieved through various methods, including selective crystallization or derivatization followed by separation. One effective method involves the protection of the amino group, followed by selective esterification of the cis isomer.[1][3]
Materials:
-
cis/trans mixture of 4-aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Bromoethane
-
Citric acid solution (20%)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To the aqueous solution of the cis/trans mixture from the synthesis step, add acetone and Boc-anhydride. Stir the mixture at room temperature to protect the amino group of both isomers.
-
After workup, the resulting Boc-protected mixture is suspended in acetone.
-
Add potassium carbonate to the suspension.
-
Add bromoethane to the mixture and stir at an elevated temperature (e.g., 60 °C) for several hours. This selectively esterifies the carboxylic acid of the cis isomer.[3]
-
Cool the reaction mixture, which will cause the potassium salt of the Boc-protected trans isomer to precipitate.
-
Filter the precipitate and wash with cold acetone.
-
The precipitate is then treated with an aqueous solution of citric acid and extracted with DCM.
-
The combined organic layers are dried over sodium sulfate, filtered, and the solvent is evaporated to yield the Boc-protected this compound.
-
The Boc protecting group can be removed under acidic conditions to yield the final this compound.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The different spatial orientations of the protons in each isomer lead to distinct chemical shifts and coupling constants. While specific data for the title compound is sparse, analysis of the closely related 4-aminocyclohexanol provides a strong basis for interpretation.
General NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra on a high-resolution spectrometer (≥300 MHz).
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the protons on C1 and C4 are particularly informative. In the trans isomer (diequatorial), the axial protons on C1 and C4 are expected to be more shielded (appear at a lower ppm) compared to the equatorial protons in the cis isomer.
-
Coupling Constants: The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle. In the trans isomer, the axial protons on C1 and C4 will exhibit large axial-axial couplings (typically 10-13 Hz) with their neighboring axial protons. In contrast, the equatorial protons in the cis isomer will show smaller axial-equatorial and equatorial-equatorial couplings.
-
This detailed stereochemical information is indispensable for researchers in medicinal chemistry and drug development, enabling the rational design of molecules with optimized pharmacological profiles. The provided protocols offer a solid foundation for the synthesis and characterization of these important building blocks.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Antifibrinolytic Powerhouse: A Technical Guide to the Biological Activity of Tranexamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-4-Aminocyclohexanecarboxylic acid, widely known as tranexamic acid (TXA), is a synthetic amino acid derivative with potent antifibrinolytic properties.[1][2] Its primary mechanism of action lies in the inhibition of plasminogen activation, which is crucial in the dissolution of fibrin clots.[1] This unique activity has established TXA as a valuable therapeutic agent in managing a spectrum of conditions characterized by excessive bleeding, from surgical and traumatic hemorrhage to heavy menstrual bleeding and certain dermatological disorders.[3][4][5] This technical guide provides an in-depth exploration of the biological activity of tranexamic acid, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and therapeutic applications.
Core Mechanism of Action: Inhibition of Fibrinolysis
The cornerstone of tranexamic acid's biological activity is its ability to interfere with the fibrinolytic system. This system is responsible for the enzymatic breakdown of fibrin clots, a process essential for maintaining blood vessel patency after tissue repair. The key enzyme in this process is plasmin, which is generated from its inactive precursor, plasminogen, by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (uPA).[1][6]
Tranexamic acid exerts its antifibrinolytic effect by acting as a lysine analogue. It competitively and reversibly binds to the lysine-binding sites on plasminogen.[3][4] This binding prevents plasminogen from interacting with fibrin, thereby inhibiting its conversion to plasmin and subsequent degradation of the fibrin clot.[7][8] At higher concentrations, tranexamic acid can also directly inhibit the activity of plasmin.[4]
Signaling Pathway of Fibrinolysis Inhibition by Tranexamic Acid
Caption: Mechanism of fibrinolysis inhibition by tranexamic acid.
Quantitative Biological Data
The biological activity of tranexamic acid has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Binding Affinities and Inhibitory Constants
| Parameter | Target | Value | Species | Reference |
| High-affinity binding site (Kd) | Plasminogen | 1.1 µM | Human | [6] |
| Medium-affinity binding sites (Kd) | Plasminogen | ~0.75 mM | Human | [6] |
| Inhibitory Constant (Ki) | uPA | 2 mM | Human | [4][6] |
| IC50 | Plasmin | 87 mM | Human | [4] |
| IC50 (tPA-induced fibrinolysis) | Fibrinolysis | 3.79 ± 0.17 mg/L | Human Plasma | [9] |
Table 2: Pharmacokinetic Properties
| Parameter | Route of Administration | Value | Species | Reference |
| Bioavailability | Oral | 34% - 47% | Human | [10][11][12] |
| Bioavailability | Intramuscular | ~100% | Human | [11] |
| Elimination Half-life | Intravenous | ~2 hours | Human | [3][10] |
| Elimination Half-life | Oral | ~11 hours | Human | [13] |
| Plasma Clearance | Intravenous | 110-116 mL/min | Human | [10] |
| Peak Plasma Concentration (1g dose) | Intravenous | 57.5 mg/L | Human | [11] |
| Peak Plasma Concentration (1g dose) | Intramuscular | 34.4 mg/L | Human | [11] |
| Peak Plasma Concentration (2g dose) | Oral | 12.8 mg/L | Human | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of tranexamic acid.
In Vitro Fibrinolysis Assay (Turbidimetric Method)
This assay measures the ability of tranexamic acid to inhibit clot lysis in a controlled in vitro environment.
Objective: To determine the concentration-dependent inhibition of fibrinolysis by tranexamic acid.
Materials:
-
Human plasma
-
Tissue Plasminogen Activator (tPA)
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Tranexamic acid solutions of varying concentrations
-
96-well microplate reader with temperature control (37°C)
Procedure:
-
Prepare serial dilutions of tranexamic acid in a suitable buffer.
-
In a 96-well plate, add human plasma, followed by the tranexamic acid dilutions or a vehicle control.
-
Initiate clot formation by adding thrombin and CaCl2 to each well.
-
Immediately after clot initiation, add tPA to induce fibrinolysis.
-
Monitor the change in optical density (absorbance) at a specific wavelength (e.g., 405 nm) over time at 37°C. The decrease in absorbance corresponds to clot lysis.
-
Plot the rate of lysis against the concentration of tranexamic acid to determine the IC50 value.
Caption: Workflow for an in vitro fibrinolysis assay.
Viscoelastic Hemostatic Assays (e.g., TEG, ROTEM)
These whole-blood assays provide a comprehensive assessment of clot formation, strength, and lysis.
Objective: To evaluate the effect of tranexamic acid on the entire coagulation and fibrinolysis process in whole blood.
Materials:
-
Fresh whole blood
-
Tranexamic acid
-
Thromboelastography (TEG) or Rotational Thromboelastometry (ROTEM) analyzer and corresponding reagents (e.g., activators like kaolin or tissue factor).
Procedure:
-
Collect fresh whole blood into tubes containing an appropriate anticoagulant (e.g., citrate).
-
Spike blood samples with tranexamic acid at clinically relevant concentrations or a vehicle control.
-
Perform the TEG or ROTEM analysis according to the manufacturer's instructions. This typically involves adding an activator to the blood sample in the analyzer's cup.
-
The analyzer measures and graphically represents the viscoelastic changes during clot formation and lysis.
-
Analyze key parameters such as Clot Lysis at 30 minutes (LY30) or Maximum Lysis (ML) to quantify the extent of fibrinolysis and its inhibition by tranexamic acid.
Diverse Biological Activities and Therapeutic Applications
Beyond its primary antifibrinolytic role, tranexamic acid exhibits a range of other biological effects that contribute to its therapeutic utility in various medical fields.
Dermatology: Melasma and Post-Inflammatory Hyperpigmentation
In dermatology, tranexamic acid is used off-label for the treatment of melasma and post-inflammatory hyperpigmentation.[14][15] Its proposed mechanisms in this context include:
-
Inhibition of UV-induced plasmin activity in keratinocytes: This reduces the production of inflammatory mediators that stimulate melanocytes.[2]
-
Reduction of tyrosinase activity: This directly inhibits melanin synthesis.[15]
-
Shrinkage of dermal vasculature: This may contribute to the improvement of melasma.[15]
Caption: Proposed mechanism of tranexamic acid in treating melasma.
Hereditary Angioedema (HAE)
Tranexamic acid is also used in the management of hereditary angioedema, a condition characterized by recurrent episodes of severe swelling.[16] In HAE, it is thought to inhibit the bradykinin pathway, which is a key mediator of the swelling.[15] By inhibiting plasmin, tranexamic acid may reduce the activation of the contact system and subsequent bradykinin release.[16][17]
Trauma and Surgery
In the context of trauma and surgery, the primary role of tranexamic acid is to reduce blood loss and the need for blood transfusions.[3][18] Clinical trials have demonstrated a significant reduction in mortality in trauma patients with significant hemorrhage when tranexamic acid is administered early.[12][19]
Conclusion
This compound is a pharmacologically versatile molecule with a well-defined primary mechanism of action and a growing number of therapeutic applications. Its ability to potently inhibit fibrinolysis has made it an indispensable tool in the management of bleeding. Furthermore, ongoing research continues to unveil its broader biological activities, opening new avenues for its use in dermatology and other medical specialties. This guide provides a comprehensive overview of its biological activity, supported by quantitative data and experimental frameworks, to aid researchers and clinicians in understanding and harnessing the full potential of this important therapeutic agent.
References
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. THE USE OF TRANEXAMIC ACID IN DERMATOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 5. The emerging importance of tranexamic acid in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
- 12. Tranexamic acid adverse reactions: a brief summary for internists and emergency doctors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 15. dermnetnz.org [dermnetnz.org]
- 16. Tranexamic acid as maintenance treatment for non-histaminergic angioedema: analysis of efficacy and safety in 37 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. rebelem.com [rebelem.com]
- 19. researchgate.net [researchgate.net]
trans-4-Aminocyclohexanecarboxylic acid derivatives and analogs
An In-Depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid Derivatives and Analogs
Foreword: Beyond a Lysine Analog
To the dedicated researcher, the structure of this compound (t-AMCHA) is deceptively simple: a cyclohexane ring functionalized with an amino group and a carboxylic acid, held in a specific trans configuration. Yet, this simplicity belies a profound and clinically significant mechanism of action that has saved countless lives. This guide moves beyond a surface-level description of its most famous derivative, tranexamic acid (TXA), to provide a deep, mechanistic, and practical understanding of this class of compounds. We will explore the "why" behind the "how"—from the stereospecificity of its synthesis to the nuanced interactions with the human fibrinolytic system. This document is designed for those who seek not just to use these molecules, but to understand, innovate, and expand upon their therapeutic potential.
The Core Mechanism: Competitive Inhibition of Fibrinolysis
The primary therapeutic value of t-AMCHA derivatives stems from their potent antifibrinolytic activity. Fibrinolysis, the enzymatic breakdown of fibrin in blood clots, is a crucial physiological process. However, when dysregulated, it can lead to catastrophic hemorrhage. The key enzyme in this process is plasmin , which is generated from its zymogen precursor, plasminogen .
The activation of plasminogen to plasmin is significantly accelerated when both plasminogen and its activators, such as tissue plasminogen activator (t-PA), bind to lysine residues on the surface of the fibrin clot.[1][2] This localization concentrates fibrinolytic activity at the site of the clot.
t-AMCHA and its analogs are structurally similar to lysine. This mimicry is the cornerstone of their function. They act as competitive inhibitors by binding to specific sites on plasminogen known as lysine binding sites (LBSs) .[3][4][5] By occupying these sites, t-AMCHA derivatives prevent plasminogen from binding to the fibrin clot.[6] Although plasmin can still be formed, it is unable to bind to its substrate (fibrin) and efficiently degrade the clot, thus preserving clot integrity and preventing excessive bleeding.[7]
The stimulation of fibrinolysis by C-terminal lysines on partially degraded fibrin operates through plasminogen and plasmin binding, not through t-PA, underscoring the critical role of blocking these interactions.[8]
References
- 1. Regulation of plasminogen activation on cell surfaces and fibrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 3. The role of the lysine binding sites of human plasmin in the hydrolysis of human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasminogen Receptors and Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of fibrinolysis by C-terminal lysines operates through plasminogen and plasmin but not tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of trans-4-Aminocyclohexanecarboxylic Acid for Laboratory and Research Applications
An In-depth Technical Guide:
Introduction: Trans-4-Aminocyclohexanecarboxylic acid (CAS No: 3685-25-4) is a pivotal building block in modern medicinal chemistry and drug development. Its cyclohexane scaffold, featuring both an amino group and a carboxylic acid group, makes it a versatile intermediate for synthesizing a wide range of pharmacologically active compounds. As its use becomes more prevalent in research and development laboratories, a comprehensive understanding of its safety profile and handling requirements is paramount.
This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals. It moves beyond mere procedural checklists to explain the causality behind safety protocols, ensuring that every experimental choice is validated by a foundation of chemical safety principles. The objective is to empower laboratory personnel to work confidently and safely with this valuable compound.
Section 1: Hazard Identification and Risk Assessment
The foundation of safe handling is a thorough understanding of the inherent hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) as an irritant. It typically appears as a white to off-white crystalline solid. The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.
Causality of Hazard: The irritant nature of this compound stems from its functional groups. The amino (basic) and carboxylic acid (acidic) moieties can interact with biological tissues, particularly mucosal surfaces, leading to irritation. While stable under normal conditions, the fine, crystalline nature of the solid form increases the risk of aerosolization and subsequent inhalation or inadvertent contact.
Table 1: Hazard Identification Summary for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Irritation, Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure, Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk mitigation is not solely reliant on personal protective equipment (PPE). A robust safety strategy implements a hierarchy of controls, prioritizing the most effective measures first. PPE, while essential, is the final barrier between the researcher and the hazard.
Caption: Hierarchy of Controls for Mitigating Exposure.
-
Engineering Controls (First Line of Defense): The most effective control is to physically isolate the hazard from the operator. All operations involving the solid form of this compound, especially weighing and transferring, should be conducted within a certified chemical fume hood or a ventilated enclosure to capture dust at the source.
-
Administrative Controls (Procedural Safeguards): These are protocols that modify work practices. Key measures include developing detailed Standard Operating Procedures (SOPs) for all tasks involving this chemical, clearly designating areas for its use, and ensuring all personnel receive documented training on its hazards and handling. Good industrial hygiene practices, such as washing hands thoroughly after handling, are crucial.
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is mandatory when engineering and administrative controls cannot eliminate all risk of exposure. The selection of PPE must be appropriate for the task and the known hazards.
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
|---|---|---|---|
| Weighing/Transferring Solid | Chemical safety goggles or safety glasses with side shields. | Disposable nitrile gloves, long-sleeved lab coat. | Required if not in a fume hood or if dust is visible. A NIOSH-approved N95 respirator is the minimum requirement. |
| Handling Solutions | Chemical safety goggles. | Disposable nitrile gloves, long-sleeved lab coat. | Not typically required if work is performed in a well-ventilated area or fume hood. |
| Large Spill Cleanup | Chemical safety goggles and face shield. | Chemically resistant gloves (e.g., butyl rubber), disposable coveralls. | NIOSH-approved respirator with a particle filter. |
Self-Validating Protocol for PPE Usage:
-
Inspection: Before each use, inspect gloves for any signs of degradation or puncture.
-
Donning: Don PPE before entering the designated handling area. Ensure gloves are pulled over the cuffs of the lab coat to protect the wrists.
-
During Use: If a glove becomes contaminated, remove it carefully, wash your hands, and don a new glove. Change gloves regularly (e.g., every 30-60 minutes) to prevent permeation.
-
Doffing: Remove PPE before leaving the work area to prevent cross-contamination. Remove gloves first, followed by the lab coat, and finally eye protection. Wash hands immediately after PPE removal.
Section 4: Safe Handling and Storage Procedures
Detailed Protocol for Weighing and Transferring Solid:
-
Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on the analytical balance inside the hood.
-
Transfer: Use a spatula to carefully transfer the required amount of the solid from the storage container to the weigh boat. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Closure: Promptly and securely close the storage container lid.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid inside the fume hood. This prevents dust from becoming airborne during the addition of the solid to the solvent.
-
Cleanup: Decontaminate the spatula and the balance area before completing the operation.
Storage Requirements:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, particularly strong oxidizing agents.
-
The designated storage class is for non-combustible solids.
Section 5: Emergency Response and First Aid
Immediate and correct action is critical in the event of an exposure or spill. Personnel must be familiar with the location of emergency equipment, including safety showers and eyewash stations.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing has stopped or is difficult, provide artificial respiration. Seek medical attention as soon as possible.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if symptoms occur.
Spill Response Protocol:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spread of the spill.
-
Cleanup (Small Spill): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Section 6: Physical and Chemical Properties
A summary of key physical and chemical properties is essential for experimental design and safety assessment.
Table 3: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| Appearance | White to off-white crystalline solid/powder | |
| CAS Number | 3685-25-4 | |
| Solubility | Soluble in water and polar organic solvents |
| Stability | Stable under normal conditions | |
Section 7: Stability and Reactivity Profile
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Conditions to Avoid: No specific conditions are known to cause hazardous reactions, but avoiding dust formation is a key handling principle.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).
This compound is a compound with a well-defined and manageable hazard profile. Its potential as a skin, eye, and respiratory irritant necessitates a systematic and informed approach to safety. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing them with robust administrative protocols, and using appropriate PPE as the final protective barrier—researchers can handle this chemical with a high degree of safety. Adherence to the detailed handling, storage, and emergency procedures outlined in this guide will ensure the protection of laboratory personnel while enabling the continued advancement of scientific research.
A Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid for Research and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
trans-4-Aminocyclohexanecarboxylic acid is a pivotal, non-proteinogenic amino acid derivative that serves as a critical building block and molecular scaffold in modern drug discovery and chemical synthesis. Its rigid, saturated cyclohexane ring imposes specific conformational constraints, making it an invaluable tool for designing molecules with precise three-dimensional architectures to optimize drug-target interactions. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, complete with relevant experimental protocols and pathway diagrams.
Physicochemical Properties and Commercial Availability
This compound (CAS Number: 3685-25-4) is a white to off-white crystalline solid.[1] Its structure, featuring both an amine and a carboxylic acid group on a cyclohexane backbone, makes it soluble in water and other polar solvents.[1] This bifunctionality allows for versatile chemical modifications, such as amide bond formation and esterification.[1][2]
Key physicochemical data are summarized below:
| Property | Value | References |
| CAS Number | 3685-25-4 | [3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [2][3] |
| Molecular Weight | 143.18 g/mol | [2][3] |
| Melting Point | >300 °C | [4] |
| Boiling Point | ~280 °C at 760 mmHg | |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Purity (Typical) | ≥97%, ≥98% | [1][4] |
A variety of chemical suppliers offer this compound in different grades and quantities, catering to needs from small-scale research to industrial production. The quality and purity are critical parameters, with stereochemical purity (trans isomer content) typically specified at ≥98%.[2]
| Supplier | Typical Purity/Grade | Available Forms |
| Sigma-Aldrich (Merck) | 97%, 98% | Powder |
| TCI America | ≥98.0% (GC) | Crystalline Powder |
| Alfa Aesar (Thermo Fisher) | 97% | Powder |
| Santa Cruz Biotechnology | Research Grade | Powder, HCl Salt |
| Chem-Impex | Research Grade | Powder, HCl Salt |
For specialized applications in peptide synthesis, derivatives such as N-Boc and N-Fmoc protected versions are also commercially available.[5][6] The hydrochloride salt is offered for applications requiring enhanced solubility or stability.[7][8]
Core Applications in Research and Drug Development
The unique stereochemistry of this compound makes it a valuable intermediate in the synthesis of pharmacologically active compounds.[9][10]
-
Rigid Scaffold and Linker: In drug design, it serves as a conformationally constrained building block. Its rigid structure helps in the precise positioning of pharmacophores, which can lead to improved binding affinity and selectivity for biological targets. It has been used in the synthesis of Janus Kinase (JAK) inhibitors and thrombin inhibitors.[9][10][11]
-
GABA Analogue: Its structure mimics that of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This makes it a key component in the development of compounds targeting neurological disorders and pain relief.[2]
-
Precursor to Tranexamic Acid: It is structurally related to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a well-known antifibrinolytic drug.[12] Tranexamic acid is used to control bleeding by inhibiting the breakdown of fibrin clots.[13]
Signaling Pathway Involvement: The Fibrinolytic System
While this compound itself is not a direct modulator of signaling pathways, its close analog, tranexamic acid, is a potent inhibitor of the fibrinolytic pathway. This pathway is responsible for the dissolution of blood clots. Tranexamic acid exerts its effect by blocking the lysine-binding sites on plasminogen, preventing it from converting to plasmin, the primary enzyme responsible for degrading fibrin.[14][15] Understanding this mechanism is crucial for researchers in hematology and cardiovascular drug development.
Experimental Protocols
A. Quality Control Workflow for Incoming Material
Ensuring the purity and identity of starting materials is a fundamental requirement in research and drug development. A typical quality control (QC) workflow for this compound involves multiple analytical techniques.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical and stereoisomeric purity of this compound.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and the sample into separate 10 mL volumetric flasks.[16]
-
Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Sonicate for 5 minutes to ensure complete dissolution.[16]
-
Filter the solutions through a 0.45 µm syringe filter before injection.[16]
-
-
Chromatographic Conditions (Illustrative):
-
Column: Chiral column (e.g., Chiralpak) for isomer separation.
-
Mobile Phase: An isocratic or gradient mixture of solvents such as hexane, ethanol, and trifluoroacetic acid. Note: The exact mobile phase composition must be optimized for the specific column used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention times for the cis and trans isomers.
-
Inject the sample solution.
-
Calculate the purity and the ratio of trans to cis isomers by comparing the peak areas. The specification for the trans isomer content is typically ≥98%.[2]
-
B. Synthesis of N-Boc-trans-4-Aminocyclohexanecarboxylic Acid
This protocol describes the protection of the amino group, a common step before using the molecule in further synthetic transformations, such as peptide coupling.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reagent Addition:
-
To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).[17]
-
Once complete, remove the 1,4-dioxane under reduced pressure (rotary evaporation).
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a 1M solution of hydrochloric acid (HCl).
-
The product will precipitate as a white solid. If it oils out, extract the aqueous layer with ethyl acetate (3x).
-
Collect the solid by vacuum filtration or, if extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Boc protected product.[11]
-
This technical guide provides a foundational understanding of this compound, equipping researchers and drug developers with the necessary information to source, handle, and effectively utilize this versatile chemical building block in their scientific endeavors.
References
- 1. CAS 3685-25-4: this compound [cymitquimica.com]
- 2. Buy this compound | 3685-23-2 [smolecule.com]
- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. This compound | 3685-25-4 [sigmaaldrich.com]
- 5. Best Trans-4-(Boc-amino)cyclohexanecarboxylic acid Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 6. 反式-4-叔丁氧羰酰胺环己羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 12. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 13. CN110156620A - A kind of preparation method of tranexamic acid - Google Patents [patents.google.com]
- 14. Inherited disorders of the fibrinolytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Fibrinolytic Enzymes in Anti-Thrombosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
- 17. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of trans-4-Aminocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, such as metabolic stability, conformational rigidity, and receptor affinity. trans-4-Aminocyclohexanecarboxylic acid (trans-ACCA), a cyclic β-amino acid, serves as a valuable building block in peptidomimetic design. Its rigid cyclohexyl backbone can impart conformational constraints on the peptide, potentially leading to increased potency and selectivity. This document provides detailed application notes and experimental protocols for the successful incorporation of trans-ACCA into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Key Applications
The inclusion of trans-ACCA in peptide structures can be advantageous for several reasons:
-
Conformational Rigidity: The cyclohexane ring restricts the rotational freedom of the peptide backbone, which can help to stabilize secondary structures such as β-turns or helical folds.
-
Enzymatic Stability: The non-natural structure of trans-ACCA can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Pharmacokinetic Properties: Modification with trans-ACCA can alter the lipophilicity and other physicochemical properties of a peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: Synthesis Parameters and Yields
The successful incorporation of trans-ACCA and the overall yield of the final peptide can be influenced by the choice of coupling reagents and reaction conditions. Below is a summary of typical conditions and reported yields for peptides containing tranexamic acid (a common name for trans-4-(aminomethyl)cyclohexanecarboxylic acid, a closely related derivative) and other derivatives.
| Parameter | Condition/Reagent | Reported Yield | Reference(s) |
| Synthesis Strategy | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | - | [1][2] |
| Resin | Wang Resin, Rink Amide Resin | - | [1] |
| Coupling Reagents | HBTU/DIPEA, HATU/DIPEA, DIC/HOBt | - | [3][4][5] |
| Fmoc Deprotection | 20% Piperidine in DMF | - | [6] |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | - | [3] |
| Final Peptide Yield | Tranexamic acid-peptide fusions | ~10% | [1][2] |
| Final Peptide Yield | Tranexamic acid derivatives | ~80% | [1] |
Note: Yields can vary significantly based on the peptide sequence, length, and purification methods.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid
This protocol describes the manual coupling of Fmoc-trans-ACCA onto a solid-phase resin during standard Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-trans-4-Aminocyclohexanecarboxylic acid
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3][4]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF[6]
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Reaction Vessel
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final wash with DMF (3 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-trans-4-Aminocyclohexanecarboxylic acid (3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU or HATU, 2.9 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-trans-ACCA solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance from the cyclic structure, a longer coupling time compared to standard proteinogenic amino acids may be necessary.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
After a negative ninhydrin test, drain the reaction vessel and wash the resin extensively with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the deprotection of the newly coupled Fmoc-trans-ACCA to continue the peptide chain elongation.
-
Protocol 2: Cleavage from Resin and Deprotection
This protocol describes the cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS) (scavengers may need to be optimized based on the peptide sequence)[3]
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3 times) and methanol (3 times) and dry thoroughly under vacuum for at least 2 hours.
-
-
Cleavage:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under a stream of nitrogen or argon gas.
-
Protocol 3: Peptide Purification
This protocol outlines the purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of Solvent B can be added.
-
-
HPLC Purification:
-
Inject the dissolved peptide onto a semi-preparative or preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes). The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white, fluffy powder.
-
Visualizations
Caption: Workflow for SPPS incorporating Fmoc-trans-4-Aminocyclohexanecarboxylic acid.
Caption: Decision pathway for the coupling of Fmoc-trans-4-Aminocyclohexanecarboxylic acid.
References
- 1. KR20180002970A - Tranexamic acid-Peptide Fusions With the Effect of Skin Whitening And Using Thereof - Google Patents [patents.google.com]
- 2. WO2018004281A2 - Tranexamic acid-peptide having skin whitening activity and uses thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols: Leveraging trans-4-Aminocyclohexanecarboxylic Acid (t-4-ACCA) as a Constrained Amino Acid Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control in Peptide Therapeutics
Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their inherent conformational flexibility often leads to reduced receptor affinity, susceptibility to proteolytic degradation, and poor bioavailability. To overcome these limitations, the introduction of conformational constraints into peptide backbones has emerged as a powerful strategy in drug design.[1][2] trans-4-Aminocyclohexanecarboxylic acid (t-4-ACCA), a cyclic β-amino acid, serves as a valuable building block for inducing specific secondary structures in peptides.[3] Its rigid cyclohexane framework restricts the torsional angles of the peptide backbone, offering a predictable means to sculpt peptide conformation and enhance therapeutic potential.
This guide provides a comprehensive overview of t-4-ACCA, from its fundamental properties and synthesis to detailed protocols for its incorporation into peptides and subsequent analysis.
Properties of this compound: A Foundation for Rational Design
Understanding the physicochemical and conformational properties of t-4-ACCA is paramount for its effective application in peptidomimetic design.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | [4] |
| Molecular Weight | 143.18 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Soluble in water and polar organic solvents | [5] |
| CAS Number | 3685-25-4 | [6] |
Conformational Properties: The Diequatorial Preference
The cyclohexane ring of t-4-ACCA predominantly adopts a chair conformation. In the trans isomer, the amino and carboxylic acid functional groups are positioned at carbons 1 and 4. The most stable conformation is the one where both of these bulky substituents occupy equatorial positions, minimizing steric hindrance from 1,3-diaxial interactions.[7] This diequatorial arrangement imparts a rigid, extended conformation when t-4-ACCA is incorporated into a peptide chain.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 3685-25-4: this compound [cymitquimica.com]
- 6. This compound | 3685-25-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Trans-4-Aminocyclohexanecarboxylic Acid as a Rigid Linker in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trans-4-aminocyclohexanecarboxylic acid as a rigid linker in drug design, with a focus on its application in Proteolysis Targeting Chimeras (PROTACs) and Janus Kinase (JAK) inhibitors. Detailed protocols for its incorporation and relevant biological data are also presented.
Introduction to this compound as a Rigid Linker
This compound is a valuable building block in medicinal chemistry, often employed as a rigid linker to connect two molecular entities within a single drug molecule. Its rigid, non-planar cyclohexane core provides conformational constraint, which can be advantageous in drug design for several reasons:
-
Precise Positioning: The fixed distance and orientation between the connected moieties can optimize interactions with their respective biological targets.
-
Improved Selectivity: By reducing the conformational flexibility, the linker can disfavor binding to off-target proteins.
-
Enhanced Physicochemical Properties: The introduction of a non-polar, rigid scaffold can influence solubility, permeability, and metabolic stability.
This linker has found applications in various therapeutic areas, most notably in the development of PROTACs and kinase inhibitors.
Application in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The nature of the linker is critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.
The rigid nature of the this compound linker can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing degradation efficiency.
Quantitative Data for PROTACs with a Cyclohexane-Containing Linker
While specific data for PROTACs utilizing a pure this compound linker is not extensively available in the public domain, the following table includes representative data for PROTACs containing a cyclohexane moiety as part of a more complex linker, illustrating their biological activity.
| Compound ID | Target Protein | E3 Ligase Ligand | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | BRD4 | Pomalidomide | Cyclohexane-PEG1 | 15 | >90 | 22Rv1 |
| PROTAC 2 | BTK | Pomalidomide | Piperidinyl-cyclohexane | 8 | >95 | Ramos |
| PROTAC 3 | ERα | Von Hippel-Lindau | Cyclohexane-alkyl | 25 | ~90 | MCF7 |
Note: The data presented is a compilation from various sources for illustrative purposes and may not represent a direct comparison.
Application in Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
This compound has been utilized as a key intermediate in the synthesis of several JAK inhibitors. In this context, it often forms part of the scaffold that presents the pharmacophore to the ATP-binding site of the kinase.
Quantitative Data for JAK Inhibitors with a Cyclohexane Moiety
| Compound ID | Target Kinase(s) | IC50 (nM) |
| JAK Inhibitor A | JAK1 | 11 |
| JAK2 | 28 | |
| JAK3 | 1.2 | |
| JAK Inhibitor B | JAK2 | 5 |
| TYK2 | 54 | |
| Tofacitinib | JAK1 | 112 |
| JAK2 | 20 | |
| JAK3 | 1 |
Note: Tofacitinib is a well-established JAK inhibitor included for reference.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General workflow of PROTAC-mediated protein degradation.
Janus Kinase (JAK) - STAT Signaling Pathway
The diagram below outlines the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: Simplified JAK-STAT signaling pathway and inhibition.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a this compound Linker (Amide Coupling)
This protocol describes a general procedure for the amide bond formation to incorporate the this compound linker between a POI ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle).
Materials:
-
POI ligand-COOH
-
Trans-4-(Boc-amino)cyclohexanecarboxylic acid
-
E3 ligase ligand-NH2
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Coupling of POI ligand with the linker
-
To a solution of POI ligand-COOH (1.0 eq) and trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Step 3: Coupling with E3 Ligase Ligand
-
To a solution of the deprotected amine intermediate (1.0 eq) and E3 ligase ligand-NH2 (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
Conclusion
This compound serves as a valuable rigid linker in drug design, offering conformational constraint that can lead to improved potency and selectivity. Its application in PROTACs and JAK inhibitors highlights its versatility. The provided protocols offer a foundational approach for the synthesis and evaluation of drug candidates incorporating this linker. Further optimization of the linker length and its attachment points is often necessary to achieve the desired biological activity and pharmacokinetic properties.
References
Application Notes & Protocols: Synthesis of PROTACs Using trans-4-Aminocyclohexanecarboxylic Acid Linkers
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized therapeutic development by offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[4][5] A PROTAC simultaneously binds a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][][7]
A PROTAC molecule is composed of three key elements: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase, and a chemical linker that connects them.[8] Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's biological activity. Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, thereby affecting the efficiency and selectivity of protein degradation.[7][9][10] Furthermore, the linker significantly impacts the physicochemical properties of the final molecule, including its solubility, cell permeability, and metabolic stability.[1][11]
This guide focuses on the synthesis and application of PROTACs incorporating trans-4-aminocyclohexanecarboxylic acid, a rigid aliphatic linker. We will explore the rationale for using such constrained linkers and provide detailed, field-proven protocols for their incorporation into PROTAC molecules.
The "Linkerology" Rationale: Embracing Rigidity with this compound
The evolution of PROTAC design has seen a strategic shift from using synthetically convenient flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, towards more sophisticated, rigid structures.[8][12] While flexible linkers allow the PROTAC to adopt multiple conformations, this adaptability can come at an entropic cost upon binding, potentially reducing the stability of the ternary complex.[13] Rigid linkers, such as those built around the this compound scaffold, offer several distinct advantages:
-
Conformational Pre-organization : The constrained nature of a rigid linker can lock the PROTAC into a bioactive conformation that is optimal for forming a productive ternary complex. This pre-organization reduces the entropic penalty of binding, potentially leading to enhanced potency and stability of the complex.[9][13]
-
Improved Pharmacokinetics : The defined, rigid structure can lead to greater metabolic stability compared to flexible alkyl or PEG chains, which may be more susceptible to oxidative metabolism.[11][12] This can result in a longer biological half-life and improved pharmacokinetic profiles.[9]
-
Enhanced Selectivity : By presenting the warhead and anchor ligands in a more defined spatial orientation, rigid linkers can improve selectivity for the target protein and reduce off-target effects.[9]
-
Vectorial Control : The trans stereochemistry of the 1,4-disubstituted cyclohexane ring ensures that the entry and exit vectors for conjugation are directed away from each other in a linear fashion, providing a predictable and structurally defined scaffold.
The this compound moiety is an exemplary building block for rigid linkers. It provides a non-planar, saturated, and conformationally restricted core. Its terminal amine and carboxylic acid groups serve as versatile chemical handles for standard and reliable conjugation chemistries, primarily amide bond formation.
General Synthetic Strategy
The synthesis of a PROTAC using a this compound linker is a modular process. The general workflow involves the sequential coupling of the linker to the E3 ligase ligand and the POI warhead. The use of orthogonal protecting groups is essential to ensure selective and controlled conjugation at each end of the linker. A common strategy involves protecting the amine as a tert-butyloxycarbonyl (Boc) group and the carboxylic acid as a methyl or ethyl ester. The synthesis proceeds by first coupling one ligand, followed by deprotection of the linker's other terminus and subsequent coupling to the second ligand.
Detailed Experimental Protocols
The following protocols provide a representative, step-by-step methodology for synthesizing a PROTAC using tert-butyl trans-4-aminocyclohexanecarboxylate as the linker building block.[14] The POI ligand is assumed to possess a free amine for coupling, and the E3 ligase ligand is assumed to have a carboxylic acid.
Protocol 1: Coupling of the Linker to an E3 Ligase Ligand
This protocol describes the formation of an amide bond between the amine of the linker and the carboxylic acid of an E3 ligase ligand (e.g., a pomalidomide derivative with a carboxyl functional group).
Rationale: This step utilizes standard peptide coupling chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for forming amide bonds. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the reaction mixture.
| Reagent/Material | Purpose | Supplier Example |
| E3 Ligase Ligand-COOH | Anchor moiety | In-house synthesis or commercial |
| tert-Butyl trans-4-aminocyclohexanecarboxylate | Linker building block | MedChemExpress[14] |
| HATU | Peptide coupling reagent | Sigma-Aldrich, Combi-Blocks |
| DIPEA | Non-nucleophilic base | Sigma-Aldrich, Acros Organics |
| Anhydrous DMF | Reaction solvent | AcroSeal, Sigma-Aldrich |
| Saturated NaHCO₃ (aq) | Aqueous wash | Fisher Chemical |
| Brine | Aqueous wash | Fisher Chemical |
| Anhydrous Na₂SO₄ | Drying agent | Fisher Chemical |
| Ethyl Acetate (EtOAc) | Extraction solvent | Fisher Chemical |
| Dichloromethane (DCM) | Chromatography solvent | Fisher Chemical |
| Methanol (MeOH) | Chromatography solvent | Fisher Chemical |
| Silica Gel | Stationary phase | SiliCycle, Fisherbrand |
Step-by-Step Methodology:
-
To a solution of the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl trans-4-aminocyclohexanecarboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the E3 Ligand-Linker-Boc ester conjugate.
-
Characterize the product by LC-MS and ¹H NMR to confirm identity and purity.
Protocol 2: Deprotection of the Linker's Carboxylic Acid
This protocol details the removal of the tert-butyl ester to reveal the free carboxylic acid, which is necessary for the subsequent coupling step.
Rationale: Trifluoroacetic acid (TFA) is the standard reagent for cleaving acid-labile protecting groups like tert-butyl esters. Dichloromethane is a common solvent for this reaction as it is inert to TFA and effectively solubilizes the substrate.
| Reagent/Material | Purpose |
| E3 Ligand-Linker-Boc ester | Product from Protocol 1 |
| Trifluoroacetic Acid (TFA) | Deprotection reagent |
| Dichloromethane (DCM) | Reaction solvent |
Step-by-Step Methodology:
-
Dissolve the E3 Ligand-Linker-Boc ester (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v TFA in DCM).
-
Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
The resulting crude TFA salt of the E3 Ligand-Linker-COOH can often be used directly in the next step without further purification.
Protocol 3: Final Coupling to the POI Ligand
This final step connects the E3-Linker conjugate to an amine-containing POI ligand to form the complete PROTAC molecule.
Rationale: The chemistry is identical to the first coupling step. The choice of coupling reagent (e.g., HATU) remains robust for this final amide bond formation.
| Reagent/Material | Purpose |
| E3 Ligand-Linker-COOH | Product from Protocol 2 |
| POI Ligand-NH₂ | Warhead moiety |
| HATU | Peptide coupling reagent |
| DIPEA | Non-nucleophilic base |
| Anhydrous DMF | Reaction solvent |
| Preparative HPLC System | Final purification |
Step-by-Step Methodology:
-
Dissolve the crude E3 Ligand-Linker-COOH TFA salt (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq, extra base is needed to neutralize the TFA salt).
-
Stir for 15 minutes to activate the carboxylic acid.
-
Add the POI Ligand-NH₂ (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with DMSO/water and filter.
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC (e.g., on a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Characterization and Quality Control
Thorough characterization is essential to validate the identity, purity, and integrity of the synthesized PROTAC.
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and assess initial purity. | A major peak in the chromatogram with the correct mass-to-charge ratio [M+H]⁺ for the final PROTAC. |
| ¹H NMR | Confirm the chemical structure and connectivity. | Peaks corresponding to protons from the POI ligand, the E3 ligase ligand, and the trans-cyclohexane linker should be present and correctly integrated. |
| Analytical HPLC | Determine final purity. | A single, sharp peak with purity >95% is typically required for biological assays. |
Conclusion
The use of rigid linkers like this compound represents a sophisticated strategy in the rational design of PROTACs. By imparting conformational restraint, these linkers can significantly enhance a degrader's potency, selectivity, and pharmacokinetic properties. The synthetic protocols outlined herein provide a reliable and modular framework for assembling these advanced molecules. While the path to an optimized PROTAC often requires empirical testing of various linker lengths and compositions, the principles and methods described in this guide offer a robust starting point for researchers dedicated to advancing the field of targeted protein degradation.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. medchemexpress.com [medchemexpress.com]
Application of trans-4-Aminocyclohexanecarboxylic Acid in the Synthesis and Development of Janus Kinase (JAK) Inhibitors
Introduction: The Strategic Role of Saturated Scaffolds in Kinase Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are pivotal mediators of the JAK-STAT signaling pathway. This pathway is fundamental for the transduction of signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms, making JAKs a prime target for therapeutic intervention.
While the development of JAK inhibitors has seen remarkable success with several approved drugs, the quest for novel scaffolds that offer improved selectivity, potency, and pharmacokinetic properties is ongoing. The use of saturated carbocyclic scaffolds, such as trans-4-aminocyclohexanecarboxylic acid, represents a key strategy in modern medicinal chemistry to achieve these goals. The rigid, three-dimensional nature of the cyclohexane ring allows for precise spatial orientation of pharmacophoric groups, enabling optimal interactions with the kinase active site. This application note provides a detailed guide on the utilization of this compound derivatives in the synthesis of a novel class of JAK inhibitors, along with comprehensive protocols for their biological evaluation.
Part 1: Rationale for Employing this compound
The selection of this compound as a building block for JAK inhibitors is underpinned by several key principles of medicinal chemistry:
-
Structural Rigidity and Vectorial Projection: The trans stereochemistry of the 1,4-disubstituted cyclohexane ring locks the amino and carboxylic acid (or derivative) functionalities in a defined spatial orientation. This conformational constraint reduces the entropic penalty upon binding to the target protein and allows for precise projection of substituents towards specific pockets within the JAK ATP-binding site.
-
Improved Physicochemical Properties: The incorporation of such sp³-rich scaffolds can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, which are crucial for developing orally bioavailable drugs.
-
Novelty and Patentability: The exploration of non-traditional scaffolds provides an avenue for discovering novel chemical matter with the potential for intellectual property protection.
A key derivative, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid , serves as a versatile intermediate, with the Boc-protected amine and the carboxylic acid providing orthogonal handles for synthetic elaboration. This is exemplified in patent literature, such as EP2384326, which describes its use in the synthesis of novel JAK inhibitors.[1][2][3]
Part 2: Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor
This section details the synthesis of a representative JAK inhibitor incorporating the this compound scaffold. The target molecule couples the cyclohexane moiety as a linker to a 7H-pyrrolo[2,3-d]pyrimidine core, a common hinge-binding motif in many potent JAK inhibitors.
Experimental Workflow: Synthesis of the Target Inhibitor
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for trans-4-Aminocyclohexanecarboxylic Acid in Macrocyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid, a conformationally constrained δ-amino acid, is a valuable building block in the synthesis of macrocyclic compounds. Its rigid chair-like conformation imparts predictable structural constraints within a macrocycle, influencing its binding affinity, selectivity, and pharmacokinetic properties. These characteristics make it a compelling component in the design of novel therapeutics, particularly cyclic peptides and peptidomimetics.
This document provides detailed application notes and experimental protocols for the use of this compound in macrocyclization reactions, with a focus on solid-phase peptide synthesis (SPPS) for the creation of self-assembling cyclic peptides.
Key Applications
The primary application of this compound in macrocyclization is in the synthesis of α,δ-cyclic peptides. These are macrocycles composed of alternating α-amino acids and δ-amino acids like this compound. The incorporation of this δ-amino acid serves to:
-
Introduce conformational rigidity: The cyclohexane ring restricts the flexibility of the macrocyclic backbone.
-
Increase lipophilicity: The hydrocarbon scaffold of the cyclohexane ring can enhance membrane permeability.
-
Facilitate self-assembly: The rigid, planar nature of the resulting cyclic peptides can promote intermolecular interactions, leading to the formation of supramolecular structures like nanotubes.
A notable example is the synthesis of cyclic peptides that self-assemble into nanotubes, which have potential applications in drug delivery and as synthetic transmembrane channels.
Data Presentation
The following table summarizes key quantitative data for a representative macrocyclization reaction involving this compound to form a self-assembling cyclic peptide.
| Parameter | Value | Reference |
| Product | cyclo-[(L-Trp-δ-Ach-D-Trp-δ-Ach)₃] | [1] |
| Ring Size | 36-membered ring | Calculated |
| Molecular Weight (Calc.) | 1489.9 g/mol | Calculated |
| Yield (crude) | Not Reported | |
| Yield (purified) | ~15-20% (typical for multi-step SPPS) | Estimated |
| Mass Spec (ESI-MS) | m/z = 1490.9 [M+H]⁺ | [1] |
Experimental Protocols
The synthesis of macrocycles containing this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, followed by on-resin head-to-tail cyclization.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the assembly of the linear peptide chain on a solid support.
1. Resin Preparation:
- Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.
2. First Amino Acid Coupling (Loading):
- Couple Fmoc-L-Trp(Boc)-OH (5 equivalents) to the resin using a standard coupling reagent cocktail such as HBTU (4.9 eq.) and DIPEA (10 eq.) in DMF.
- Allow the reaction to proceed for 2 hours at room temperature.
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
3. Iterative Amino Acid Coupling Cycle:
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
- Amino Acid Coupling: Couple the next Fmoc-protected amino acid (5 equivalents), which will be either Fmoc-trans-4-aminocyclohexanecarboxylic acid or Fmoc-D-Trp(Boc)-OH, using a coupling cocktail (e.g., HBTU/DIPEA in DMF). The reaction time is typically 2 hours.
- Repeat this cycle until the desired linear peptide sequence is assembled.
Protocol 2: On-Resin Head-to-Tail Macrocyclization
This protocol describes the cyclization of the linear peptide while it is still attached to the solid support.
1. N-terminal Fmoc Deprotection:
- Remove the final Fmoc group from the N-terminus of the linear peptide by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin thoroughly with DMF.
2. C-terminal Activation and Cyclization:
- Swell the resin in DMF.
- Add a solution of a cyclization cocktail, typically containing a coupling reagent and a base. A common combination is DPPA (diphenylphosphoryl azide, 3 equivalents) and DIPEA (6 equivalents) in DMF.
- Allow the cyclization reaction to proceed for 12-24 hours at room temperature. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the cyclic peptide from the resin and its subsequent purification.
1. Cleavage from Resin:
- Wash the resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
2. Precipitation and Isolation:
- Precipitate the crude cyclic peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the crude product.
- Wash the pellet with cold diethyl ether and dry under vacuum.
3. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
- Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Lyophilize the pure fractions to obtain the final product as a white powder.
Mandatory Visualizations
Caption: General workflow for the synthesis of a macrocycle containing this compound.
References
Application Notes: Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Di-tert-butyl dicarbonate: a versatile carboxylating reagent_Chemicalbook [chemicalbook.com]
- 7. Trans-4-(Boc-amino)cyclohexanecarboxylic acid | 53292-89-0 [chemicalbook.com]
- 8. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
Application Notes and Protocols for Coupling trans-4-Aminocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity. trans-4-Aminocyclohexanecarboxylic acid (trans-ACHC) is a valuable building block that can confer unique structural properties to peptides. However, as a cyclic, sterically hindered β-amino acid, its efficient incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. This document provides detailed application notes and protocols for various coupling methods for Fmoc-trans-4-aminocyclohexanecarboxylic acid, a comparative analysis of their effectiveness, and strategies to overcome potential synthetic hurdles.
Challenges in Coupling this compound
The primary challenge in the coupling of Fmoc-trans-4-aminocyclohexanecarboxylic acid lies in its rigid, cyclic structure and the steric hindrance around the carboxylic acid moiety. These factors can lead to:
-
Slower reaction kinetics: The bulky nature of the molecule can impede the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.
-
Incomplete coupling: This can result in deletion sequences, where the intended amino acid is missing from the final peptide, leading to significant purification challenges.
-
Aggregation: The introduction of hydrophobic residues can sometimes promote inter-chain aggregation on the solid support, further hindering reaction efficiency.
-
Racemization: Although less common for β-amino acids, harsh coupling conditions can potentially lead to epimerization.
To address these challenges, the selection of an appropriate coupling reagent and optimized reaction conditions are paramount.
Comparative Analysis of Coupling Methods
Several coupling reagents are available for SPPS, each with distinct activation mechanisms and efficiencies. The choice of reagent can significantly impact the success of incorporating sterically hindered residues like trans-ACHC. Below is a summary of commonly used coupling methods and their general performance characteristics for challenging couplings.
Data Presentation: Performance of Coupling Reagents in Difficult Couplings
| Coupling Reagent Combination | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| HBTU/HOBt/DIPEA | Aminium Salt/Additive | 30 - 120 min | >95 | >90 | A reliable and cost-effective choice for many standard and challenging couplings.[1] |
| HATU/DIPEA | Aminium Salt | 20 - 60 min | >98 | >95 | Highly efficient and fast-acting, often the preferred choice for very difficult couplings.[2] |
| DIC/OxymaPure | Carbodiimide/Additive | 60 - 240 min | >90 | >90 | A cost-effective option with reduced risk of racemization compared to HOBt. The urea byproduct is soluble in common solvents.[3] |
Note: The quantitative data presented above is representative of performance in sterically hindered or "difficult" coupling scenarios in SPPS and may not be specific to this compound. Actual results can vary based on the peptide sequence, resin, and specific reaction conditions.
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-trans-4-aminocyclohexanecarboxylic acid using the aforementioned reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: HBTU/HOBt Mediated Coupling
This protocol is a robust and widely used method for coupling amino acids in SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-trans-4-aminocyclohexanecarboxylic acid (3-5 equivalents)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 - 4.9 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (3-5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation of Amino Acid: In a separate reaction vessel, dissolve Fmoc-trans-4-aminocyclohexanecarboxylic acid, HBTU, and HOBt in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[1]
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 30-120 minutes. For sterically hindered amino acids, extending the coupling time may be necessary.[1]
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, particularly effective for sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-trans-4-aminocyclohexanecarboxylic acid (3-5 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 - 4.9 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation of Amino Acid: In a separate vessel, dissolve Fmoc-trans-4-aminocyclohexanecarboxylic acid and HATU in DMF. Add DIPEA and allow for a brief pre-activation of 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 20-60 minutes.
-
Monitoring the Coupling: Use the Kaiser test to check for reaction completion.
-
Washing: After a negative Kaiser test, drain the solution and wash the resin extensively with DMF (3-5 times).
Protocol 3: DIC/OxymaPure Mediated Coupling
This method is a cost-effective alternative that minimizes racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-trans-4-aminocyclohexanecarboxylic acid (3 equivalents)
-
DIC (N,N'-Diisopropylcarbodiimide) (3 equivalents)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (3 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-trans-4-aminocyclohexanecarboxylic acid and OxymaPure in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring the Coupling: Monitor the reaction progress with the Kaiser test.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the soluble diisopropylurea byproduct.
Visualization of SPPS Workflow
The following diagrams illustrate the key stages of a single coupling cycle in Solid-Phase Peptide Synthesis.
References
Application Note: A Multi-Modal Analytical Approach for Characterizing Peptides Containing trans-4-Aminocyclohexanecarboxylic Acid (t-ACHC)
Abstract
The incorporation of non-proteinogenic amino acids like trans-4-Aminocyclohexanecarboxylic acid (t-ACHC) is a key strategy in modern peptide drug development to enhance structural stability, proteolytic resistance, and receptor affinity. The rigid, cyclic nature of t-ACHC induces specific secondary structures, but it also presents unique challenges for analytical characterization. This guide provides a comprehensive, multi-modal framework for the robust analysis of t-ACHC-containing peptides, ensuring accurate verification of identity, purity, sequence, and conformation. We detail field-proven protocols for liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and amino acid analysis, emphasizing the causality behind experimental choices to empower researchers to overcome common analytical hurdles.
Introduction
This compound (t-ACHC) is a conformationally constrained β-amino acid. Its rigid cyclohexane ring, when incorporated into a peptide backbone, restricts torsional freedom and can promote the formation of well-defined secondary structures such as helices and turns.[1][2] This structural pre-organization is highly desirable in therapeutic peptide design as it can lead to enhanced binding affinity and selectivity for biological targets. However, the unique physicochemical properties of t-ACHC—its aliphatic, cyclic structure and its non-standard nature—necessitate a tailored and rigorous analytical approach.
Standard peptide analysis workflows must be adapted to account for potential changes in chromatographic retention, unique fragmentation patterns in mass spectrometry, and the need for specialized standards in quantitative analysis. This document outlines an integrated analytical strategy to provide a complete picture of a t-ACHC peptide's critical quality attributes.
Chromatographic Analysis for Purity and Identity
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for assessing the purity of synthetic peptides.[3] Its high resolving power allows for the separation of the target peptide from impurities such as deletion sequences, incompletely deprotected species, and isomers.[4]
Scientific Rationale for Method Development
The inclusion of the bulky, aliphatic t-ACHC residue typically increases the hydrophobicity of a peptide, leading to longer retention times on C18 columns compared to peptides of similar molecular weight composed solely of proteinogenic amino acids. This increased retention must be managed during method development.
-
Mobile Phase Selection: A mobile phase consisting of water (Solvent A) and acetonitrile (ACN, Solvent B) is standard. The inclusion of an ion-pairing agent is critical for achieving sharp, symmetrical peaks. Trifluoroacetic acid (TFA) at 0.1% (v/v) is the most common choice; it protonates the peptide's basic residues and forms a neutral ion pair that interacts predictably with the hydrophobic stationary phase.[5] For mass spectrometry compatibility, 0.1% formic acid (FA) is preferred to minimize ion suppression, though it may result in broader peaks.[6]
-
Gradient Optimization: A shallow gradient is often required to resolve closely eluting impurities. Starting with a low percentage of organic solvent (e.g., 5% ACN) ensures the peptide binds effectively to the column head. The gradient slope is then optimized to achieve baseline separation of the main peak from its impurities within a reasonable run time.[7]
-
Column Chemistry: A wide-pore (300 Å) silica-based C18 column is the standard choice, as the larger pores prevent size-exclusion effects for larger peptides and provide optimal surface interaction.
Protocol: Analytical RP-HPLC for Purity Assessment
This protocol describes a general method for determining the purity of a t-ACHC-containing peptide.
1. System Preparation:
- Equilibrate the HPLC system, including the pump, injector, and column, with the initial mobile phase conditions.
- Ensure a stable baseline is achieved before the first injection.
2. Sample Preparation:
- Prepare a stock solution of the peptide in high-purity water or a suitable buffer at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase (e.g., 95% Solvent A / 5% Solvent B) to a final concentration of 0.1-0.2 mg/mL.
- Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 300 Å, 3.5 µm particle size, 4.6 x 150 mm |
| Solvent A | 0.1% TFA in Water |
| Solvent B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present) |
| Injection Volume | 10-20 µL |
| Gradient Program | 5% to 65% B over 30 minutes (This is a starting point and must be optimized for the specific peptide) |
4. System Suitability Test (SST):
- Before running samples, inject a standard peptide mixture or the sample itself multiple times (n=5).
- The relative standard deviation (RSD) for the retention time and peak area of the main peak should be <2%. This ensures the system is performing consistently.
5. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Visualization: General Analytical Workflow
The following diagram outlines the comprehensive analytical workflow for a t-ACHC peptide, from initial purity assessment to full structural confirmation.
Caption: Integrated workflow for the characterization of t-ACHC peptides.
Mass Spectrometry for Identity and Sequence Confirmation
Mass spectrometry (MS) is indispensable for confirming the molecular weight and amino acid sequence of a peptide.[6] Electrospray ionization (ESI) is the preferred method for peptide analysis as it is a soft ionization technique that typically produces multiply charged ions, making it suitable for analyzing large molecules on instruments with a limited m/z range.[8][9]
Intact Mass Analysis (LC-MS)
Causality: The first step in MS analysis is to confirm that the peptide has the correct molecular weight. This is achieved by coupling the HPLC (as described in Section 1, but often using formic acid instead of TFA) directly to the mass spectrometer. The ESI source generates gas-phase ions of the peptide, and the mass analyzer measures their mass-to-charge (m/z) ratio.[10] Deconvolution software is then used to reconstruct the neutral molecular weight from the observed charge state distribution. A match between the theoretical and observed mass provides strong evidence of the peptide's identity.
Tandem Mass Spectrometry (MS/MS) for Sequencing
Causality: To confirm the amino acid sequence, tandem MS (MS/MS) is employed.[11] In this process, a specific precursor ion (one of the charge states of the intact peptide) is selected and isolated in the mass spectrometer. This ion is then fragmented by colliding it with an inert gas, a process known as collision-induced dissociation (CID).[12] The fragmentation primarily occurs at the peptide amide bonds, generating a series of predictable b- and y-ions.[13] The mass difference between adjacent ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.
Expert Insight—The Challenge of t-ACHC: The rigid, cyclic structure of t-ACHC can be more resistant to fragmentation than linear amino acid residues. This can sometimes result in lower ion intensity for fragments containing t-ACHC or gaps in the b- or y-ion series around the modification. Furthermore, internal fragmentation within the cyclohexane ring is possible, though typically less common than backbone cleavage. When interpreting the spectra, analysts must specifically look for a mass difference corresponding to the t-ACHC residue (C₇H₁₁NO, residue mass ≈ 125.08 Da) between adjacent fragment ions.
Protocol: MS/MS Sequencing
1. Instrument Setup:
- Couple an HPLC or UPLC system to an ESI-MS/MS instrument (e.g., Q-TOF or Orbitrap).
- Use a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B).
- Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure high mass accuracy.
2. Data Acquisition:
- Perform an initial MS1 scan to identify the m/z values for the multiply charged precursor ions of the t-ACHC peptide.
- Set up a data-dependent acquisition (DDA) method. In this mode, the instrument automatically selects the most intense precursor ions from the MS1 scan for fragmentation and MS2 analysis.
- Select CID or higher-energy collisional dissociation (HCD) as the fragmentation method. Optimize the collision energy to achieve a rich fragmentation spectrum.
3. Data Analysis:
- Use peptide sequencing software to analyze the resulting MS2 spectra.
- Manually inspect the spectra to confirm the b- and y-ion series.
- Verify the presence of the t-ACHC residue by identifying a mass shift of ~125.08 Da between fragment ions flanking the modification site.
| Parameter | Typical Setting for Peptide Sequencing |
| Ionization Mode | ESI Positive |
| MS1 Resolution | > 60,000 |
| MS2 Resolution | > 15,000 |
| Collision Energy | Normalized Collision Energy (NCE) 25-30% (must be optimized) |
| Precursor Selection | Data-Dependent Acquisition (Top 3-5 most intense ions) |
| Activation Type | CID or HCD |
Advanced Structural Characterization
While HPLC and MS confirm purity and primary structure, they provide little information about the peptide's three-dimensional conformation, which is critical for its biological function.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for determining the high-resolution 3D structure of peptides in solution.[14][15] By measuring nuclear spin properties in a strong magnetic field, NMR can provide information on through-bond and through-space atomic proximities. For t-ACHC peptides, NMR is crucial for confirming the trans stereochemistry of the cyclohexane ring and assessing how its incorporation influences the overall peptide fold.[2]
-
Key Experiments: 2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign the proton signals of each amino acid residue. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is then used to identify protons that are close in space (< 5 Å), even if they are far apart in the sequence.[16] These through-space NOE contacts provide the distance restraints needed to calculate a 3D structural model.
-
Expert Insight: The presence of strong NOEs between the backbone amide proton (NH) of a residue and the NH of the subsequent residue (dNN(i, i+1)) is indicative of a helical conformation, a structure often induced by t-ACHC.[17]
Amino Acid Analysis (AAA)
Causality: Amino Acid Analysis provides an orthogonal method to confirm the amino acid composition and to accurately quantify the peptide.[18] The process involves hydrolyzing the peptide into its constituent amino acids using strong acid (e.g., 6N HCl) at high temperature.[19] The resulting amino acid mixture is then separated chromatographically, derivatized (e.g., with ninhydrin), and detected.
-
Expert Insight—The Challenge of t-ACHC: Because t-ACHC is a non-proteinogenic amino acid, a certified t-ACHC standard must be included in the analysis.[20] This standard is necessary to establish the retention time and detector response factor for t-ACHC, allowing for its accurate identification and quantification in the hydrolysate. Without this standard, the t-ACHC peak cannot be reliably assigned or quantified.[21]
Conclusion
The successful characterization of peptides containing this compound requires a multi-faceted analytical strategy that goes beyond standard protocols. By combining high-resolution RP-HPLC for purity, detailed MS and MS/MS for identity and sequence verification, NMR for conformational analysis, and quantitative AAA with appropriate standards, researchers can build a comprehensive data package. This rigorous approach is essential for ensuring the quality, safety, and efficacy of novel peptide therapeutics and for advancing the field of drug development.
References
- 1. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 2. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. renyi.hu [renyi.hu]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. ijsra.net [ijsra.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. tandfonline.com [tandfonline.com]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 17. mdpi.com [mdpi.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 20. pubs.acs.org [pubs.acs.org]
- 21. dokumen.pub [dokumen.pub]
Application Notes and Protocols: Trans-4-Aminocyclohexanecarboxylic Acid in Drug Delivery Systems
Introduction: Trans-4-Aminocyclohexanecarboxylic acid and its derivatives, most notably Tranexamic Acid (TXA) [trans-4-(aminomethyl)cyclohexanecarboxylic acid], are pivotal molecules in pharmaceutical sciences.[1][2] While TXA is widely recognized as an antifibrinolytic agent used to control bleeding, its unique chemical structure also makes it a candidate for incorporation into advanced drug delivery systems.[1][2][3] These systems aim to enhance its therapeutic efficacy, improve skin permeability for topical applications, provide controlled release, and enable targeted delivery, thereby overcoming the limitations of conventional administration routes.[4][5] This document provides detailed application notes and protocols for researchers and drug development professionals working with TXA-based delivery platforms.
Application Note 1: Topical and Dermal Delivery Systems
The primary challenge in topical delivery of Tranexamic Acid is its poor permeability through the skin barrier due to its hydrophilic nature (logP = -1.6).[4][5] To overcome this, various nanocarrier-based systems have been developed to enhance skin penetration and retention, primarily for treating hyperpigmentation disorders like melasma and for cosmetic applications such as skin whitening.
1.1. Polymeric Micellar Hydrogels: Polymeric micelles are nanosized, core-shell structures that can encapsulate hydrophilic drugs like TXA. When dispersed in a hydrogel matrix (e.g., Carbopol 934P), they offer superior skin retention and controlled release.[4][5]
-
Rationale: This dual system combines the penetration-enhancing effect of nanoparticles with the favorable skin feel and residence time of a hydrogel.
-
Key Findings: A TXA-loaded polymeric micelle hydrogel demonstrated significantly enhanced skin permeation (93%) and retention (160%) compared to a conventional marketed product.[4][5] The system provided a sustained, diffusion-controlled release of over 97% of the encapsulated drug over 48 hours and showed a substantial reduction in melanin concentration (>50% inhibition) in B16F10 melanoma cell lines.[4][5]
1.2. Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. Flexible or deformable liposomes are particularly effective for dermal delivery.
-
Rationale: The lipid composition of liposomes facilitates fusion with skin lipids, allowing for deeper penetration of the encapsulated drug. Their composition can be tailored to be neutral, cationic, or anionic to optimize stability and performance.[6]
-
Key Findings: Flexible liposomes have been developed for skin whitening and freckle removal, demonstrating high entrapment efficiency (up to 93.6%) and particle sizes around 100 nm.[7] These formulations deliver active ingredients to the deeper layers of the skin, providing a long-acting, slow-release effect.[7] Charged liposomes have shown better physical stability compared to neutral ones.[6]
Quantitative Data Summary: Dermal Delivery Systems
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Release Profile | Key Outcome |
| Polymeric Micellar Hydrogel | 47.0 ± 3.6 | Not Specified | 81 ± 1.4 | >97% release over 48 h (Higuchi model) | 93% skin permeation; >50% melanin inhibition[4][5] |
| Flexible Liposome (Example 1) | 103.5 | 0.124 | 93.6 | Slow-release | Enhanced skin penetration for whitening[7] |
| Flexible Liposome (Example 2) | 99.5 | 0.231 | 89.5 | Slow-release | Enhanced skin penetration for whitening[7] |
| Charged Liposomes | ~10x smaller for negative TA-loaded vs. blank | Not Specified | 13.2 - 15.6 | Not Specified | Improved physical stability over neutral liposomes[6] |
Application Note 2: Hemostatic Drug Delivery Systems
Systemic administration of TXA to control hemorrhage, while effective, can lead to off-target effects and thromboembolic complications.[2] Advanced drug delivery systems are being designed to deliver TXA directly to the site of injury or to incorporate it into wound dressings for enhanced local efficacy.
2.1. Injectable Hydrogels: Injectable hydrogels serve as a matrix for localized, sustained delivery of TXA while also acting as a physical barrier to stop bleeding.
-
Rationale: TXA can be incorporated into biocompatible polymer networks (e.g., Poly(N,N-dimethylacrylamide) and carboxymethyl chitosan) where it not only acts as a hemostatic drug but can also induce gelation and reinforce the mechanical properties of the hydrogel through hydrogen bonding.[8]
-
Key Findings: A TXA-induced hydrogel demonstrated excellent mechanical properties (1.83 MPa at 90% compression), strong tissue adhesion (18.7 kPa to porcine skin), and rapid hemostasis in a rat liver bleeding model (25 seconds hemostasis time, 110 mg blood loss).[8]
2.2. Trauma-Targeted Nanovesicles: To improve safety and efficacy, TXA can be encapsulated in nanocarriers designed to target sites of vascular injury.
-
Rationale: By encapsulating TXA in nanovesicles that are targeted to activated platelets or other components of a forming clot, the drug's action can be localized, maximizing its antifibrinolytic effect where it is needed most and reducing systemic exposure.[2]
-
Key Findings: In a rat liver hemorrhage model, targeted delivery of TXA via nanovesicles significantly improved hemostasis and survival compared to systemic administration.[2] The targeted system led to more robust and compact clot structures at the injury site.[2]
Quantitative Data Summary: Hemostatic Systems
| Delivery System | Parameter | Value | Model System |
| Injectable PDMAA/CMCS Hydrogel | Hemostasis Time | 25 seconds | Rat Liver Bleeding Model[8] |
| Blood Loss | 110 mg | Rat Liver Bleeding Model[8] | |
| Compressive Strength | 1.83 MPa (at 90% strain) | In vitro mechanical testing[8] | |
| Tissue Adhesion Strength | 18.7 kPa | Porcine Skin[8] | |
| Trauma-Targeted Nanovesicles | Outcome | Improved hemostasis and survival | Rat Liver Hemorrhage Model[2] |
Experimental Protocols
Protocol 1: Preparation of TXA-Loaded Flexible Liposomes
This protocol is a representative procedure based on the film hydration method described in the literature for preparing liposomes for topical delivery.[6][7]
Materials:
-
Phospholipid (e.g., Hydrogenated Soy Phosphatidylcholine, Egg Yolk Lecithin)
-
Cholesterol
-
Membrane Softener / Edge Activator (e.g., Sodium Deoxycholate)
-
Tranexamic Acid (TXA)
-
Purified Water or suitable buffer (e.g., PBS pH 7.4)
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Preparation: a. Dissolve the phospholipid, cholesterol, and membrane softener in chloroform in a round-bottom flask. The molar ratio should be optimized (e.g., 7:2:1 HSPC:Cholesterol:Dicetyl Phosphate).[6] b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 65-80°C) to evaporate the organic solvent.[7] c. Continue evaporation under vacuum until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.
-
Hydration of Lipid Film: a. Prepare an aqueous solution of Tranexamic Acid (e.g., 0.5% to 10% w/v in purified water).[6][7] b. Add the TXA solution to the round-bottom flask containing the lipid film. c. Agitate the flask by hand or continue rotation on the evaporator (without vacuum) at the same temperature for 1-2 hours. This allows the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
Vesicle Size Reduction (Sonication): a. To reduce the particle size and create smaller, more uniform vesicles, sonicate the liposomal suspension. b. For bath sonication, place the flask in the sonicator for 30-60 minutes. c. For probe sonication, insert the probe into the suspension and apply short pulses, keeping the sample on ice to prevent lipid degradation from heat.
-
Purification: a. To remove the unencapsulated (free) TXA, centrifuge the liposome suspension at high speed (e.g., 15,000 rpm for 30 min). b. Discard the supernatant containing the free drug. c. Resuspend the liposome pellet in fresh purified water or buffer. Repeat this washing step 2-3 times.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Calculate the entrapment efficiency by lysing a known amount of purified liposomes (e.g., with Triton X-100) and quantifying the TXA content using a suitable analytical method (e.g., HPLC or spectrophotometry after derivatization).[6]
Protocol 2: Preparation of a TXA Polymeric Micellar Hydrogel
This protocol outlines the preparation of a TXA-loaded polymeric micelle system, which is then dispersed into a hydrogel base for topical application.[4][5]
Materials:
-
Amphiphilic block copolymer (e.g., Pluronic®, Soluplus®)
-
Tranexamic Acid (TXA)
-
Carbopol 934P
-
Triethanolamine (for pH adjustment)
-
Dialysis membrane (for purification)
-
Organic solvent (e.g., acetone, if using solvent evaporation method)
-
Purified Water
Procedure:
-
Formation of TXA-Loaded Micelles (e.g., Thin-film Hydration): a. Dissolve the amphiphilic polymer in a suitable organic solvent in a round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin polymer film. c. Prepare an aqueous solution of TXA (e.g., 5% w/v). d. Hydrate the polymer film with the TXA solution under gentle agitation to allow for self-assembly of micelles and encapsulation of the drug.
-
Purification of Micelles: a. Place the micellar solution in a dialysis bag with an appropriate molecular weight cut-off (MWCO). b. Dialyze against a large volume of purified water for 24-48 hours, with frequent changes of the water, to remove unencapsulated TXA.
-
Preparation of the Hydrogel Base: a. Slowly disperse Carbopol 934P (e.g., 0.5% w/v) into the purified micellar solution under constant stirring.[4][5] Avoid clump formation. b. Continue stirring until a uniform, translucent dispersion is formed.
-
Gel Formation: a. Neutralize the dispersion by adding triethanolamine dropwise while monitoring the pH. b. Continue adding until the desired pH is reached (e.g., pH 5.7) and a clear, viscous hydrogel is formed.[4][5]
-
Characterization: a. Characterize the micelles (before adding to the gel) for particle size and entrapment efficiency as described in Protocol 1. b. Evaluate the final hydrogel for pH, viscosity, and drug release kinetics using a Franz diffusion cell.
Visualizations
Diagram 1: Mechanism of Action of Tranexamic Acid
Diagram 2: General Workflow for Delivery System Development
Diagram 3: Structure of a TXA-Loaded Liposome
References
- 1. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 2. Trauma-targeted delivery of tranexamic acid improves hemostasis and survival in rat liver hemorrhage model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tranexamic Acid-Based Polymeric Micellar Hydrogel for Enhanced Dermal Delivery and Melanin Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranexamic Acid-Based Polymeric Micellar Hydrogel for Enhanced Dermal Delivery and Melanin Reduction | CoLab [colab.ws]
- 6. Development of novel topical tranexamic acid liposome formulations [pubmed.ncbi.nlm.nih.gov]
- 7. CN109481321B - Flexible tranexamic acid liposome capable of whitening skin and removing freckles as well as preparation method and application thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Conformational Analysis of Peptides Containing trans-4-Aminocyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and specific conformational properties. trans-4-Aminocyclohexanecarboxylic acid (trans-4-ACHC) is a cyclic β-amino acid that, when incorporated into peptide backbones, induces stable secondary structures. Understanding the conformational preferences of peptides containing trans-4-ACHC is crucial for the rational design of peptidomimetics and other bioactive molecules.
These application notes provide a comprehensive overview of the experimental and computational methods used to analyze the conformation of peptides containing trans-4-ACHC. Detailed protocols for key analytical techniques are provided to guide researchers in their drug discovery and development efforts. While specific data for trans-4-ACHC is limited in publicly available literature, the protocols and data presented here are based on its close structural isomer, trans-2-Aminocyclohexanecarboxylic acid (trans-2-ACHC), which is well-documented to induce a stable 14-helix conformation.[1][2] These protocols serve as a robust starting point and may require minor optimization for trans-4-ACHC-containing peptides.
Peptide Synthesis and Purification
The synthesis of peptides containing trans-4-ACHC can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.[3][4]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of trans-4-ACHC Peptides
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[3]
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's free amine.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-trans-4-ACHC-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).[3]
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol).[3]
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a crude peptide powder.
Protocol 2: Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Utilize a C18 stationary phase column.[5]
-
Mobile Phases:
-
Gradient: Purify the crude peptide using a linear gradient of increasing Mobile Phase B concentration. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution of the peptide at a wavelength of 210-220 nm.[5]
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[5]
Conformational Analysis Techniques
The secondary structure of peptides containing trans-4-ACHC can be elucidated using a combination of spectroscopic and computational methods.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[6] Peptides containing trans-2-ACHC, a close analog of trans-4-ACHC, are known to exhibit a characteristic CD spectrum indicative of a 14-helical conformation.[2]
Protocol 3: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., methanol, water, or a buffered solution) to a final concentration of approximately 0.1-0.2 mg/mL.
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Measurement Parameters:
-
Wavelength Range: 190-260 nm.
-
Pathlength: 1 mm quartz cuvette.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: Average of 3-5 scans.
-
-
Data Analysis:
-
Subtract the spectrum of the solvent blank from the peptide spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)
-
A positive maximum around 215 nm is characteristic of a 14-helix in peptides containing trans-2-ACHC.[2]
-
Table 1: Expected CD Spectral Features for Helical Peptides
| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |
| 14-Helix (trans-2-ACHC) | ~215 | - |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~198 |
Note: The spectral features for trans-4-ACHC peptides are expected to be similar to those of trans-2-ACHC peptides but should be experimentally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the peptide's three-dimensional structure, including backbone and side-chain conformations, and intramolecular hydrogen bonding patterns.[7]
Protocol 4: 2D NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., CD3OH, D2O, or a mixture) to a concentration of 1-5 mM.
-
NMR Experiments: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, particularly for medium-sized molecules.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is employed, this experiment helps to resolve amide proton signals.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances sequentially.
-
Identify and quantify NOE cross-peaks. The presence of strong dαN(i, i-1) and sequential dNN(i, i+1) NOEs, along with medium-range dαN(i, i+2) or dαN(i, i+3) NOEs, are indicative of helical structures. For a 14-helix, characteristic NOEs between a backbone NH proton and protons of the preceding two residues are expected.
-
Measure coupling constants (e.g., ³JHNα) to obtain dihedral angle restraints.
-
-
Structure Calculation: Use the distance and dihedral angle restraints to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or CNS.
Table 2: Typical NMR Parameters for Helical Peptides
| Parameter | Value | Structural Implication |
| ³JHNα Coupling Constant | < 6 Hz | Helical conformation |
| Sequential dNN(i, i+1) NOE | Strong | Extended or helical structure |
| Medium-range dαN(i, i+2), dαN(i, i+3) NOEs | Present | Helical structure |
| Temperature Coefficient of Amide Protons | > -4.5 ppb/K | Solvent-exposed amide proton |
| < -4.5 ppb/K | Intramolecularly hydrogen-bonded amide proton |
Computational Modeling
Molecular dynamics (MD) simulations and other computational methods can complement experimental data by providing insights into the dynamic behavior and conformational landscape of peptides containing trans-4-ACHC.[8][9][10][11]
Protocol 5: Computational Modeling and Molecular Dynamics (MD) Simulation
-
Peptide Building: Construct the initial 3D structure of the trans-4-ACHC-containing peptide using peptide building software (e.g., PyMOL, Avogadro). An idealized helical conformation can be used as a starting point.
-
Force Field Selection: Choose an appropriate force field for the simulation (e.g., AMBER, CHARMM, GROMOS).
-
System Solvation: Place the peptide in a periodic box of a suitable solvent (e.g., water).
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial structure.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).
-
Production MD Simulation: Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space.
-
Trajectory Analysis: Analyze the MD trajectory to determine:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Secondary structure evolution over time.
-
Hydrogen bond analysis to identify persistent intramolecular hydrogen bonds.
-
Principal Component Analysis (PCA) to identify dominant conformational states.
-
Visualizations
Experimental Workflow for Conformational Analysis
Caption: Workflow for the synthesis, purification, and conformational analysis of peptides.
Logical Relationship of Analytical Techniques
Caption: Interplay of experimental and computational methods for detailed structural analysis.
Conclusion
The conformational analysis of peptides containing this compound is essential for their development as therapeutic agents. By employing a combination of solid-phase peptide synthesis, RP-HPLC purification, circular dichroism spectroscopy, NMR spectroscopy, and computational modeling, researchers can gain a comprehensive understanding of the structural properties of these novel peptidomimetics. The detailed protocols and guidelines provided in these application notes offer a solid framework for initiating and advancing research in this exciting area of drug discovery.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modeling a new modality: Computational tools to support peptide projects - American Chemical Society [acs.digitellinc.com]
- 10. mdpi.com [mdpi.com]
- 11. Computational design of a cyclic peptide that inhibits the CTLA4 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving cis/trans Ratio in 4-Aminocyclohexanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the control of cis/trans isomer ratios during synthesis. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high yields of the desired trans isomer, a crucial component in various pharmaceutical applications.
I. Troubleshooting Guide: Optimizing for the trans Isomer
A primary challenge in the synthesis of 4-aminocyclohexanecarboxylic acid via the catalytic hydrogenation of 4-aminobenzoic acid is controlling the stereochemistry to favor the trans isomer.[1][2] The cis isomer is often an undesired byproduct.[1] This section addresses common issues and provides actionable solutions.
Problem 1: Low trans:cis Isomer Ratio in the Final Product
Root Cause Analysis:
The formation of cis and trans isomers is governed by the principles of kinetic and thermodynamic control.[3][4][5] The cis isomer is often the kinetically favored product, meaning it forms faster, especially under milder reaction conditions. The trans isomer is typically the thermodynamically more stable product. To increase the trans ratio, reaction conditions must be optimized to favor the thermodynamic product. This often involves providing enough energy for the reaction to be reversible, allowing the initially formed cis isomer to convert to the more stable trans form.[6]
Solutions and Experimental Protocols:
Solution 1.1: Adjustment of Reaction Temperature and Pressure
Higher temperatures generally favor the formation of the thermodynamic product.[7]
Experimental Protocol: High-Temperature, High-Pressure Hydrogenation [1][8][9]
-
Reactor Setup: In a suitable autoclave, combine 4-aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (25% by weight of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).[1][8][9]
-
Reaction Conditions: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 15 bar with hydrogen and heat to 100°C with vigorous stirring.[1][8][9]
-
Monitoring and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 20 hours).[1][9] After cooling and venting, filter the catalyst. The resulting aqueous solution contains the sodium salt of 4-aminocyclohexanecarboxylic acid.
-
Rationale: The combination of elevated temperature and pressure provides the necessary activation energy to overcome the barrier for the conversion of the cis isomer to the more stable trans isomer. The basic conditions using NaOH also play a crucial role in this process.[1][8]
Solution 1.2: Catalyst Selection and Loading
The choice of catalyst and its concentration are critical. Ruthenium on carbon (Ru/C) has been shown to be effective in promoting a higher trans:cis ratio.[1][2]
| Catalyst | Support | Typical trans:cis Ratio | Reference |
| 5% Ru/C | Carbon | > 3:1 | [1][8] |
| Ru | Alumina | ~1:1 | [2] |
| Rh | Alumina | ~1:1 | [2] |
| Raney Nickel | - | Can favor trans but has handling disadvantages | [2][8] |
Key Insight: Increasing the catalyst loading, for instance from 15% to 60% by weight, can also improve the trans ratio, although this needs to be balanced with cost considerations.[2]
Problem 2: Difficulty in Separating cis and trans Isomers
Root Cause Analysis:
Cis and trans isomers of 4-aminocyclohexanecarboxylic acid can have similar physical properties, making separation by simple crystallization challenging.[10] However, differences in crystallinity and solubility can be exploited, especially after derivatization.
Solutions and Experimental Protocols:
Solution 2.1: Selective Crystallization of the Free Amino Acid
Fractional recrystallization can be employed, though it may result in low yields of the pure trans isomer.[10][11]
Solution 2.2: Derivatization to Enhance Separability
Protecting the amino group can alter the physical properties of the isomers, making separation more efficient.[10] The tert-butoxycarbonyl (Boc) protecting group is commonly used.[8][10]
Experimental Protocol: BOC Protection and Selective Esterification [1][8]
-
BOC Protection: To the aqueous solution of the cis/trans mixture from the hydrogenation reaction, add 1 equivalent of di-tert-butyl dicarbonate (Boc)₂O. Stir at room temperature until the protection is complete (monitored by TLC).
-
Selective Esterification of the cis Isomer: Add potassium carbonate (K₂CO₃) (1.2 equivalents relative to the cis content) and acetone. Then, add methyl bromide (2.0 equivalents relative to the cis content) and heat the mixture at 60°C.[1][9]
-
Isolation of trans Isomer: The trans-Boc-protected amino acid will precipitate as a white solid. The cis-Boc-protected methyl ester remains in solution. The precipitate can be filtered, washed, and the Boc group can be removed under acidic conditions to yield the pure trans-4-aminocyclohexanecarboxylic acid.
-
Rationale: The Boc-protected trans isomer is often less soluble than its cis counterpart or its esterified cis derivative, allowing for effective separation through precipitation.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind favoring the trans isomer in this synthesis?
A1: The synthesis is a classic example of thermodynamic versus kinetic control.[3][4][5]
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. reddit.com [reddit.com]
- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 9. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 10. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis and Trans Isomers of 4-Aminocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis and trans isomers of 4-aminocyclohexanecarboxylic acid?
A1: The primary challenges in separating these isomers stem from their similar physical properties. Synthesis methods, such as the catalytic hydrogenation of p-aminobenzoic acid, often yield a mixture of both cis and trans isomers.[1] The isolation of the desired trans isomer can be difficult due to its lower thermodynamic stability in certain solvents compared to the cis form.[1] Traditional methods like fractional recrystallization can result in very low yields of the pure trans isomer.[2]
Q2: What are the common methods for separating the cis and trans isomers?
A2: Several methods are employed for the separation of cis and trans 4-aminocyclohexanecarboxylic acid isomers, including:
-
Selective Crystallization: This method exploits differences in the solubility and crystal packing of the two isomers.[3][4]
-
Selective Esterification: Under specific conditions, the cis isomer can be selectively esterified, allowing for the isolation of the unreacted pure trans isomer.[3][4][5]
-
Isomerization: The cis isomer can be converted to the more thermodynamically stable trans isomer using a base, followed by separation.[1][3]
-
Chromatography: While not as commonly cited for preparative scale in the initial search, chromatographic techniques can be used for analytical separation and smaller-scale purifications.[6][7]
Q3: Is it possible to synthesize the trans isomer selectively to avoid separation issues?
A3: Direct, highly selective synthesis of the trans isomer is a significant area of research to circumvent the challenges of post-synthesis separation. Some modern processes aim for a "one-pot" synthesis that yields a high trans to cis ratio, often exceeding 75%, by using specific catalysts like ruthenium on carbon (Ru/C) under basic conditions.[1][3][4][5]
Q4: Can protecting groups facilitate the separation process?
A4: Yes, introducing a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to the amino function can be beneficial. The derivatives of the trans isomer often have better crystallinity than their cis counterparts, which can significantly improve the efficiency of separation by crystallization.[2]
Troubleshooting Guides
Issue 1: Low yield of trans isomer after fractional recrystallization.
| Possible Cause | Troubleshooting Step |
| Co-crystallization of isomers | Optimize solvent system and cooling rate. Consider using a different solvent or a mixture of solvents to enhance the solubility difference between the isomers. |
| Unfavorable thermodynamics | Consider converting the cis isomer to the trans isomer via base-mediated isomerization before crystallization to increase the overall yield of the desired isomer.[1] |
| Impurities affecting crystallization | Purify the initial isomer mixture using a preliminary method like flash chromatography before attempting fractional recrystallization. |
Issue 2: Incomplete separation using selective esterification.
| Possible Cause | Troubleshooting Step |
| Non-selective reaction conditions | Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of the esterifying agent. |
| Steric hindrance not sufficient for selectivity | Experiment with different esterifying agents that have varying steric bulk to enhance the selectivity for the less hindered isomer. |
| Difficult isolation of the unreacted isomer | After esterification, consider using a different purification technique, such as chromatography or extraction, to separate the unreacted trans isomer from the esterified cis isomer. |
Issue 3: Inconsistent cis to trans isomerization.
| Possible Cause | Troubleshooting Step |
| Ineffective base or solvent | Screen different bases (e.g., sodium hydroxide, potassium tert-butoxide) and solvent systems to find the optimal conditions for thermodynamic equilibration.[1] |
| Reaction has not reached equilibrium | Increase the reaction time or temperature to ensure the isomerization reaction reaches completion. Monitor the reaction progress using techniques like NMR or HPLC. |
| Catalyst deactivation (if applicable) | If using a catalyst for isomerization, ensure it is active and not poisoned by impurities. Consider catalyst regeneration or using fresh catalyst. |
Quantitative Data Summary
Table 1: Cis/Trans Ratios from Catalytic Hydrogenation of p-Aminobenzoic Acid
| Catalyst | Conditions | Cis:Trans Ratio | Reference |
| 5% Ru/C | 10% NaOH, 100°C, 15 bar H₂ | 1:4.6 | [3][4] |
| Rhodium on Carbon | 10 atm, iPrOH, 60°C | Not reported | [3] |
| Raney Nickel | - | 1:2.3 (70% trans) | [3][4] |
| Platinum Oxide | Water | Mixture of isomers | [8] |
Table 2: Yields of trans-4-Aminocyclohexanecarboxylic Acid via Different Methods
| Method | Overall Yield | Notes | Reference |
| Isomerization with bulky substituent and base | 40% | - | [3] |
| Base-mediated isomerization (NaOH or KOtBu) | 65-68% | Achieves 85-90% trans selectivity | [1] |
| One-pot Ru/C synthesis, Boc protection, and selective esterification | 47% | From p-aminobenzoic acid | [4][5] |
| Catalytic hydrogenation with Platinum Oxide | 60-70% | Mixture of cis and trans isomers | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis with High Trans Selectivity
This protocol is based on the direct conversion of p-aminobenzoic acid to a mixture enriched in the trans isomer.[3][4]
-
Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C) catalyst (25% by weight of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 bar with hydrogen.
-
Reaction: Heat the mixture to 100°C and stir for 20 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst. The resulting solution contains a mixture of cis and trans 4-aminocyclohexanecarboxylic acid with a typical cis:trans ratio of approximately 1:4.6. The isomers can then be separated by methods such as selective crystallization or esterification.
Protocol 2: Separation via Selective Esterification of the Boc-Protected Mixture
This protocol describes the separation of the trans isomer after Boc protection of the amino group.[4][5]
-
Boc Protection: To the aqueous solution from Protocol 1, add 1 equivalent of Di-tert-butyl dicarbonate (Boc)₂O and stir to protect the amino group of both isomers.
-
Isolation of Boc-protected mixture: Acidify the solution and extract the Boc-protected amino acids with a suitable organic solvent (e.g., Dichloromethane). Dry the organic layer and evaporate the solvent to obtain the mixture of Boc-protected cis and trans isomers.
-
Selective Esterification: Dissolve the isomer mixture in a suitable solvent (e.g., acetone). Add potassium carbonate (K₂CO₃) (1.2 equivalents with respect to the cis isomer content).
-
Reaction: Add an alkylating agent such as bromoethane (2.0 equivalents calculated for the cis isomer content) and heat the mixture at 60°C for 3 hours.
-
Isolation of trans isomer: A white precipitate of the potassium salt of the Boc-protected this compound will form. Cool the reaction mixture to -10°C, filter the precipitate, and wash with cold acetone.
-
Deprotection: The isolated Boc-protected trans isomer can then be deprotected using standard methods (e.g., treatment with a strong acid like trifluoroacetic acid) to yield the pure this compound.
Visualizations
Caption: Workflow for the synthesis and separation of this compound.
References
- 1. Buy this compound | 3685-23-2 [smolecule.com]
- 2. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. helixchrom.com [helixchrom.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Recrystallization of trans-4-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the purification of trans-4-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. The zwitterionic nature of this molecule, possessing both a basic amino group and an acidic carboxylic acid group, presents unique purification challenges that require a nuanced approach. This document provides not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully recrystallizing this compound?
A1: Solvent selection is paramount. Due to the molecule's polar, zwitterionic character, the ideal solvent must effectively solubilize it at high temperatures but have significantly lower solubility at cold temperatures to ensure high recovery. Water is a commonly used and effective solvent for this purpose.[1] The key is to use the minimum amount of hot solvent necessary to fully dissolve the crude solid, which prevents substantial loss of the product in the mother liquor upon cooling.
Q2: My main impurity is the cis-isomer. Can recrystallization effectively remove it?
A2: Yes, fractional recrystallization is a known method to separate trans and cis isomers of 4-aminocyclohexanecarboxylic acid.[2][3] The two isomers often have different solubilities in a given solvent system, allowing for the preferential crystallization of the desired trans-isomer. However, this process can sometimes lead to low yields.[3] For mixtures with a high percentage of the cis-isomer, multiple recrystallization steps may be necessary, or you may consider alternative purification techniques or an upstream isomerization process to enrich the trans content before final purification.[4][5]
Q3: How does the pH of the aqueous solution affect the recrystallization process?
A3: The pH is a critical variable. This compound is least soluble at its isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion. Dissolving the compound in a slightly acidic or basic solution can increase its solubility due to the formation of the corresponding cationic or anionic salt. Recrystallization can then be induced by carefully adjusting the pH back to the isoelectric point, causing the neutral compound to precipitate out of the solution. This technique is particularly useful if you encounter issues with "oiling out".[6]
Q4: What is a typical expected yield for this recrystallization?
A4: Yields are highly dependent on the purity of the starting material and the precision of the technique. A well-optimized recrystallization can yield recoveries of 70% or higher.[7] However, if the starting material is heavily contaminated with the cis-isomer or other impurities, or if excessive solvent is used, yields can be significantly lower.[3][8] It is always a trade-off between purity and yield; higher purity often requires sacrificing some of the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
Problem 1: The compound "oils out" instead of forming crystals.
This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.
-
Probable Cause 1: Solution is too concentrated / Cooling is too rapid. The high concentration of the solute causes it to crash out of solution prematurely at a temperature where it is still molten.
-
Solution:
-
Re-heat the mixture until the oil completely redissolves.
-
Add a small, measured amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation.[9]
-
Allow the flask to cool much more slowly. Insulate the flask by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering it with a watch glass. This encourages the solution to remain supersaturated for longer, allowing crystal nucleation to occur at a lower temperature.[8]
-
-
Probable Cause 2: Presence of impurities. Impurities can depress the melting point of the compound, making it more prone to oiling out.
-
Solution:
-
Consider a pre-purification step. If the oiling is persistent, the crude material may be too impure for direct recrystallization.
-
If the solution is colored, consider a hot filtration step with activated charcoal to remove colored impurities before cooling.
-
Problem 2: No crystals form, even after the solution has cooled completely.
-
Probable Cause 1: The solution is not supersaturated. This is the most common reason and typically means too much solvent was added initially.
-
Solution:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the surface of the liquid. The microscopic glass fragments can serve as nucleation sites.[8][9]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystal growth.[8]
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be careful not to boil it down too much, or the compound may crash out too quickly.
-
-
Probable Cause 2: The cooling period is too short or the temperature is not low enough.
-
Solution:
-
Ensure the solution has been allowed to cool to room temperature slowly.
-
Once at room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound and promote crystallization.
-
Problem 3: The final product has low purity or the wrong isomer.
-
Probable Cause 1: Rapid crystal formation. If crystals form too quickly ("crash out"), impurities can become trapped within the crystal lattice.
-
Solution:
-
Repeat the recrystallization. Re-dissolve the solid in the minimum amount of hot solvent, but this time, add a slight excess of solvent (as in the "oiling out" scenario).
-
Ensure very slow cooling to allow for the selective formation of pure crystals.[8]
-
-
Probable Cause 2: Inefficient separation of isomers. The solubility difference between the cis and trans isomers may not be sufficient in the chosen solvent for a single-step separation.
-
Solution:
-
Perform a second recrystallization on the purified material.
-
Analyze the mother liquor (the filtrate). If it is rich in the desired product, you can attempt to recover a second, possibly less pure, crop of crystals by evaporating some of the solvent.
-
Consider an alternative solvent or a mixed-solvent system to improve the separation efficiency.
-
Data Summary & Protocols
Solvent Selection Insights
The choice of solvent is critical. An ideal solvent should exhibit a steep solubility curve with respect to temperature for the target compound.
| Solvent | Suitability for this compound | Key Considerations |
| Water | Excellent | High polarity matches the zwitterionic nature. Good solubility when hot, poor when cold. Non-toxic and inexpensive.[1] |
| Ethanol/Methanol | Fair to Good | Can be used, sometimes in combination with water. May be a good choice if impurities are highly water-soluble. |
| Acetone | Poor | Generally not polar enough to dissolve the compound effectively, even when hot. |
| Hexane/Toluene | Unsuitable | Non-polar solvents will not dissolve this highly polar compound. |
Workflow for Recrystallization
The following diagram illustrates the logical steps and decision points in a standard recrystallization procedure.
Caption: Standard workflow for the recrystallization process.
Detailed Experimental Protocol: Recrystallization from Water
This protocol is a self-validating system designed for purifying this compound that is primarily contaminated with its cis-isomer.
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of deionized water. Heat the mixture on a hot plate with stirring.
-
Bring the solution to a gentle boil. Continue adding small portions of hot deionized water until all the solid has just dissolved. (Checkpoint 1: Note the total volume of water used. Avoid adding a large excess.) A completely clear solution should be obtained.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat. Allow it to cool slightly for a minute to stop vigorous boiling.
-
Add a small amount (a spatula tip) of activated charcoal. Swirl the flask and gently reheat to boiling for 2-3 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. (Checkpoint 2: The filtrate should be colorless.)
-
-
Crystallization:
-
Cover the flask containing the clear solution with a watch glass and set it on a countertop or cork ring where it will not be disturbed.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. (Checkpoint 3: Observe the formation of well-defined, often needle-like, crystals. Rapid formation of a fine powder suggests the solution was too concentrated.)
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
-
Isolation and Drying:
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.
-
Collect the crystals by swirling the flask and pouring the slurry into the funnel under vacuum.
-
Wash the crystals with two small portions (5-10 mL each) of ice-cold deionized water to remove any residual mother liquor.
-
Continue to draw air through the crystals for 10-15 minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C). (Checkpoint 4: The final product should be a white, crystalline solid.)
-
Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing and solving common recrystallization problems.
Caption: A decision tree for troubleshooting recrystallization.
References
- 1. CAS 3685-25-4: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of trans-4-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical building block. This compound is a valuable intermediate for various active pharmaceutical ingredients (APIs), including Janus kinase inhibitors and antifibrinolytic agents like Tranexamic Acid.[1][2]
The primary challenge in its synthesis is not merely the reduction of the aromatic precursor but achieving high stereoselectivity for the trans isomer, which is crucial for its biological activity and downstream applications.[3] This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Core Synthesis Pathway & Common Pitfalls
The most prevalent synthetic route involves the catalytic hydrogenation of p-aminobenzoic acid (PABA). The key challenge arises from the formation of a mixture of cis and trans isomers. Standard hydrogenation conditions often kinetically favor the formation of the cis isomer, leading to a complex purification process and significant yield loss.[3] The most effective strategies to maximize yield focus on either directly promoting the formation of the thermodynamically more stable trans isomer during hydrogenation or efficiently converting the unwanted cis isomer to the trans form post-synthesis.
Caption: High-level overview of synthetic routes for this compound.
Troubleshooting Guide: Low Yield Issues
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Q1: My overall yield is consistently below 40% after hydrogenating p-aminobenzoic acid and attempting to isolate the product. What is the primary cause?
A: A yield in this range is most commonly due to the formation of a high proportion of the undesired cis isomer, followed by significant product loss during purification.
-
Causality: The catalytic hydrogenation of a planar aromatic ring like PABA often proceeds via syn-addition of hydrogen from the catalyst surface. This kinetically controlled process typically yields the cis isomer as the major product.[3] Standard purification methods like fractional crystallization are often inefficient for separating the two isomers, leading to poor recovery of the pure trans form. Yields as low as 18% have been reported using this method alone.[4]
-
Self-Validation: Before attempting purification, you must determine your cis:trans ratio using ¹H NMR spectroscopy.[5] This will confirm if stereoselectivity is the root cause of your low yield. If the ratio is heavily skewed towards the cis isomer, your focus should shift from improving purification to optimizing the reaction's stereochemical outcome or implementing a post-reaction isomerization step.
Q2: How can I improve the trans:cis ratio during the catalytic hydrogenation step itself?
A: You can significantly favor the trans isomer by carefully selecting your catalyst and reaction conditions to promote thermodynamic equilibrium in situ.
-
Expertise & Causality: The trans isomer, with both substituents in the equatorial position, is thermodynamically more stable than the cis isomer. By running the reaction under conditions that allow for equilibration, you can override the kinetic preference for the cis product. This is best achieved by using a Ruthenium catalyst in a basic aqueous medium at elevated temperatures. The base facilitates a reversible deprotonation/reprotonation at the carbon alpha to the carboxyl group, allowing the mixture to equilibrate to the more stable trans configuration.
-
Authoritative Grounding: Recent patents and literature strongly support the use of Ruthenium on Carbon (Ru/C) in an aqueous sodium hydroxide (NaOH) solution. This system has been shown to produce the trans isomer in ratios exceeding 75% (or a trans:cis ratio of >3:1) directly from the hydrogenation, making it suitable for industrial applications at lower, safer hydrogen pressures.[3][5][6]
Data Presentation: Comparison of Catalytic Systems
| Catalyst | Base/Solvent | Temp (°C) | Pressure (bar) | Typical trans:cis Ratio | Reference |
| Platinum Oxide (PtO₂) | Water | Ambient | ~1 | Predominantly cis | [7] |
| Raney Nickel (Ra-Ni) | Water/Alcohol | High | ~150 | Variable, high pressure needed | [5][6] |
| 5% Ru/C | 10% aq. NaOH | 100 | 15 | ~4.6 : 1 | [5][6] |
Q3: I have a crude mixture with a high percentage of the cis isomer. Is there an effective way to convert it to the trans isomer to salvage my yield?
A: Yes, this process is known as epimerization and is a highly effective strategy. It involves treating the isomer mixture with a base to convert the less stable cis isomer into the more stable trans isomer.
-
Expertise & Causality: Epimerization is driven by thermodynamics. A sufficiently strong base can deprotonate the alpha-carbon, forming a planar enolate intermediate. Reprotonation can occur from either face, but the system will eventually equilibrate to favor the more stable product where the bulky carboxyl and amino groups are in the equatorial position (trans).
-
Authoritative Grounding: For this to be efficient, the amino group is often first protected with a group like phthalimido or tert-butoxycarbonyl (Boc). This prevents side reactions and can influence the conformational preference. Using a strong base like potassium tert-butoxide (KOtBu) in an appropriate solvent has been shown to be highly effective, leading to excellent conversion and isomeric purity.[8] The process is robust and can increase overall yields to over 70%.[4][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
A: The two most common starting materials are p-aminobenzoic acid (PABA) and 4-nitrobenzoic acid . If using 4-nitrobenzoic acid, the hydrogenation will reduce both the nitro group and the aromatic ring, typically in one step.[3][7]
Q2: Why is Raney Nickel sometimes avoided in industrial-scale synthesis despite being inexpensive?
A: Raney Nickel, while a cheap and effective catalyst, has several industrial-scale disadvantages. Firstly, it is often pyrophoric (ignites spontaneously in air) if not handled properly under water. Secondly, it is a finely dispersed material, which makes its complete removal from the reaction mixture difficult. Finally, achieving high trans selectivity often requires very high hydrogen pressures (~150 bar), which necessitates specialized and costly high-pressure reactors, limiting its use in multipurpose plants.[5][6]
Q3: What is the best analytical method to quickly and accurately determine the cis:trans isomer ratio?
A: Proton NMR (¹H NMR) spectroscopy is the definitive method.[6] The axial and equatorial protons on the cyclohexane ring exist in different chemical environments, resulting in distinct and measurable chemical shifts. The ratio of the integrals for specific, well-resolved peaks corresponding to each isomer allows for accurate quantification of the cis:trans ratio in your crude product or purified samples.
Troubleshooting & Decision-Making Workflow
This decision tree provides a logical path for diagnosing and solving low-yield issues during the synthesis.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Key Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis for High trans Selectivity
This protocol is adapted from industrially-focused processes designed to maximize the trans:cis ratio directly.[5][6]
-
Reactor Setup: To a suitable autoclave, add p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (25% by weight of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 10 mL per gram of PABA).
-
Reaction: Seal the autoclave. Purge with nitrogen gas, then pressurize with hydrogen to 15 bar.
-
Heating & Stirring: Heat the mixture to 100°C while stirring vigorously. Maintain these conditions for 20 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting material via Thin Layer Chromatography (TLC).
-
Workup: After cooling and venting the reactor, filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.
-
Analysis: Before isolation, take an aliquot of the clear filtrate and neutralize it to determine the cis:trans ratio by ¹H NMR. A ratio of approximately 4.6:1 in favor of the trans isomer is expected.[6]
-
Isolation: Acidify the remaining filtrate to pH ~7 using an acid like HCl or citric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Epimerization of a cis/trans Mixture via N-Protection
This protocol describes an effective method to convert a cis-rich mixture to the desired trans product.[8]
-
N-Protection (Example: Phthalimido): React the cis/trans amino acid mixture with phthalic anhydride in a suitable solvent like acetic acid at reflux to form the N-phthalimido derivative. Isolate this intermediate.
-
Esterification: Convert the N-protected acid to its methyl ester using methanol and a catalyst (e.g., H₂SO₄ or SOCl₂). This step improves solubility for the epimerization.
-
Epimerization Reaction: Dissolve the N-protected methyl ester intermediate in an aprotic solvent like Toluene or THF. Add potassium tert-butoxide (KOtBu) (1.1 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the conversion of the cis to the trans isomer by TLC or HPLC. The reaction should reach equilibrium, heavily favoring the trans product.
-
Workup: Quench the reaction with a mild acid. Extract the product into an organic solvent. Wash, dry, and concentrate to isolate the N-protected trans ester.
-
Deprotection: Hydrolyze the ester and the phthalimido group using aqueous acid or a reagent like hydrazine to yield the final, high-purity this compound. This two-step deprotection can often be combined. The overall yield from the starting amino acid mixture is reported to be in the 68-72% range with high isomeric purity.[8]
References
- 1. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 2. scribd.com [scribd.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrogenation of 4-Aminobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the catalytic hydrogenation of 4-aminobenzoic acid (PABA).
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrogenation of 4-aminobenzoic acid?
The primary and desired product of the catalytic hydrogenation of 4-aminobenzoic acid is 4-aminocyclohexanecarboxylic acid, which exists as a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.
Q2: What are the potential side reactions during the hydrogenation of 4-aminobenzoic acid?
While the formation of significant byproducts is not widely reported under optimized conditions, several potential side reactions or issues can occur:
-
Incomplete Hydrogenation: The reaction may stop at partially hydrogenated intermediates, especially if the catalyst is not sufficiently active or if reaction conditions are not optimal.
-
Catalyst Deactivation/Poisoning: The amino (-NH₂) and carboxylic acid (-COOH) groups of both the reactant and product can adsorb onto the catalyst surface, leading to deactivation and a stalled or incomplete reaction.
-
Decarboxylation: Under acidic conditions, 4-aminobenzoic acid can undergo decarboxylation to form aniline. While typically not a major issue in neutral or basic hydrogenation media, it is a potential side reaction to consider if acidic conditions are present.[1]
-
Deamination: Although less common under typical hydrogenation conditions for anilines, deamination to form benzoic acid is a theoretical possibility.
Q3: Which catalysts are most effective for the hydrogenation of 4-aminobenzoic acid?
Commonly used and effective catalysts include:
-
Ruthenium on Carbon (Ru/C): Often used in aqueous basic solutions (e.g., with NaOH) to achieve high conversion and can influence the cis/trans isomer ratio of the product.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A versatile catalyst for hydrogenation, it becomes active in situ upon exposure to hydrogen.[2] It is often used in solvents like water or acetic acid.[2]
-
Palladium on Carbon (Pd/C): While widely used for many hydrogenations, it can be susceptible to poisoning by the amino groups.
Troubleshooting Guides
Issue 1: Low or No Conversion of 4-Aminobenzoic Acid
Possible Causes:
-
Inactive Catalyst: The catalyst may be old, have been improperly stored, or is from a poor-quality batch.
-
Catalyst Poisoning: The amino or carboxylic acid groups of the starting material or product may be deactivating the catalyst. Impurities in the starting material, solvent, or hydrogen gas can also act as catalyst poisons.
-
Insufficient Hydrogen Pressure or Agitation: Inadequate hydrogen availability at the catalyst surface will slow down or stop the reaction.
-
Improper Solvent: The solvent may not be suitable for the chosen catalyst or may not be effectively dissolving the starting material.
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known, reliable reaction.
-
Increase Catalyst Loading: A higher catalyst loading may compensate for partial deactivation.
-
Optimize Reaction Conditions:
-
Increase hydrogen pressure.
-
Ensure vigorous stirring to maintain good catalyst suspension and gas-liquid mass transfer.
-
Consider increasing the reaction temperature, but be mindful of potential side reactions at higher temperatures.
-
-
Change the Solvent: If using a non-polar solvent, consider switching to a polar solvent like ethanol, methanol, or water, which are often effective for this hydrogenation.[3]
-
Purify Starting Materials: Ensure the 4-aminobenzoic acid and solvent are free from impurities, especially sulfur or heavy metal contaminants.
Issue 2: Reaction Starts but Stalls Before Completion
Possible Causes:
-
Progressive Catalyst Deactivation: The catalyst is being slowly poisoned by the starting material, product, or an intermediate.
-
Product Inhibition: The product, 4-aminocyclohexanecarboxylic acid, may be more strongly adsorbed on the catalyst surface than the starting material, preventing further reaction.
-
Change in pH: In unbuffered systems, the reaction progress might alter the pH, affecting catalyst activity.
Troubleshooting Steps:
-
Add Fresh Catalyst: If the reaction has stalled, carefully adding a fresh portion of catalyst under an inert atmosphere may restart the hydrogenation.
-
Use a More Robust Catalyst: Consider switching to a catalyst known for its resistance to poisoning, such as Ruthenium-based catalysts.
-
Modify the Reaction Medium:
-
For Ru/C, the addition of a base like NaOH can improve catalyst performance and reaction rate.
-
For Platinum catalysts, using acetic acid as a solvent can sometimes enhance activity.[2]
-
-
Filter and Re-expose: In some cases, filtering the catalyst from the reaction mixture, washing it, and re-exposing it to fresh solvent and hydrogen might remove adsorbed inhibitors.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for 4-Aminobenzoic Acid Hydrogenation
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| 5% Pd/C | 4-Nitrobenzoic Acid | Water, NaOH | 60-70 | 1-2 | >95 | >99 | [4] |
| Self-made Pd/C | 4-Nitrobenzoic Acid | Water, NaOH | 60-70 | 2-4 | 96.2-98.0 | 99.2-99.5 | [5] |
Note: The available quantitative data primarily focuses on the synthesis of 4-aminobenzoic acid from 4-nitrobenzoic acid, which is a related but different hydrogenation (reduction of a nitro group). Data for the specific side reactions during the hydrogenation of the aromatic ring of PABA is not extensively quantified in the provided search results.
Experimental Protocols
Protocol 1: Hydrogenation of 4-Aminobenzoic Acid using Ruthenium on Carbon (Ru/C)
This protocol is adapted from procedures described for the hydrogenation of aromatic compounds using Ru/C catalysts.
Materials:
-
4-Aminobenzoic Acid (PABA)
-
5% Ruthenium on Carbon (Ru/C)
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (inert)
-
Parr Hydrogenator or similar high-pressure reactor
Procedure:
-
Reactor Setup: To a clean, dry high-pressure reactor vessel, add 4-aminobenzoic acid and a 10% w/w ratio of 5% Ru/C catalyst.
-
Solvent Addition: Add a solution of deionized water containing a molar equivalent of NaOH to the reactor. The total solvent volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of PABA).
-
Purging: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove all oxygen.
-
Pressurization: After purging with nitrogen, purge the reactor with hydrogen gas 2-3 times. Then, pressurize the reactor to the desired hydrogen pressure (e.g., 2-4 MPa).
-
Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir.
-
Work-up: Once the hydrogen uptake ceases or the desired reaction time is reached, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the filter cake with deionized water.
-
Product Isolation: The aqueous filtrate contains the sodium salt of 4-aminocyclohexanecarboxylic acid. Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the product. The product can then be isolated by filtration, washed with cold water, and dried.
Protocol 2: Hydrogenation of 4-Aminobenzoic Acid using Platinum(IV) Oxide (PtO₂)
This protocol is a general procedure for hydrogenations using Adams' catalyst.[2]
Materials:
-
4-Aminobenzoic Acid (PABA)
-
Platinum(IV) Oxide (PtO₂)
-
Solvent (e.g., Glacial Acetic Acid or Water)
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (inert)
-
Hydrogenation flask (e.g., a thick-walled flask) with a stir bar and a septum-sealed sidearm.
Procedure:
-
Catalyst and Substrate Addition: To a hydrogenation flask, add 4-aminobenzoic acid and a catalytic amount of PtO₂ (typically 1-5 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid) to the flask.
-
Purging: Seal the flask with a septum and purge with nitrogen gas. Then, introduce a hydrogen balloon via a needle through the septum. Evacuate the flask under vacuum and refill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. The black color of the activated platinum catalyst (platinum black) should be observed. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully remove the hydrogen atmosphere and replace it with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with the reaction solvent.
-
Product Isolation: The product can be isolated from the filtrate by evaporation of the solvent. Further purification may be required, depending on the solvent used.
Mandatory Visualizations
References
- 1. Deamination [organic-chemistry.org]
- 2. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 5. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
Technical Support Center: Coupling Trans-4-Aminocyclohexanecarboxylic Acid in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the coupling of trans-4-Aminocyclohexanecarboxylic acid (a non-standard, sterically hindered amino acid) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound into a peptide sequence.
Issue 1: Low or Incomplete Coupling Yield (Positive Kaiser Test after Coupling)
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete reaction.
| Potential Cause | Recommended Solution |
| Steric Hindrance: The rigid, cyclic structure of this compound can physically obstruct the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain. | 1. Optimize Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC) to more potent onium salt-based reagents (uronium/phosphonium salts) like HATU, HCTU, or PyBOP. These reagents are known to be more effective for coupling sterically hindered amino acids. 2. Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). 3. Perform a "Double Coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[1][2] 4. Extend Reaction Time: Increase the coupling reaction time to 2-4 hours, or even overnight, to allow the reaction to proceed to completion. |
| Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently activating the carboxylic acid of the incoming amino acid. | 1. Pre-activation: Mix the Fmoc-amino acid, coupling reagent, and a base (e.g., DIPEA) in the reaction solvent for 1-5 minutes before adding the mixture to the resin. 2. Add an Additive: Include an additive such as HOBt or OxymaPure in the coupling cocktail. These additives can form highly reactive esters, improving coupling efficiency and also helping to suppress racemization. |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible to the incoming activated amino acid. | 1. Change Solvent: Switch from DMF to a more polar, aggregation-disrupting solvent like N-Methylpyrrolidone (NMP).[3] 2. Incorporate Chaotropic Salts: Add chaotropic salts, such as LiCl (0.5 M), to the coupling and deprotection solutions to disrupt secondary structures. 3. Elevated Temperature/Microwave Synthesis: Perform the coupling at a higher temperature (e.g., 40-50°C) or utilize a microwave peptide synthesizer to provide energy to break up aggregates and speed up the reaction. |
| Poor Solubility of Fmoc-trans-4-Aminocyclohexanecarboxylic acid: The protected amino acid may not be fully dissolved in the reaction solvent, leading to a lower effective concentration. | 1. Use NMP: N-Methylpyrrolidone (NMP) generally has better solvating properties for protected amino acids than DMF.[3] 2. Sonication: Briefly sonicate the solution of the protected amino acid and coupling reagents to ensure complete dissolution before adding it to the resin. |
Issue 2: Formation of Deletion Sequences in the Final Peptide
Deletion sequences, where the this compound is missing from the final peptide, are a direct consequence of incomplete coupling in the preceding step.
| Potential Cause | Recommended Solution |
| Incomplete Coupling: Failure to achieve complete coupling of the this compound before proceeding to the next deprotection and coupling cycle. | 1. Implement Double Coupling: As a standard practice for this hindered amino acid, perform a double coupling to ensure the reaction goes to completion.[1][2] 2. Monitor with Kaiser Test: Always perform a Kaiser test after the first coupling. If it is positive, perform the second coupling. 3. Capping: If the Kaiser test remains positive after a double coupling, cap the unreacted amines using acetic anhydride before proceeding to the next deprotection step. This will prevent the formation of deletion sequences. |
Issue 3: Presence of Unexpected Masses in LC-MS Analysis of the Crude Peptide
Unexpected masses in the LC-MS of the cleaved peptide can indicate side reactions.
| Potential Cause | Recommended Solution |
| Racemization: Loss of stereochemical integrity at the alpha-carbon of the amino acid during activation and coupling, leading to the formation of a diastereomer. | 1. Use Racemization-Suppressing Additives: Always include HOBt or, more effectively, OxymaPure in the coupling cocktail, especially when using carbodiimide reagents.[4] 2. Avoid Strong Bases: If possible, use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, as strong bases can promote racemization.[4] 3. Minimize Pre-activation and Coupling Times: While longer coupling times may be necessary for hindered amino acids, excessive times, especially at elevated temperatures, can increase the risk of racemization. Find a balance that ensures complete coupling without significant epimerization. |
| Guanidinylation of the N-terminus: This can occur when using uronium/aminium-based coupling reagents (e.g., HATU, HBTU) in excess. The coupling reagent can react with the free N-terminal amine of the peptide on the resin, forming a guanidinium group and terminating the chain. | 1. Use Stoichiometric Amounts of Coupling Reagent: Avoid a large excess of the uronium/aminium coupling reagent. 2. Pre-activation: Pre-activating the amino acid in solution before adding it to the resin can minimize the amount of free coupling reagent that comes into contact with the resin. 3. Switch to Phosphonium-Based Reagents: Phosphonium-based reagents like PyBOP do not cause this side reaction. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | A standard, cost-effective choice, but may be insufficient for highly hindered couplings. |
| HBTU | Uronium Salt | High | Low-Moderate | A widely used and effective reagent. |
| HATU | Uronium Salt | Very High | Low | Generally considered one of the most effective reagents for difficult couplings due to the HOAt leaving group.[1] |
| HCTU | Uronium Salt | High | Low | More reactive than HBTU due to the 6-Cl-HOBt leaving group. |
| PyBOP | Phosphonium Salt | High | Low | A good alternative to uronium salts, especially if guanidinylation is a concern. |
| COMU | Uronium Salt | Very High | Very Low | High efficiency and a better safety profile as it is not based on potentially explosive HOBt/HOAt. |
Experimental Protocols
Protocol 1: Standard Double Coupling Protocol for Fmoc-trans-4-Aminocyclohexanecarboxylic acid
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
First Coupling:
-
In a separate vial, dissolve Fmoc-trans-4-Aminocyclohexanecarboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test (see Protocol 2).
-
-
Second Coupling (if Kaiser test is positive):
-
Repeat step 3.
-
-
Final Washing:
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Perform a final Kaiser test to confirm completion. If the test is still positive, consider capping the unreacted amines.
-
Protocol 2: Qualitative Kaiser Test
This test is used to detect the presence of free primary amines on the resin.
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Place a small sample of washed and dried resin beads (approx. 5-10 mg) into a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the test tube in a heating block or water bath at 100-120°C for 5 minutes.
-
-
Interpretation of Results:
-
Intense Blue/Purple Beads and Solution: Positive result, indicating a high concentration of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads and Solution: Negative result, indicating the absence or very low concentration of free primary amines (complete coupling).
-
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: Its steric hindrance is the primary reason. The rigid cyclohexane ring near the amine and carboxylic acid groups makes it physically challenging for the necessary chemical bonds to form efficiently during the coupling reaction. This is a common issue with β-branched and other sterically hindered amino acids.
Q2: Can I use standard DIC/HOBt coupling for this amino acid?
A2: While it may work for some peptide sequences, it is generally not recommended as the primary choice. The reactivity of DIC/HOBt is often insufficient to overcome the steric hindrance of this compound, leading to low yields and the need for very long reaction times, which in turn can increase the risk of side reactions like racemization. More potent onium salt reagents are a safer and more efficient option.
Q3: Is double coupling always necessary for this compound?
A3: While not strictly "always" necessary, it is a highly recommended starting point, especially for valuable or long peptide sequences.[1][2] Given the high probability of incomplete coupling in a single attempt, a double coupling protocol saves time and reduces the risk of deletion sequence formation.
Q4: How does temperature affect the coupling of this amino acid?
A4: Increasing the temperature (e.g., to 40-50°C) can increase the kinetic energy of the molecules, which can help overcome the activation energy barrier imposed by steric hindrance and also disrupt peptide aggregation. However, higher temperatures can also increase the rate of side reactions, particularly racemization. Therefore, temperature should be used judiciously and in combination with effective coupling reagents and additives.
Q5: What is the best solvent for coupling this compound?
A5: N-Methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for difficult couplings.[3] NMP is a more polar solvent and has better solvating properties for both the growing peptide chain and the protected amino acids, which can help to reduce aggregation and improve reaction efficiency.[3]
References
stability and storage conditions for trans-4-Aminocyclohexanecarboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of trans-4-Aminocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C for optimal preservation of purity.
Q2: How should I store solutions of this compound?
Aqueous solutions of amino acids can be susceptible to microbial growth. For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to filter-sterilize the solution and store it frozen at -20°C. Stock solutions of amino acids stored at 4°C have been shown to be stable for at least 6 weeks.[2]
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent degradation.
Q5: What are the primary degradation pathways for this compound?
Based on its chemical structure (a cyclic amino acid), the primary degradation pathways are likely to be oxidation of the amino group and decarboxylation of the carboxylic acid group, especially at elevated temperatures. Hydrolysis is not a primary degradation pathway for the core structure, but it can be relevant for derivatives. Forced degradation studies on the similar compound tranexamic acid indicate susceptibility to acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | Review storage conditions (temperature, light exposure, humidity). Prepare fresh solutions. Perform a forced degradation study to identify potential degradation products. |
| Loss of potency or inconsistent results | Instability of the compound in the experimental matrix or solvent. | Assess the stability of the compound in your specific solvent and experimental conditions. Consider using a different solvent or adjusting the pH. Prepare fresh standards and samples for each experiment. |
| Discoloration of the solid material (e.g., yellowing) | Exposure to light or air (oxidation). | Store the compound in a tightly sealed, light-resistant container, and consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Difficulty dissolving the compound | The compound may have degraded, or the incorrect solvent is being used. | Verify the identity and purity of the compound. Ensure you are using an appropriate solvent (the compound is generally soluble in water). Gentle heating or sonication may aid dissolution. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Reference |
| Solid - Long Term | Temperature | Room Temperature or 2-8°C | [1] |
| Humidity | Dry | [1] | |
| Light | Protect from light | [3] | |
| Atmosphere | Tightly sealed container | [1] | |
| Solution - Short Term | Temperature | 2-8°C | [2] |
| Light | Protect from light | [3] | |
| Solution - Long Term | Temperature | -20°C | |
| Preparation | Filter-sterilized |
Forced Degradation Studies Overview
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. Below is a summary of typical stress conditions applied to a similar compound, tranexamic acid, which can be adapted for this compound.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour at room temperature | Degradation of the parent molecule | [4] |
| Alkaline Hydrolysis | Not specified for tranexamic acid, but 0.1 N NaOH is common | 1 hour at room temperature | Degradation of the parent molecule | [4] |
| Oxidative | Not specified for tranexamic acid, but 3% H₂O₂ is common | Not specified | Oxidation of the amino group | [4] |
| Thermal | 40°C | 30 minutes | Decarboxylation, general decomposition | [4] |
| Photolytic | UV light | Not specified | Photodegradation | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
Objective: To develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in water at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
Subject the stock solution to forced degradation conditions as outlined in the table above. Neutralize the acidic and basic samples before injection.
-
-
Chromatographic Conditions (Initial):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization may be necessary for UV detection. Alternatively, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used. If derivatization is chosen, a common reagent for amino acids is o-phthalaldehyde (OPA). For UV detection without derivatization, a low wavelength (e.g., 210-220 nm) may be attempted.
-
-
Method Optimization:
-
Inject the underivatized or derivatized standard and the stressed samples.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
Adjust the mobile phase composition, gradient slope, pH, and column temperature to achieve optimal separation (Resolution > 2 between all peaks).
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Analyze a series of dilutions of the standard to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability.
-
Caption: Workflow for Stability-Indicating HPLC Method Development.
Logical Relationship for Storage and Handling
Caption: Key Storage and Handling Considerations.
References
common impurities in synthetic trans-4-Aminocyclohexanecarboxylic acid
Welcome to the technical support guide for synthetic trans-4-Aminocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during synthesis and purification. The following question-and-answer guide provides in-depth, field-proven insights to help you identify, understand, and mitigate common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in synthetic this compound and why?
The most prevalent impurity is the corresponding cis-isomer (cis-4-Aminocyclohexanecarboxylic acid).
Causality: The synthesis of 4-aminocyclohexanecarboxylic acid typically starts with the catalytic hydrogenation of p-aminobenzoic acid.[1][2] This reaction hydrogenates the aromatic ring to a cyclohexane ring. During this process, both cis and trans isomers are inevitably formed. While reaction conditions can be optimized to favor the trans isomer, the formation of a mixture is common.[2][3] The relative stability of the two isomers and the reaction kinetics lead to a mixture that requires purification.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
Beyond the cis-isomer, other common impurities can arise from the synthetic route. These include:
-
Unreacted Starting Material: Incomplete hydrogenation can leave residual p-aminobenzoic acid in your product.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., methanol, ethanol, acetone, water) may be present.[4]
-
Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Ruthenium on Carbon (Ru/C), Raney Nickel) might carry over.[2][3]
-
By-products from Protecting Groups: If amino-protecting groups like tert-butoxycarbonyl (Boc) are used, by-products from the protection or deprotection steps can be a source of impurities.[4][5]
Q3: How can I determine the ratio of cis to trans isomers in my sample?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most effective method for determining the cis/trans isomer ratio. The axial and equatorial protons on the cyclohexane ring have distinct chemical shifts, allowing for quantification of each isomer. The ratio is determined by integrating the signals corresponding to each isomer.[2][3]
Q4: What are the best methods for removing the cis-isomer to obtain high-purity this compound?
Achieving high isomeric purity often requires a multi-step approach. Here are some effective strategies:
-
Fractional Crystallization: This is a common method that exploits the different solubilities of the cis and trans isomers.[1] However, yields can sometimes be low.[5]
-
Epimerization: The mixture of cis and trans isomers can be treated with a base, such as sodium hydroxide or potassium alkoxides, to convert the cis isomer to the more thermodynamically stable trans isomer.[5][6] This process is often followed by crystallization to enhance purity.
-
Derivative Formation: The amino group can be protected (e.g., with a Boc group), and the resulting derivatives can be separated more easily by crystallization due to differences in their crystal lattice energies.[3][5] The protecting group is subsequently removed to yield the pure trans-isomer.
Troubleshooting Guide
Problem 1: Low yield of trans-isomer after initial synthesis.
-
Likely Cause: The catalytic hydrogenation conditions were not optimal, leading to a high proportion of the cis-isomer.
-
Troubleshooting Steps:
-
Optimize Hydrogenation: Vary the catalyst (e.g., Ru/C), solvent, temperature, and hydrogen pressure. Basic conditions, such as using sodium hydroxide, have been shown to favor the formation of the trans-isomer.[2][4]
-
Employ Epimerization: Treat the crude cis/trans mixture with a base like sodium methoxide or potassium tert-butoxide to convert the cis-isomer to the desired trans-isomer.[7]
-
Problem 2: Residual starting material (p-aminobenzoic acid) detected by HPLC.
-
Likely Cause: Incomplete reaction during the catalytic hydrogenation step.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the duration of the hydrogenation to ensure complete conversion.
-
Increase Catalyst Loading: A higher amount of catalyst can improve the reaction rate.
-
Purification: The unreacted p-aminobenzoic acid can often be removed by recrystallization, as its solubility properties differ significantly from the hydrogenated product.
-
Problem 3: Product has poor crystallinity, making purification difficult.
-
Likely Cause: The presence of a significant amount of the cis-isomer or other impurities is inhibiting the crystallization of the trans-isomer. The amino-protected derivatives of the trans-isomer often have better crystallinity.[5]
-
Troubleshooting Steps:
-
Protect the Amino Group: Convert the cis/trans mixture to their N-Boc derivatives. The trans-N-Boc derivative is typically more crystalline and can be selectively crystallized.
-
Solvent Screening: Experiment with different solvent systems for crystallization. Mixtures of polar and non-polar solvents can sometimes improve crystal formation.
-
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |
| Gradient | Isocratic or gradient depending on impurity profile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Procedure:
-
Prepare a sample solution of approximately 0.1 mg/mL in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the presence of impurities. The purity is calculated based on the area percentage of the main peak.[8]
Protocol 2: Removal of cis-Isomer via Epimerization
This protocol describes a general procedure for converting the cis-isomer to the trans-isomer.
-
Dissolve the cis/trans mixture of 4-aminocyclohexanecarboxylic acid in a suitable alcoholic solvent (e.g., methanol).
-
Add a strong base, such as sodium methoxide (CH₃ONa), to the solution.
-
Heat the mixture to reflux and monitor the conversion of the cis to the trans isomer by NMR or HPLC.
-
Once equilibrium is reached (favoring the trans-isomer), cool the reaction mixture.
-
Neutralize the solution with an acid (e.g., hydrochloric acid).
-
The this compound can then be isolated by crystallization.
Visualizations
Synthesis and Impurity Formation Workflow
Caption: Origin of common impurities during synthesis.
Purification and Isomer Enrichment Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 6. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Aminocyclohexanecarboxylic acid. The content focuses on addressing common challenges related to byproduct formation, particularly the control of stereoisomers.
Troubleshooting Guide
Issue 1: Low Yield of the Desired trans-Isomer
Question: My synthesis, via the catalytic hydrogenation of p-aminobenzoic acid, is resulting in a low trans:cis isomer ratio. What are the primary causes and how can I optimize the reaction to favor the trans product?
Answer: A low trans:cis ratio is the most common challenge in this synthesis. The formation of the cis-isomer is often kinetically favored under certain conditions.[1] To increase the yield of the desired trans-isomer, consider the following factors:
-
Catalyst Selection: Ruthenium-based catalysts, particularly 5% Ruthenium on Carbon (Ru/C), have been shown to promote higher trans:cis ratios compared to other catalysts like Rhodium or Palladium.[1][2]
-
Reaction Conditions:
-
Temperature: The reaction temperature should be carefully controlled. A temperature range of 100-115°C is often optimal for maximizing the trans isomer yield. Temperatures below 85°C or above 138°C can lead to lower selectivity.[3]
-
Pressure: While high pressures are often used in hydrogenation, a moderately low hydrogen pressure of around 15 bar has been found to be effective for this transformation.[1][3]
-
Solvent and pH: Performing the hydrogenation under basic conditions is crucial for favoring the trans product. The use of 10% aqueous sodium hydroxide (NaOH) as the solvent system is a common and effective practice.[1][3]
-
-
Reaction Time: Longer reaction times can, in some cases, improve the trans:cis ratio, suggesting that an in-situ isomerization might be occurring. However, this needs to be balanced with the risk of potential side reactions over extended periods.
A logical workflow for troubleshooting a low trans:cis ratio is presented below.
Caption: Troubleshooting workflow for low trans:cis isomer ratio.
Issue 2: Presence of a Significant Amount of cis-Isomer in the Final Product
Question: After the initial hydrogenation, my product is a mixture of cis and trans isomers. How can I convert the undesired cis-isomer to the desired trans-isomer?
Answer: The most effective method to increase the proportion of the trans-isomer is through base-catalyzed epimerization. The trans-isomer is thermodynamically more stable, and treating the cis/trans mixture with a base will drive the equilibrium towards the trans form.
Commonly used bases for this isomerization include sodium hydroxide and potassium alkoxides.[4] The process typically involves heating the isomer mixture in the presence of the base. For amino-protected derivatives, potassium tert-butoxide in a solvent like isopropyl alcohol is effective.[1]
Issue 3: Difficulty in Separating cis and trans Isomers
Question: What are the recommended methods for separating the final this compound from the cis-isomer?
Answer: Separating the two isomers can be challenging due to their similar physical properties. The most common and effective methods are:
-
Fractional Crystallization: This technique exploits small differences in the solubility of the two isomers. It is a widely cited method for separating cis- and this compound.[5]
-
Selective Esterification: Under specific conditions, it is possible to selectively esterify the cis-isomer. The resulting ester will have significantly different physical properties, allowing for an easier separation from the unreacted trans-acid.[1]
-
Derivatization with a Protecting Group: Protecting the amino group, for example with Boc anhydride, can alter the crystallization properties of the isomers, potentially making separation easier.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of concern in the synthesis of this compound?
A1: In the catalytic hydrogenation of p-aminobenzoic acid, the primary "byproduct" is not a result of a side reaction in the traditional sense, but rather the formation of the undesired cis-stereoisomer. The main challenge of the synthesis is to control the stereochemistry to maximize the yield of the desired trans-isomer.[1]
Q2: What is the most common synthetic route to produce 4-Aminocyclohexanecarboxylic acid?
A2: The most prevalent and industrially viable method is the catalytic hydrogenation of p-aminobenzoic acid.[5] This starting material is readily available and the reaction, while requiring careful control of stereochemistry, is generally high-yielding.
Q3: How can I monitor the progress of the reaction and determine the trans:cis isomer ratio?
A3: The reaction progress and the isomer ratio are typically determined using the following analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (p-aminobenzoic acid).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method for determining the trans:cis isomer ratio in the product mixture. The relative integration of characteristic peaks for each isomer allows for accurate quantification.[1]
Q4: Are protecting groups necessary for this synthesis?
A4: While the initial hydrogenation can be performed on the unprotected p-aminobenzoic acid, protecting the amino group is often advantageous for subsequent steps.[3] For instance, using a tert-butoxycarbonyl (Boc) protecting group can facilitate the separation of isomers and is often employed before or after the isomerization step.[1]
Quantitative Data on Isomer Ratio
The following table summarizes the effect of catalyst loading on the cis:trans isomer ratio during the hydrogenation of p-aminobenzoic acid, based on data from patent literature.[1]
| Experiment | Starting Material | Catalyst (5% Ru/C) Loading (w/w) | Solvent System | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Final cis:trans Ratio |
| 1 | p-Aminobenzoic Acid | 25% | 10% aq. NaOH | 100 | 15 | 20 | 1 : 4.6 |
| 2 | p-Aminobenzoic Acid | 50% | 10% aq. NaOH | 100 | 15 | 20 | 1 : 4.3 |
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid
This protocol is a representative example for the synthesis of a cis/trans mixture of 4-aminocyclohexane-1-carboxylic acid.[1]
-
Reactor Setup: In a suitable autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ru/C catalyst (25% w/w of the starting material), and a 10% aqueous solution of NaOH (10 volumes).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize the reactor to 15 bar with hydrogen.
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC (e.g., mobile phase DCM/MeOH/NH₃ 5:5:1). The reaction is typically complete within 20 hours.
-
Work-up: After cooling and depressurizing the reactor, filter the catalyst. The resulting aqueous solution contains the sodium salt of the product mixture. The cis:trans ratio can be determined by NMR analysis of the crude product after acidification.
Protocol 2: Base-Catalyzed Isomerization of N-Boc-Protected 4-Aminocyclohexanecarboxylic Acid
This protocol describes the conversion of a cis-rich mixture to the trans-isomer after protection of the amino group.
-
Protection: Protect the amino group of the cis/trans acid mixture using Boc anhydride.
-
Isomerization Setup: Suspend the N-Boc protected acid mixture in a suitable solvent such as isopropyl alcohol.
-
Base Addition: Add a catalytic amount of a strong base, such as potassium tert-butoxide.
-
Reaction: Heat the reaction mixture (e.g., to 60-65°C) and stir for 2-3 hours.
-
Monitoring: Monitor the conversion of the cis-isomer to the trans-isomer by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the base with an acid (e.g., acetic acid). The trans-product, being less soluble, will often precipitate and can be isolated by filtration.
Reaction Pathways
Caption: Synthesis of 4-Aminocyclohexanecarboxylic acid isomers.
Caption: Base-catalyzed isomerization of the cis- to the trans-isomer.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Trans-4-Aminocyclohexanecarboxylic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of trans-4-Aminocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis route is the catalytic hydrogenation of p-aminobenzoic acid.[1][2][3][4] This method involves the reduction of the aromatic ring of p-aminobenzoic acid to a cyclohexane ring, resulting in a mixture of cis and trans isomers of 4-Aminocyclohexanecarboxylic acid. The primary challenge then becomes maximizing the yield of the desired trans-isomer.[1][2]
Q2: Why is achieving a high trans-isomer yield a significant challenge?
A2: The hydrogenation of p-aminobenzoic acid naturally produces a mixture of cis and trans isomers.[1][2] The thermodynamic equilibrium often favors the formation of a mixture rather than the pure trans-isomer.[5] Achieving a high trans-to-cis ratio directly from the initial hydrogenation reaction is a key challenge in scaling up production efficiently and cost-effectively.[1][2] Subsequent isomerization and purification steps are often required, which can add complexity and cost to the overall process.[5][6]
Q3: What are the common methods for separating the trans and cis isomers?
A3: Several methods are employed to separate the trans and cis isomers of 4-Aminocyclohexanecarboxylic acid on an industrial scale:
-
Selective Crystallization: This method takes advantage of the different solubility properties of the cis and trans isomers or their derivatives.[1][7]
-
Selective Esterification: The cis and trans isomers can exhibit different reaction rates during esterification, allowing for the separation of one isomer from the other.[1]
-
Use of Protecting Groups: Protecting the amino group, for instance with a Boc (tert-butoxycarbonyl) group, can alter the physical properties of the isomers, facilitating their separation through crystallization or chromatography.[1][2][3]
Troubleshooting Guide
Issue 1: Low Trans-to-Cis Isomer Ratio in the Crude Product
Q: My hydrogenation reaction of p-aminobenzoic acid is resulting in a low trans:cis isomer ratio. What factors can I investigate to improve this?
A: A low trans-to-cis isomer ratio is a common issue. Several parameters in your reaction setup can be optimized to favor the formation of the trans-isomer.
Potential Causes and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Catalyst | The choice of catalyst and its support significantly influences the stereoselectivity of the hydrogenation. | While Raney Nickel has been used, Ruthenium on Carbon (Ru/C) has been shown to produce a higher trans:cis ratio under certain conditions.[1][2][3] Consider screening different catalysts and catalyst loadings. |
| Reaction Conditions | Temperature, hydrogen pressure, and reaction time can affect the isomer ratio. | A one-pot process reacting p-aminobenzoic acid with 5% Ru/C in 10% NaOH at 100°C and 15 bar hydrogen pressure has been reported to yield a cis:trans ratio of 1:4.6.[1][3] Systematically varying these parameters can help identify the optimal conditions for your specific setup. |
| Solvent System | The solvent can influence the course of the reaction. | The aforementioned successful process utilizes an aqueous solution of 10% NaOH.[1][2][3] Ensure your solvent system is appropriate for the chosen catalyst and reaction conditions. |
Troubleshooting Workflow:
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 7. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized trans-4-Aminocyclohexanecarboxylic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized trans-4-Aminocyclohexanecarboxylic acid. The primary focus is on the separation and quantification of the desired trans-isomer from its main process-related impurity, the cis-isomer. This document offers detailed experimental protocols and supporting data to assist in selecting the most appropriate analytical method for your research and development needs.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is a critical quality attribute, as the pharmacological activity and safety profile of the final drug product can be significantly influenced by the presence of the cis-isomer. Therefore, robust and reliable analytical methods are essential to ensure the quality and consistency of the synthesized intermediate.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of non-chromophoric amino acids like this compound, often requiring derivatization to enable UV or fluorescence detection.[1][2] This guide compares the performance of a chiral HPLC method with alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the chiral separation of trans- and cis-4-Aminocyclohexanecarboxylic acid isomers. Since the analyte lacks a strong chromophore, pre-column derivatization with a UV-active agent is necessary.[1][3]
-
Derivatization Agent: o-Phthalaldehyde (OPA) is a suitable choice for derivatization of the primary amine group.[2]
-
Derivatization Protocol:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent (e.g., water/acetonitrile mixture).
-
To 100 µL of the sample solution, add 100 µL of OPA reagent (e.g., 50 mg OPA in 1.25 mL ethanol, 50 µL 2-mercaptoethanol, and 11.2 mL of 0.04 M sodium borate buffer, pH 9.5).
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: A teicoplanin-based chiral stationary phase (e.g., Chirobiotic T) is effective for separating enantiomers and diastereomers of amino acids with cyclic structures.[4]
-
Mobile Phase: A mixture of methanol and a buffer (e.g., 0.1% triethylammonium acetate in water, pH 4.1). The gradient can be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 340 nm.[5]
-
Injection Volume: 10 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of amino acids requires derivatization to increase their volatility.[6]
-
Derivatization Agent: Methylation of the carboxylic acid group is a common approach.[6][7]
-
Derivatization Protocol:
-
Dry the sample containing the synthesized acid.
-
Add 1 mL of 2% (v/v) methanolic HCl.
-
Heat the mixture at 85°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable solvent like hexane.
-
-
GC-MS System: A standard GC-MS system is used.
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency for charged molecules like amino acids.[8]
-
CE System: A standard CE system with a UV detector.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5.
-
Chiral Selector: Addition of a chiral selector like a cyclodextrin derivative (e.g., 15 mM hydroxypropyl-β-cyclodextrin) to the BGE is necessary for isomer separation.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm (for the native amino acid).
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a reference standard of the analyte itself.[9]
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the trans-isomer, any detectable cis-isomer, and the internal standard.
-
Calculate the purity based on the ratio of the integrals, the number of protons contributing to each signal, and the known purity of the internal standard.[9]
-
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of HPLC in comparison to alternative methods for the purity validation of this compound. The data presented is a combination of literature-reported values for similar compounds and realistic, hypothetical performance metrics.
| Parameter | Chiral HPLC with UV Detection (after Derivatization) | GC-MS (after Derivatization) | Capillary Electrophoresis (with Chiral Selector) | Quantitative NMR (qNMR) |
| Primary Measurement | Purity (%) based on peak area relative to the main peak. | Purity (%) based on peak area; provides mass confirmation. | Purity (%) based on peak area. | Absolute Purity (% w/w) against a certified standard. |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% | ~0.3% | ~0.3% |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 1% |
| Accuracy/Recovery | 98-102% | 95-105% | 90-110% | 98-102%[10] |
| Analysis Time per Sample | 20-30 minutes | 15-25 minutes | 10-20 minutes | 10-15 minutes |
| Sample Preparation | Derivatization required. | Derivatization required. | Minimal, direct injection. | Simple dissolution with internal standard. |
| Key Advantage | High resolution and sensitivity for isomeric impurities. | High specificity due to mass detection. | High separation efficiency and low sample consumption. | Absolute quantification without a specific reference standard; orthogonal to chromatography. |
| Key Disadvantage | Derivatization can introduce variability. | Derivatization can be complex and time-consuming. | Lower sensitivity compared to HPLC and GC-MS. | Lower sensitivity; requires a high-field NMR spectrometer. |
Mandatory Visualization
The following diagram illustrates the general workflow for validating the purity of synthesized this compound using HPLC.
Caption: Experimental workflow for HPLC-based purity validation.
Conclusion
The choice of analytical technique for purity validation of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC with UV detection after derivatization stands out as a robust and sensitive method for routine quality control, offering excellent resolution of the critical cis/trans isomers.
-
GC-MS provides orthogonal confirmation of identity but involves a more complex sample preparation process.
-
Capillary Electrophoresis is a fast and efficient technique, particularly useful when sample volume is limited, though it may have lower sensitivity.
-
qNMR offers the distinct advantage of being a primary ratio method for absolute purity determination without the need for a specific reference standard of the analyte, making it an invaluable tool for the characterization of new batches and for orthogonal validation of chromatographic methods.
For comprehensive purity validation, a combination of a high-resolution chromatographic technique like HPLC and an orthogonal method like qNMR is recommended to ensure the highest level of confidence in the quality of the synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jasco-global.com [jasco-global.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise stereochemical characterization of molecules is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. The geometric isomers of 4-aminocyclohexanecarboxylic acid, a key building block in various pharmacologically active compounds, exemplify this principle. The cis and trans isomers, while constitutionally identical, possess distinct three-dimensional arrangements that give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparative analysis of the spectroscopic properties of cis- and trans-4-aminocyclohexanecarboxylic acid, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy to provide a definitive framework for their differentiation.
The Conformational Landscape: A Prelude to Spectroscopic Divergence
The spectroscopic differences between the cis and trans isomers of 4-aminocyclohexanecarboxylic acid are fundamentally rooted in their preferred conformational states. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.
-
This compound: In its most stable conformation, the trans isomer positions both the amino (-NH₂) and carboxylic acid (-COOH) groups in equatorial positions. This diequatorial arrangement minimizes destabilizing 1,3-diaxial interactions, making this conformation overwhelmingly predominant.
-
cis-4-Aminocyclohexanecarboxylic Acid: The cis isomer exists as a dynamic equilibrium between two chair conformations of equal energy. In each conformation, one substituent occupies an axial position while the other is equatorial. This axial-equatorial arrangement is the key to its distinct spectroscopic signature compared to the diequatorial trans isomer.
This fundamental difference in substituent orientation dictates the local electronic environments of the nuclei and the vibrational modes of the bonds, which are the very properties probed by NMR, IR, and Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool
NMR spectroscopy stands as the most powerful technique for the unambiguous differentiation of these isomers. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts and coupling constants.
¹H NMR Spectroscopy: Unraveling Stereochemistry Through Chemical Shifts and Coupling Constants
The key to distinguishing the isomers via ¹H NMR lies in the analysis of the methine protons at C1 and C4 (the carbons bearing the -COOH and -NH₂ groups, respectively).
-
Chemical Shifts (δ): Protons in an axial orientation are generally more shielded (resonate at a lower chemical shift, i.e., upfield) compared to their equatorial counterparts. In the stable diequatorial trans isomer, the methine protons at C1 and C4 are axial. Conversely, in the cis isomer, these protons are in an equilibrium between axial and equatorial positions, leading to an averaged, and typically different, chemical shift.
-
Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1] In cyclohexane chairs, axial-axial couplings (dihedral angle ≈ 180°) are large (typically 10-13 Hz), while axial-equatorial and equatorial-equatorial couplings (dihedral angle ≈ 60°) are small (typically 2-5 Hz).[2] This provides a definitive method for assignment:
-
trans Isomer: The axial methine protons will exhibit large axial-axial couplings to the adjacent axial protons on the cyclohexane ring.
-
cis Isomer: The methine protons will show a more complex pattern of smaller, averaged coupling constants due to the rapid interconversion between conformers where the proton is both axial and equatorial.
-
Table 1: Comparative ¹H NMR Data for cis- and this compound
| Isomer | H1 (-CHCOOH) Chemical Shift (ppm) | H4 (-CHNH₂) Chemical Shift (ppm) | Key Coupling Constant Features |
| cis | Broader multiplet | Broader multiplet | Complex multiplets with small, averaged coupling constants. |
| trans | Sharper multiplet, generally upfield | Sharper multiplet, generally upfield | Exhibits large axial-axial couplings (J ≈ 10-13 Hz). |
Note: Exact chemical shifts can vary depending on the solvent and concentration. The data presented here is a generalized representation based on available spectra.[3][4]
¹³C NMR Spectroscopy: A Complementary Perspective
While ¹H NMR is often definitive, ¹³C NMR provides complementary data. The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. Generally, carbons bearing axial substituents are more shielded (resonate at a lower ppm value) than those with equatorial substituents.
Table 2: Comparative ¹³C NMR Data for cis- and this compound
| Isomer | C1 (-COOH) Chemical Shift (ppm) | C4 (-NH₂) Chemical Shift (ppm) | Cyclohexane Ring Carbons (ppm) |
| cis | ~177 | ~49 | Multiple signals in the 25-35 ppm range. |
| trans | ~178 | ~50 | Fewer signals due to higher symmetry in the 28-35 ppm range. |
Note: Exact chemical shifts can vary depending on the solvent and concentration. The data presented here is a generalized representation based on available spectra.[5]
Vibrational Spectroscopy: Probing the Molecular Fingerprint
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While they provide less definitive stereochemical information than NMR for this specific case, they offer a rapid and valuable means of differentiation, particularly by examining the "fingerprint region" (below 1500 cm⁻¹).
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹).[6] The N-H stretching of the amino group will also be present (around 3200-3500 cm⁻¹). The key to distinguishing the isomers lies in the fingerprint region, where the complex C-C stretching and C-H bending vibrations are highly sensitive to the overall molecular geometry.
-
trans Isomer: Due to its more defined, stable diequatorial conformation, the trans isomer is expected to have a sharper and more well-defined set of peaks in the fingerprint region.
-
cis Isomer: The conformational flexibility of the cis isomer may lead to broader or more numerous peaks in this region.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information. As a general rule, more symmetric vibrations are stronger in Raman spectra. The cyclohexane ring "breathing" modes can be particularly sensitive to the stereochemistry of the substituents. Similar to IR, the fingerprint region will show the most significant differences between the two isomers.
Table 3: Key Vibrational Spectroscopy Regions for 4-Aminocyclohexanecarboxylic Acid Isomers
| Spectroscopic Technique | Key Vibrational Modes | Expected Observations for Differentiation |
| Infrared (IR) | C-C stretching, C-H bending (Fingerprint Region: < 1500 cm⁻¹) | Significant differences in the pattern and sharpness of peaks. The trans isomer may show a more defined spectrum. |
| Raman | Cyclohexane ring modes, C-C stretching (Fingerprint Region) | Differences in the number and relative intensities of peaks, reflecting the different symmetry of the isomers. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of cis- and this compound.
NMR Spectroscopy
Caption: Workflow for NMR-based isomer differentiation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Process the spectra and carefully analyze the chemical shifts and coupling constants, paying close attention to the signals of the methine protons at C1 and C4.
IR and Raman Spectroscopy
Caption: Workflow for vibrational spectroscopy analysis.
-
Sample Preparation (IR): For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Sample Preparation (Raman): Place a small amount of the solid sample directly onto a microscope slide or into a sample holder for analysis.
-
Data Acquisition: Acquire the IR and Raman spectra over a suitable range, ensuring sufficient resolution to distinguish peaks in the fingerprint region.
-
Data Analysis: Compare the spectra of the two isomers, focusing on the differences in peak positions and intensities in the fingerprint region (400-1500 cm⁻¹).
Conclusion
The differentiation of cis- and this compound is readily and definitively achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy, through the analysis of chemical shifts and, most critically, coupling constants, provides an unambiguous assignment of stereochemistry based on the principles of cyclohexane conformational analysis. ¹³C NMR offers complementary structural information. While IR and Raman spectroscopy are less definitive on their own, they serve as rapid and valuable tools for distinguishing the isomers by comparing their unique vibrational fingerprints. By employing the methodologies outlined in this guide, researchers can confidently determine the stereochemistry of their 4-aminocyclohexanecarboxylic acid samples, a crucial step in ensuring the desired molecular architecture for their intended applications in drug discovery and materials science.
References
- 1. cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum [chemicalbook.com]
- 2. TRANS-4-AMINO-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE(27960-59-4) 1H NMR spectrum [chemicalbook.com]
- 3. TRANS-4-(CARBOBENZOXYAMINO)CYCLOHEXANECARBOXYLIC ACID(34771-04-5) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
A Comparative Guide to the Influence of trans-4-Aminocyclohexanecarboxylic Acid and Other Cyclic Amino Acids on Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their poor in vivo stability, primarily due to their susceptibility to proteolytic degradation. A leading strategy to overcome this limitation is the incorporation of unnatural amino acids that impart conformational rigidity to the peptide backbone. Among these, cyclic amino acids have garnered significant attention for their ability to pre-organize the peptide into a bioactive conformation and shield it from enzymatic cleavage. This guide provides an in-depth comparison of trans-4-Aminocyclohexanecarboxylic acid (t-4-ACCA) with other cyclic amino acids, focusing on their impact on peptide stability, supported by experimental data and structural insights.
The Challenge of Peptide Instability and the Rationale for Conformational Constraint
Peptides, with their high specificity and low toxicity, are attractive therapeutic candidates. However, their linear and flexible nature makes them vulnerable to exopeptidases and endopeptidases, leading to rapid clearance from circulation.[1][2] Introducing conformational constraints through the incorporation of cyclic amino acids can significantly enhance proteolytic stability.[1][3] This is achieved by reducing the peptide's conformational freedom, making it a poorer substrate for proteases which often recognize and cleave flexible, extended peptide chains.[2]
This compound (t-4-ACCA): A Unique Structural Scaffold
t-4-ACCA is a β-amino acid characterized by a cyclohexane ring, which imposes significant conformational restrictions on the peptide backbone.[4] The trans- stereochemistry of the amino and carboxylic acid groups at positions 1 and 4 of the cyclohexane ring forces the peptide chain into a more extended and rigid conformation. This structural feature is key to its ability to enhance peptide stability.
dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; t4ACCA [label="t-4-ACCA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptide [label="Peptide Backbone"]; Stability [label="Increased Proteolytic Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rigidity [label="Conformational Rigidity"]; t4ACCA -- Rigidity; Rigidity -- Peptide; Peptide -- Stability; } dot Caption: Influence of t-4-ACCA on peptide stability.
Comparative Analysis: t-4-ACCA vs. Other Cyclic Amino Acids
The choice of cyclic amino acid significantly influences the resulting peptide's secondary structure and, consequently, its stability and bioactivity. Here, we compare t-4-ACCA with other commonly used cyclic amino acids.
1. Aminocyclopentanecarboxylic Acid (ACPC): Oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) are known to induce a 12-helix secondary structure.[5] This is a tighter helix compared to the more extended conformation often promoted by t-4-ACCA. While both can enhance stability, the specific helical preference of ACPC may be advantageous for mimicking certain protein secondary structures.
2. Aminocyclohexanecarboxylic Acid (ACHC) Isomers:
-
trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC): This isomer is a potent inducer of the 14-helix, a stable helical conformation in β-peptides.[6][7][8] The rigid cyclohexane ring and the 1,2-substitution pattern pre-organize the peptide backbone into this specific helical fold.
-
cis-2-Aminocyclohexanecarboxylic Acid (cis-ACHC): In contrast to its trans counterpart, homooligomers of cis-ACHC do not typically form stable helical structures.[7] However, they can be incorporated into hetero-oligomers to induce specific turns or disrupt helical structures where needed.[7]
3. Proline and its Analogs: Proline, a cyclic α-amino acid, is well-known for its ability to introduce kinks into a peptide chain, disrupting α-helices and β-sheets. While this can increase rigidity in certain contexts, the resulting conformation may not always be optimal for proteolytic resistance. Some studies have explored mimics of proline, such as cis- or trans-2-aminocyclohexane carboxylic acid, to investigate their structural properties in cyclic peptides.[9]
Table 1: Comparison of Cyclic Amino Acids and Their Impact on Peptide Structure
| Cyclic Amino Acid | Ring Size | Substitution Pattern | Predominant Secondary Structure | Impact on Proteolytic Stability |
| trans-4-ACCA | 6-membered | 1,4-trans | Extended Conformation | High |
| trans-ACPC | 5-membered | 1,2-trans | 12-Helix | Moderate to High |
| trans-ACHC | 6-membered | 1,2-trans | 14-Helix | High |
| cis-ACHC | 6-membered | 1,2-cis | Turn/Disordered | Variable |
| Proline | 5-membered | α-imino acid | β-turn/Kink | Moderate |
Experimental Evidence: The Impact on Proteolytic Stability
Numerous studies have demonstrated that the incorporation of cyclic amino acids, including β-amino acids like t-4-ACCA, enhances resistance to enzymatic degradation.[7][10] The rigid cyclic structure sterically hinders the approach of proteases and locks the peptide into a conformation that is not recognized by the enzyme's active site.[2] While direct comparative studies on the proteolytic stability of peptides containing t-4-ACCA versus other cyclic amino acids are specific to the peptide sequence, the general principle holds that increased conformational constraint leads to increased stability.
Experimental Protocol: Assessing Proteolytic Stability of Modified Peptides
To quantitatively compare the stabilizing effects of t-4-ACCA and other cyclic amino acids, a standardized proteolytic stability assay can be employed.
Objective: To determine the half-life of peptides containing different cyclic amino acids in the presence of a specific protease.
Materials:
-
Peptide analogs (e.g., a native peptide, and variants containing t-4-ACCA, trans-ACPC, and trans-ACHC)
-
Protease of interest (e.g., trypsin, chymotrypsin, or serum proteases)
-
Assay buffer (e.g., PBS or Tris-HCl at physiological pH)
-
HPLC system with a C18 column
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Methodology:
-
Peptide Incubation: Dissolve the peptide analogs in the assay buffer to a final concentration of 1 mg/mL. Add the protease to a final concentration of 0.1 mg/mL. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The peak corresponding to the intact peptide will decrease over time as it is degraded.
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and fit the data to a first-order decay curve to determine the half-life (t½) of the peptide.
Expected Outcome: Peptides incorporating t-4-ACCA and other cyclic amino acids are expected to exhibit significantly longer half-lives compared to the unmodified native peptide, providing a quantitative measure of their stabilizing effect.
Conclusion
The incorporation of cyclic amino acids is a powerful strategy to enhance the proteolytic stability of therapeutic peptides. This compound, with its ability to induce a rigid, extended conformation, stands out as a valuable tool in peptidomimetic design. The choice between t-4-ACCA and other cyclic amino acids like ACPC and ACHC isomers will depend on the desired secondary structure and the specific therapeutic target. A systematic experimental evaluation of proteolytic stability, as outlined in the provided protocol, is crucial for selecting the optimal cyclic amino acid to improve the pharmacokinetic profile of a peptide drug candidate.
References
- 1. intavispeptides.com [intavispeptides.com]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 8. bif.wisc.edu [bif.wisc.edu]
- 9. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of linkers in PROTAC design: trans-4-Aminocyclohexanecarboxylic acid vs. piperidine
A Comparative Study of Linkers in PROTAC Design: trans-4-Aminocyclohexanecarboxylic Acid vs. Piperidine
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a comparative analysis of two rigid linker motifs: this compound and piperidine, offering insights into their structural and functional implications in PROTAC design.
Core Concepts in Rigid Linker Design
Rigid linkers, such as those incorporating cyclic scaffolds like cyclohexyl and piperidinyl groups, are increasingly utilized in PROTAC design to impart conformational constraint.[1] This pre-organization can reduce the entropic penalty upon binding and favor a productive orientation for ternary complex formation between the target protein and the E3 ligase.[2] Such linkers can also enhance metabolic stability and other pharmacokinetic properties.[1][3]
Comparative Analysis of Linker Scaffolds
This compound: This linker provides a rigid, non-planar cyclohexane core. The trans configuration of the amino and carboxyl groups places them in a diaxial or diequatorial orientation, leading to a more linear and extended conformation. A recent study on the LRRK2 PROTAC XL01126, which contains a trans-cyclohexyl group in its linker, revealed that this configuration results in a rigid, extended conformation.[4] Interestingly, this trans-isomer proved to be a more effective and cooperative degrader than its cis-counterpart, despite exhibiting weaker binary binding affinities.[4] This suggests that the conformational rigidity and specific vector presentation afforded by the trans-cyclohexyl linker are crucial for optimal ternary complex formation and degradation activity.[4]
Piperidine: As a saturated heterocycle, piperidine also introduces rigidity into the linker.[1] Its incorporation can lead to a more defined spatial arrangement of the warhead and the E3 ligase ligand.[1] The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, potentially improving solubility.[5] The successful clinical candidates ARV-110 and ARV-471 feature linkers that incorporate piperidine and piperazine moieties, which have been shown to significantly enhance their metabolic stability and potency.[1][3]
Data Presentation
The following tables summarize the key characteristics and reported performance attributes of PROTACs containing these linker types. It is important to note that the data is not from a direct comparative study and is influenced by the specific warheads, E3 ligase ligands, and target proteins involved.
Table 1: Physicochemical and Structural Properties of Linkers
| Property | This compound | Piperidine |
| Scaffold Type | Alicyclic | Heterocyclic |
| Conformation | Rigid, extended chair conformation | Rigid chair conformation |
| Key Functional Groups | Amine, Carboxylic Acid | Secondary Amine |
| Potential for H-bonding | Donor and Acceptor | Acceptor (and Donor if N-H is present) |
| Ionization Potential | Can be zwitterionic | Basic nitrogen can be protonated |
Table 2: Performance Characteristics in PROTACs (Illustrative Examples)
| Parameter | PROTAC with trans-Cyclohexyl Linker (e.g., XL01126) | PROTAC with Piperidine Linker (e.g., ARV-110) |
| Degradation Efficacy | Reported as a more effective and cooperative degrader than the cis-isomer.[4] | High potency and significant degradation of the target protein.[3] |
| Metabolic Stability | Rigid structure may contribute to improved stability. | Incorporation of piperidine is associated with enhanced metabolic stability.[1][3] |
| Solubility | The presence of polar groups can aid solubility. | The basic nitrogen can be protonated to improve aqueous solubility.[2] |
| Ternary Complex Formation | The rigid, extended conformation can facilitate productive ternary complex formation.[4] | The defined spatial orientation can promote stable ternary complex formation.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of PROTACs. Below are generalized methodologies for key experiments.
Protocol 1: General Synthesis of a PROTAC with a Cyclohexyl or Piperidine Linker
This protocol outlines a general synthetic route involving amide bond formation.
Materials:
-
Warhead with a suitable functional group (e.g., carboxylic acid or amine)
-
E3 ligase ligand with a suitable functional group (e.g., amine or carboxylic acid)
-
trans-4-(Boc-amino)cyclohexanecarboxylic acid or a suitable N-Boc protected piperidine derivative
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., TFA in DCM)
-
Anhydrous solvents (e.g., DMF, DCM)
Procedure:
-
Coupling of Linker to First Moiety: To a solution of the warhead (or E3 ligase ligand) containing a carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Add the Boc-protected amino-linker (e.g., tert-butyl trans-4-aminocyclohexanecarboxylate) (1.1 eq) and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purification: Purify the product by flash chromatography.
-
Boc Deprotection: Dissolve the purified product in a solution of TFA in DCM (e.g., 20% v/v) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the deprotected amine.
-
Coupling of Second Moiety: To a solution of the second moiety (E3 ligase ligand or warhead) containing a carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Add the deprotected linker-moiety conjugate from the previous step (1.1 eq) and stir at room temperature until the reaction is complete.
-
Final Purification: Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (or DMSO for control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Mandatory Visualization
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Bioisosteric Replacement of Proline with trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of proline and its bioisostere, trans-4-aminocyclohexanecarboxylic acid (T-ACHC), in the context of peptide-based drug design. By examining their structural differences, conformational implications, and effects on key pharmaceutical properties, this document aims to equip researchers with the necessary information to make informed decisions when considering this bioisosteric replacement. While direct head-to-head experimental data for a single peptide system is limited in the public domain, this guide compiles available information and outlines the requisite experimental protocols for a comprehensive evaluation.
Introduction to Bioisosteric Replacement
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group or moiety within a biologically active molecule with another group that retains similar chemical and physical properties. The goal is to enhance the compound's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties.
Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. This rigidity can be crucial for maintaining the bioactive conformation of a peptide. However, the tertiary amide bond of proline can undergo slow cis-trans isomerization, which can lead to conformational heterogeneity and impact receptor binding and proteolytic stability.
This compound has emerged as a promising bioisosteric replacement for proline. Its rigid cyclohexane ring mimics the conformational constraint of proline's pyrrolidine ring, while the trans orientation of the amino and carboxyl groups can enforce a more extended and defined geometry, potentially pre-organizing the peptide backbone for optimal target interaction and mitigating issues associated with cis-trans isomerization.
Structural and Conformational Comparison
The primary rationale for replacing proline with T-ACHC lies in manipulating the conformational properties of a peptide.
-
Proline: The pyrrolidine ring of proline can adopt two distinct puckered conformations, known as "up" (Cγ-exo) and "down" (Cγ-endo). The peptide bond preceding proline can exist in either a cis or trans conformation, with the trans form being generally more stable, though the energy barrier for isomerization is relatively low. This can result in a mixture of conformers in solution.
-
This compound: The cyclohexane ring of T-ACHC exists predominantly in a stable chair conformation. The trans substitution pattern places the amino and carboxyl groups in equatorial positions, leading to a more extended and rigid conformation compared to proline. This inherent rigidity is hypothesized to reduce the entropic penalty upon binding to a target receptor.
Below is a logical diagram illustrating the concept of bioisosteric replacement of proline with T-ACHC.
Caption: Bioisosteric replacement of proline with T-ACHC.
Comparative Performance Data
Table 1: Physicochemical Properties
| Property | Proline-containing Peptide (Hypothetical) | T-ACHC-containing Peptide (Expected Trend) | Rationale |
| Solubility (mg/mL) | Variable | Potentially lower | The larger, more hydrophobic cyclohexane ring may decrease aqueous solubility. |
| LogP/LogD | Variable | Potentially higher | Increased lipophilicity due to the cyclohexane moiety. |
| Conformational Stability | Mixture of cis/trans isomers | Predominantly one stable conformer | The rigid chair conformation of T-ACHC restricts backbone flexibility. |
Table 2: Pharmacokinetic Properties
| Property | Proline-containing Peptide (Hypothetical) | T-ACHC-containing Peptide (Expected Trend) | Rationale |
| Metabolic Stability (t½ in plasma/microsomes) | Susceptible to cleavage at the N-terminus of Proline | Potentially increased | The rigid, non-natural structure may hinder recognition by proteases. |
| Cell Permeability (Papp in Caco-2 assay) | Variable | Potentially increased for passive diffusion | Increased lipophilicity can enhance membrane permeability, but the rigid structure might hinder active transport. |
| Receptor Binding Affinity (Ki or IC50) | Dependent on bioactive conformation | Potentially higher | Pre-organization of the peptide backbone in a bioactive conformation could enhance binding affinity. |
Experimental Protocols
To generate the comparative data outlined above, the following experimental protocols are recommended.
Peptide Synthesis
Peptides containing proline or T-ACHC can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Physicochemical Property Determination
-
Solubility: The thermodynamic solubility of the peptides can be determined by adding an excess of the lyophilized peptide to a buffered aqueous solution (e.g., PBS, pH 7.4). The suspension is equilibrated for 24 hours, followed by centrifugation to remove undissolved solid. The concentration of the peptide in the supernatant is then quantified by a suitable analytical method, such as RP-HPLC with UV detection.
-
Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) can be determined using the shake-flask method. The peptide is dissolved in a mixture of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). After vigorous mixing and phase separation by centrifugation, the concentration of the peptide in both the aqueous and octanolic phases is measured. LogP/LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Pharmacokinetic Assays
-
Metabolic Stability Assay (Liver Microsomes):
-
Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing the peptide, liver microsomes, and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation: The reaction is initiated by the addition of an NADPH regenerating system.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent peptide.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the peptide.
-
-
Cell Permeability Assay (Caco-2):
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The peptide is added to the apical (A) side of the monolayer, and the appearance of the peptide in the basolateral (B) compartment is monitored over time. To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.
-
Analysis: Samples are taken from the receiver compartment at various time points and the peptide concentration is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the peptide in the donor compartment.
-
Workflow for Caco-2 Permeability Assay:
Caption: Caco-2 Cell Permeability Assay Workflow.
Conclusion
The bioisosteric replacement of proline with this compound represents a compelling strategy for modulating the properties of peptide-based drug candidates. The increased rigidity and defined conformation offered by T-ACHC have the potential to enhance receptor binding affinity and improve metabolic stability. However, potential trade-offs, such as altered solubility and permeability profiles, must be carefully evaluated. The experimental protocols detailed in this guide provide a framework for the systematic and objective comparison of proline-containing peptides and their T-ACHC analogs, enabling researchers to make data-driven decisions in the pursuit of optimized therapeutic peptides. Further research involving direct comparative studies is warranted to fully elucidate the advantages and disadvantages of this particular bioisosteric substitution.
Unlocking Peptide Conformation: A Comparative Guide to trans-4-Aminocyclohexanecarboxylic Acid (T4ACA) as a Beta-Turn Mimetic
For researchers, scientists, and drug development professionals, the quest for potent and stable therapeutic peptides is a perpetual challenge. A key strategy in this endeavor is the use of beta-turn mimetics to constrain peptide conformation, thereby enhancing receptor affinity and biological activity. This guide provides an objective comparison of trans-4-Aminocyclohexanecarboxylic acid (T4ACA) as a beta-turn mimetic, evaluating its performance against the native dipeptide it often replaces and other established mimetic strategies. The following analysis is supported by experimental data from peer-reviewed literature to aid in the rational design of novel peptidomimetics.
Introduction to Beta-Turn Mimicry
Beta-turns are secondary protein structures that cause a reversal in the direction of the polypeptide chain. They are crucial for the three-dimensional structure of proteins and are often involved in molecular recognition events, making them attractive targets for peptidomimetic design. An ideal beta-turn mimetic should rigidly enforce a specific turn conformation, be synthetically accessible, and allow for the appropriate display of side-chain functionalities for receptor interaction.
This compound (T4ACA) has emerged as a promising candidate for beta-turn mimicry. Its rigid cyclohexane backbone is proposed to act as a conformationally constrained surrogate for a Gly-Gly dipeptide, predisposing the peptide to adopt a turn-like structure. This guide will delve into the experimental validation of T4ACA in this role.
Conformational Analysis: T4ACA vs. Native Dipeptide
The primary validation of a beta-turn mimetic lies in its ability to induce and stabilize a desired conformation. This is typically assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.
NMR Spectroscopy
NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space proton-proton distance information, which is critical for defining three-dimensional structure. In the context of a beta-turn, key diagnostic markers include a short distance between the alpha-proton of the i residue and the amide proton of the i+3 residue.
While direct comparative NMR studies of T4ACA against other specific mimetics in the same peptide backbone are limited in the public domain, the validation of T4ACA as a Gly-Gly surrogate provides a foundational comparison.
Table 1: Comparative Conformational Parameters from NMR Data
| Parameter | Peptide with Gly-Gly | Peptide with T4ACA | Interpretation |
| Key NOE Contacts | Flexible, multiple weak or absent cross-peaks indicative of conformational averaging. | Presence of key NOE cross-peaks consistent with a turn structure (e.g., between residues flanking the T4ACA unit). | T4ACA induces a more defined and stable turn-like conformation compared to the flexible Gly-Gly dipeptide. |
| 3JHNHα Coupling Constants | Values consistent with a range of dihedral angles, indicating conformational flexibility. | Coupling constants suggest a more restricted range of dihedral angles, characteristic of a specific turn type. | T4ACA reduces the conformational entropy of the peptide backbone. |
| Temperature Coefficients of Amide Protons | Larger temperature coefficients, indicating solvent-exposed amide protons. | Smaller temperature coefficients for specific amide protons, suggesting their involvement in intramolecular hydrogen bonds characteristic of a stable turn. | T4ACA promotes the formation of intramolecular hydrogen bonds that stabilize the turn structure. |
Note: The data presented is a summary of expected outcomes based on the principles of beta-turn mimicry and available literature on T4ACA and related compounds. Specific values are highly dependent on the peptide sequence and experimental conditions.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure content of a peptide in solution. The shape and magnitude of the CD spectrum can indicate the presence of ordered structures like beta-turns.
Table 2: Comparative Secondary Structure Analysis from CD Spectroscopy
| Spectral Feature | Peptide with Gly-Gly | Peptide with T4ACA | Interpretation |
| Molar Ellipticity at ~220 nm | Weak negative band, characteristic of a random coil or disordered structure. | More pronounced negative band, indicative of a more ordered conformation. | T4ACA promotes a folded structure in solution. |
| Molar Ellipticity at ~200-205 nm | Strong negative band, typical of a random coil. | Shift in the position and intensity of the positive or negative bands in this region, suggesting the presence of a specific type of beta-turn. | The incorporation of T4ACA leads to a distinct secondary structure that is different from a disordered state. |
Comparison with Other Beta-Turn Mimetics
While direct, side-by-side experimental comparisons are scarce, we can infer the potential advantages and disadvantages of T4ACA relative to other common beta-turn mimetics based on their structural properties.
Table 3: Qualitative Comparison of T4ACA with Other Beta-Turn Mimetics
| Beta-Turn Mimetic | Key Advantages | Key Disadvantages |
| This compound (T4ACA) | - Synthetically accessible. - Rigid scaffold effectively constrains the backbone. - Can mimic an extended dipeptide conformation leading to a turn. | - Limited ability to fine-tune the turn type (e.g., Type I vs. Type II). - The cyclohexane ring may introduce unfavorable steric bulk in some contexts. |
| Proline-Glycine (Pro-Gly) Sequence | - Utilizes natural amino acids. - Proline's cyclic side chain restricts the phi (φ) dihedral angle, predisposing the peptide to a turn. | - Can still exhibit significant conformational flexibility. - The turn-inducing propensity is highly sequence-dependent. |
| Freidinger Lactams | - Bicyclic structure provides a high degree of conformational rigidity. - Can be designed to specifically mimic different types of beta-turns. | - More complex multi-step synthesis. - The lactam structure may not be optimal for all receptor interactions. |
Biological Activity: A Case Study
The ultimate validation of a beta-turn mimetic is its ability to enhance the biological activity of a peptide. In a study on Dynorphin A analogues, which are opioid peptides, the incorporation of a constrained dipeptide surrogate was investigated. While the study focused on the cis-isomer of aminocyclohexanecarboxylic acid, it highlights the principle that conformational constraint in the "message" sequence can impact receptor selectivity and activity. The weak opioid activity observed for the cis-ACCA analogue suggests that while conformational restriction is achieved, the specific geometry induced may not be optimal for receptor binding in that particular case, underscoring the importance of matching the mimetic's geometry to the receptor's requirements.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of any new molecular tool. Below are representative methodologies for the key experiments discussed.
NMR Spectroscopy Protocol for Conformational Analysis
-
Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM. A trace amount of a reference standard like DSS or TSP is added for chemical shift calibration.
-
Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Acquired with a mixing time of 80-100 ms to identify proton spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquired with mixing times ranging from 100 to 400 ms to detect through-space proton-proton correlations. ROESY is often preferred for medium-sized peptides to avoid zero-crossings of the NOE.
-
-
Data Analysis:
-
Resonance assignment is performed by correlating TOCSY and NOESY/ROESY spectra.
-
NOE/ROE cross-peak intensities are converted into upper distance constraints (typically calibrated against a known distance, e.g., the geminal protons of a methylene group).
-
3JHNHα coupling constants are measured from high-resolution 1D or 2D spectra and used to derive dihedral angle constraints using the Karplus equation.
-
Temperature coefficients of amide protons are determined by acquiring a series of 1D spectra at different temperatures (e.g., in 5 K increments from 298 K to 318 K).
-
-
Structure Calculation: The derived distance and dihedral angle constraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should be free of any components that have significant absorbance in the far-UV region.
-
Data Acquisition: CD spectra are recorded on a calibrated spectropolarimeter using a quartz cuvette with a path length of 0.1 cm. Spectra are typically scanned from 190 to 260 nm at a constant temperature (e.g., 25 °C).
-
Data Processing:
-
The spectrum of the buffer is subtracted from the peptide spectrum.
-
The observed ellipticity (in millidegrees) is converted to mean residue ellipticity [θ] using the formula: [θ] = (θobs * 100) / (c * n * l), where θobs is the observed ellipticity, c is the peptide concentration in mM, n is the number of residues, and l is the path length in cm.
-
-
Data Analysis: The resulting spectrum is analyzed qualitatively by comparing its shape and key features (e.g., positions of maxima and minima) to reference spectra for known secondary structures (alpha-helix, beta-sheet, beta-turn, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using the DOT language are provided.
Caption: Conceptual workflow of T4ACA as a beta-turn mimetic.
Caption: Experimental workflow for validating a beta-turn mimetic.
Conclusion
The available evidence suggests that this compound is a valuable tool in the peptidomimetic chemist's toolbox for inducing beta-turn-like conformations. Its rigid structure effectively reduces the conformational flexibility inherent in short peptide sequences, a crucial step in designing peptides with enhanced biological activity and stability. While direct comparative studies with a wide range of other mimetics are still needed to fully delineate its relative advantages, T4ACA presents a synthetically accessible and effective strategy for constraining peptides. The choice of a specific beta-turn mimetic will ultimately depend on the specific requirements of the biological target and the desired geometry of the peptide ligand. Further research involving head-to-head comparisons of T4ACA with other leading beta-turn mimetics in various peptide contexts will be invaluable for the continued development of next-generation peptide therapeutics.
comparing the antifibrinolytic activity of trans-4-Aminocyclohexanecarboxylic acid and tranexamic acid
An objective comparison of the antifibrinolytic properties of tranexamic acid and epsilon-aminocaproic acid, supported by experimental data.
This guide provides a detailed comparison of the antifibrinolytic activity of trans-4-(aminomethyl)cyclohexanecarboxylic acid, commonly known as tranexamic acid (TXA), and a related lysine analog, epsilon-aminocaproic acid (EACA). It is intended for researchers, scientists, and drug development professionals.
First, it is crucial to clarify that tranexamic acid is the biologically active trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid . The specific stereochemistry of the trans-isomer is responsible for its potent antifibrinolytic effects. For a meaningful comparison, this guide will evaluate the performance of tranexamic acid against epsilon-aminocaproic acid, another widely used antifibrinolytic agent with a similar mechanism of action.
Mechanism of Action
Both tranexamic acid and epsilon-aminocaproic acid are synthetic derivatives of the amino acid lysine.[1] Their primary antifibrinolytic effect is mediated by blocking the lysine-binding sites on plasminogen.[1][2] This action has a dual consequence: it prevents the conversion of plasminogen into its active form, plasmin, and it inhibits the binding of both plasminogen and plasmin to fibrin.[3] By occupying these binding sites, these drugs effectively prevent the dissolution of fibrin clots, thereby exerting their hemostatic effect.[3] At higher concentrations, tranexamic acid can also act as a non-competitive inhibitor of plasmin.[4]
Caption: Mechanism of action of lysine analogs in inhibiting fibrinolysis.
Quantitative Comparison of Antifibrinolytic Activity
Tranexamic acid is consistently reported to be a more potent antifibrinolytic agent than epsilon-aminocaproic acid.[2][4][5] This difference in potency is attributed to its higher affinity for the lysine-binding sites of plasminogen.[6]
| Parameter | Tranexamic Acid (TXA) | Epsilon-Aminocaproic Acid (EACA) | Reference |
| Relative Potency | 6 to 10 times more potent than EACA | Baseline | [2][4][5] |
| Binding Affinity | Higher affinity for plasminogen | Lower affinity than TXA | [6] |
| Dissociation Constant (Kd) for Plasmin | 3.5 x 10⁻⁵ M | Data not readily available | [7] |
| IC₅₀ for uPA-mediated microplasminogen activation | 4.53 ± 0.66 mM | 26.84 ± 0.67 mM | [8] |
| Concentration for substantial in-vitro fibrinolysis inhibition | 10-15 mg/L | ~130 mg/L (130 mcg/ml) | [1][3] |
Comparative Efficacy in Clinical Settings
Clinical studies, particularly in surgical contexts, have been conducted to compare the effectiveness of tranexamic acid and epsilon-aminocaproic acid in reducing blood loss and the need for transfusions. While both are effective, some studies suggest a superiority for tranexamic acid.
| Study Type | Population | Key Findings | Reference |
| Retrospective Study | Total Hip Arthroplasty | TXA group had significantly lower total blood loss, transfusion rates, and changes in hemoglobin levels compared to the EACA group. | [9] |
| Retrospective Study | Cardiac Surgery with CPB | No significant differences in efficacy and safety outcomes were found between TXA and EACA. | [2] |
| Randomized Controlled Trial | Cardiac Surgery with CPB | The EACA group required significantly fewer blood product transfusions compared to the TXA group (25% vs. 44.8%). No significant difference in chest tube drainage. | [10] |
| Retrospective Chart Review | Total Joint Arthroplasty | TXA was associated with significantly lower blood loss and fewer transfusions compared to EACA. | [6] |
Experimental Protocols
In Vitro Fibrin Clot Lysis Assay
This assay is a common method to evaluate the antifibrinolytic activity of compounds by measuring their ability to inhibit the lysis of a fibrin clot.
1. Reagent Preparation:
-
Fibrinogen Solution: Human fibrinogen is reconstituted in a Tris-buffered saline (TBS) to a final concentration of 2 mg/mL.
-
Plasminogen Solution: Human plasminogen is reconstituted and diluted in TBS to a working concentration of 1 µM.
-
Thrombin/tPA Solution: A solution containing human α-thrombin (to a final concentration of 0.5 U/mL in the well) and human tissue plasminogen activator (tPA) (to a final concentration of 10 ng/mL in the well) is prepared in TBS.
-
Test Compound Solutions: Stock solutions of tranexamic acid and epsilon-aminocaproic acid are prepared (e.g., in DMSO) and then serially diluted in TBS to the desired final concentrations.
2. Assay Procedure:
-
The following reagents are added to the wells of a 96-well plate in order:
-
50 µL of TBS
-
20 µL of Fibrinogen solution
-
10 µL of Plasminogen solution
-
10 µL of the test compound dilution or vehicle control
-
-
The plate is incubated at 37°C for 10 minutes.
-
The reaction is initiated by adding 20 µL of the Thrombin/tPA solution to each well.
-
The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
The absorbance at 405 nm, which corresponds to clot turbidity, is measured every minute for a duration of up to 120 minutes.
3. Data Analysis:
-
The absorbance values are plotted against time.
-
The antifibrinolytic activity is determined by the delay or inhibition of the decrease in absorbance, which signifies clot lysis.
-
The time to 50% clot lysis can be calculated, which is the time from peak turbidity to a 50% reduction in this peak absorbance.
-
Dose-response curves can be generated by plotting the clot lysis time against the concentration of the test compound.
References
- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commentary: Epsilon-aminocaproic acid versus tranexamic acid, the David and Goliath of antifibrinolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medindex.am [medindex.am]
- 5. ahajournals.org [ahajournals.org]
- 6. Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Tranexamic versus aminocaproic acids in patients with total hip arthroplasty: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-Blinded Trial Comparing the Effectiveness of Tranexamic Acid and Epsilon-Aminocaproic Acid in Reducing Bleeding and Transfusion in Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Evaluation of Novel trans-4-Aminocyclohexanecarboxylic Acid Derivatives
A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of novel derivatives of trans-4-aminocyclohexanecarboxylic acid. This guide provides a comparative analysis of their biological activities, supported by experimental data, detailed protocols, and pathway visualizations.
Derivatives of this compound are emerging as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have shown promise in the development of novel therapeutics for inflammatory diseases, cancer, and neurological disorders. This guide offers a comparative overview of the biological performance of various novel derivatives, presenting key quantitative data, detailed experimental methodologies for the cited biological assays, and visualizations of the relevant signaling pathways.
Comparative Analysis of Biological Activity
The biological efficacy of novel this compound derivatives has been evaluated across various therapeutic areas. The following tables summarize the quantitative data from recent studies, providing a clear comparison of their potency and activity.
Table 1: Anti-inflammatory Activity
| Compound ID | Target | Assay | IC50 / Inhibition | Reference Compound | Cell Line / Model |
| 14e | VLA-4 | Adhesion Assay | 5.4 nM | - | Murine and guinea pig models of asthma |
| Amidrazone Derivative 2f | TNF-α | Cytokine Release Assay | ~66-81% inhibition at 10, 50, 100 µg/mL | Ibuprofen | Lipopolysaccharide (LPS)-stimulated Peripheral Blood Mononuclear Cells (PBMCs) |
| Amidrazone Derivative 2b | TNF-α, IL-6, IL-10 | Cytokine Release Assay | ~92-99% inhibition at 100 µg/mL | Ibuprofen | LPS-stimulated PBMCs |
Table 2: Antimicrobial Activity
| Compound ID | Organism | Assay | MIC (µg/mL) | Reference Compound |
| Amidrazone Derivative 2c | Staphylococcus aureus | Broth Microdilution | - (Bacteriostatic) | - |
| Mycobacterium smegmatis | Broth Microdilution | - (Bacteriostatic) | - | |
| Amidrazone Derivative 2b | Yersinia enterocolitica | Broth Microdilution | 64 | - |
Table 3: Opioid Receptor Activity
| Compound ID | Target | Assay | IC50 |
| cis-ACCA analogue | Opioid Receptors | Guinea pig ileum assay | 4.0 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.
Synthesis of Amidrazone Derivatives (General Procedure)
Amidrazone derivatives were synthesized through the reaction of N3-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride. In a typical procedure, 0.3 g of the respective amidrazone (approximately 0.9 mmol) and 0.2 g of 3,4,5,6-tetrahydrophthalic anhydride (approximately 0.9 mmol) were dissolved in 30 mL of anhydrous diethyl ether. The reaction mixture was left to stand for three days. The resulting solid product was collected by filtration, washed with 10 mL of diethyl ether to remove any unreacted starting materials, and subsequently dried.[1]
VLA-4 Adhesion Assay
The inhibitory activity of compounds on Very Late Antigen-4 (VLA-4) mediated cell adhesion can be assessed using a static adhesion assay. This assay measures the ability of a compound to block the binding of VLA-4-expressing cells to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).
-
Plate Coating: 96-well plates are coated with recombinant VCAM-1.
-
Cell Culture: A suitable cell line expressing VLA-4 (e.g., Jurkat cells) is maintained in appropriate culture conditions.
-
Assay Procedure:
-
VLA-4 expressing cells are pre-incubated with various concentrations of the test compound.
-
The cells are then added to the VCAM-1 coated wells and allowed to adhere for a specific time.
-
Non-adherent cells are removed by a series of gentle washing steps.
-
The number of adherent cells is quantified, typically by using a fluorescent dye and measuring the fluorescence intensity with a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is calculated from the dose-response curve.
Cytokine Release Assay from PBMCs
This assay measures the effect of compounds on the production of cytokines from Peripheral Blood Mononuclear Cells (PBMCs).
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: Isolated PBMCs are cultured in a suitable medium and stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production.
-
Compound Treatment: The cells are treated with different concentrations of the test compounds.
-
Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected. The concentration of various cytokines (e.g., TNF-α, IL-6, IL-10) is measured using a multiplex immunoassay platform, such as Luminex, or by individual ELISA assays.
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the stimulated control.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Assay Setup: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under conditions appropriate for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for the rational design and development of new drugs. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by the described this compound derivatives.
This guide provides a snapshot of the current research landscape for novel this compound derivatives. The presented data highlights their potential as lead compounds for the development of new drugs targeting a range of diseases. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacological properties, and evaluate their safety and efficacy in preclinical and clinical settings.
References
head-to-head comparison of different synthesis routes for trans-4-Aminocyclohexanecarboxylic acid
A Head-to-Head Comparison of Synthesis Routes for trans-4-Aminocyclohexanecarboxylic Acid
Introduction
This compound (t-ACCA) is a crucial carbocyclic γ-amino acid that serves as a conformationally constrained building block in medicinal chemistry. Its rigid structure makes it an invaluable scaffold for designing pharmacologically active compounds, including Janus kinase (JAK) inhibitors and analogues of dynorphin A.[1][2] The therapeutic efficacy of these molecules is critically dependent on the trans stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring. However, the synthesis of the isomerically pure trans form presents a significant challenge, as many synthetic pathways yield mixtures of cis and trans isomers.[1][3]
This guide provides a head-to-head comparison of the most common synthesis routes for t-ACCA, offering an in-depth analysis of their methodologies, performance, and industrial applicability. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to assist researchers in selecting the optimal route for their specific needs.
The Core Challenge: Achieving trans Stereoselectivity
The primary obstacle in synthesizing t-ACCA is controlling the stereochemical outcome. Catalytic hydrogenation of the aromatic precursor, p-aminobenzoic acid, is the most direct approach. However, this reaction typically produces a thermodynamic mixture of cis and trans isomers.[4] The cis isomer is often the kinetic product or is favored under certain harsh conditions, necessitating subsequent steps to isolate the desired trans isomer.[3][4] The principal strategies developed to overcome this challenge are:
-
Direct, High-trans Catalytic Hydrogenation: Optimizing reaction conditions to directly favor the formation of the trans isomer.
-
Hydrogenation Followed by cis-trans Isomerization: Synthesizing a cis/trans mixture and subsequently converting the undesired cis isomer into the trans form.
-
Hydrogenation Followed by Physical or Chemical Separation: Separating the desired trans isomer from the cis/trans mixture.
Route 1: Direct, One-Pot High-trans Catalytic Hydrogenation
This approach is the most sought-after for industrial applications due to its efficiency and atom economy. The strategy hinges on carefully selecting the catalyst and reaction conditions to steer the hydrogenation towards the desired trans product in a single step.
Causality and Mechanistic Insights
The key to this route is the use of specific heterogeneous catalysts, such as Ruthenium-on-Carbon (Ru/C), under basic aqueous conditions.[3][5] The basic medium (e.g., NaOH solution) is critical; it deprotonates the carboxylic acid, and the resulting carboxylate anion influences the substrate's adsorption onto the catalyst surface. This orientation, combined with the catalytic properties of ruthenium, favors the addition of hydrogen from the less-hindered face, leading to a higher proportion of the trans isomer.[3][5][6] This method avoids the need for subsequent isomerization, representing a significant process simplification.[3]
Caption: One-pot synthesis of t-ACCA via direct catalytic hydrogenation.
Representative Experimental Protocol
-
Reaction Setup: An autoclave is charged with p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (25% by weight of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).[2][3]
-
Hydrogenation: The vessel is sealed, purged, and pressurized with hydrogen gas to 15 bar. The mixture is heated to 100°C and stirred vigorously for approximately 20 hours.[3][5]
-
Work-up and Isolation: After cooling and venting, the catalyst is removed by filtration (e.g., through Celite). The aqueous filtrate is acidified to pH 4 with an acid like citric acid.[2] The precipitated product is then extracted with a suitable organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated under reduced pressure to yield the product as a mixture of cis and trans isomers, with the trans isomer being predominant.[1][2]
Performance and Considerations
-
Stereoselectivity: This method reliably achieves a trans content greater than 75%, with reported cis:trans ratios as high as 1:4.6.[2][3][5]
-
Yield: Overall yields typically range from 60% to 78%.[4][7]
-
Advantages: The one-pot nature makes it highly efficient and suitable for large-scale production. It avoids additional protection/deprotection or isomerization steps.[3]
-
Disadvantages: Requires high-pressure hydrogenation equipment. The final product is still a mixture that may require further purification to achieve >99% isomeric purity, often through selective crystallization or esterification.[1][5]
Route 2: Hydrogenation Followed by Base-Catalyzed Isomerization (Epimerization)
This two-stage approach first produces a cis/trans mixture via catalytic hydrogenation and then converts the undesired cis isomer to the desired trans product through epimerization. This is possible because the trans isomer, with both substituents in equatorial positions, is thermodynamically more stable.
Causality and Mechanistic Insights
Direct epimerization of 4-aminocyclohexanecarboxylic acid is often inefficient. The process is dramatically improved by first protecting the amino group, for instance, as a phthalimido or tert-butoxycarbonyl (Boc) derivative.[8][9] This N-protection increases the acidity of the proton at the C1 position (alpha to the carboxyl group), facilitating its removal by a base (e.g., potassium tert-butoxide, sodium methoxide).[8][9] The resulting carbanion intermediate can then be re-protonated, leading to an equilibrium mixture that is heavily skewed towards the more stable trans isomer.[9] The protecting group is subsequently removed to yield the final product.
Caption: Multi-step synthesis of t-ACCA via an isomerization pathway.
Representative Experimental Protocol (N-Phthalimido Example)
-
Hydrogenation & Protection: A cis/trans mixture of the methyl ester of ACCA is reacted with phthalic anhydride to form methyl 4-phthalimidocyclohexanecarboxylate.
-
Isomerization: The N-protected ester mixture (1.0 eq) is dissolved in an alcoholic solvent like isopropyl alcohol. A catalytic amount of a strong base, such as potassium tert-butoxide (0.5 eq), is added at ambient temperature. The mixture is heated to 60-65°C for 2-3 hours.[9]
-
Work-up: After the reaction, the mixture is cooled and the pH is adjusted to 7 with acetic acid. The solvent is evaporated, and the resulting solid is recrystallized to yield the isomerically pure trans-N-protected ester.[9]
-
Hydrolysis/Deprotection: The ester and phthalimido groups are subsequently hydrolyzed under basic or acidic conditions to give the final t-ACCA product.
Performance and Considerations
-
Stereoselectivity: This route is capable of producing t-ACCA with exceptional isomeric purity, often exceeding 99%.[8]
-
Yield: The epimerization and purification steps can be very high-yielding, often above 70-90% for that specific stage.[8]
-
Advantages: Delivers the highest isomeric purity, which is critical for pharmaceutical applications.
-
Disadvantages: The process involves multiple steps (protection, isomerization, deprotection), which reduces the overall yield and increases cost and complexity, making it less ideal for large-scale industrial manufacturing compared to the direct route.[5]
Route 3: Hydrogenation Followed by Physical Separation
This is the most classical but least efficient method. It relies on the hydrogenation of p-aminobenzoic acid to produce a cis/trans mixture, followed by separation based on differences in physical properties.
Causality and Method
This strategy exploits the different solubilities of the cis and trans isomers in specific solvent systems. Fractional recrystallization is the most common technique.[10] By carefully selecting the solvent and controlling the crystallization conditions, one isomer can be selectively precipitated while the other remains in the mother liquor. However, the solubility differences are often slight, making this a challenging and low-yielding process.[11] An alternative is the selective esterification of the cis-isomer, which allows for the separation of the unreacted trans-acid.[5]
Performance and Considerations
-
Yield: This method is characterized by very low yields of the desired trans isomer.[11]
-
Advantages: Simple in principle and does not require specialized high-pressure equipment (beyond the initial hydrogenation).
-
Disadvantages: Laborious, inefficient, and not economically viable for industrial-scale production due to poor recovery of the target compound.[4][11]
Comparative Summary of Synthesis Routes
| Parameter | Route 1: Direct Hydrogenation | Route 2: Hydrogenation + Isomerization | Route 3: Hydrogenation + Separation |
| Starting Material | p-Aminobenzoic Acid | p-Aminobenzoic Acid | p-Aminobenzoic Acid |
| Key Reagents | Ru/C, NaOH, H₂ | H₂/Catalyst, Protecting Agent, Base (e.g., KOtBu) | H₂/Catalyst, Recrystallization Solvents |
| Number of Steps | 1 (One-Pot) | 3-4 (Hydrogenation, Protection, Isomerization, Deprotection) | 2 (Hydrogenation, Separation) |
| trans:cis Ratio | >3:1 (typically 75-85% trans)[3][5] | >99:1 (>99% trans)[8] | Dependent on initial hydrogenation (e.g., 1:1)[5] |
| Overall Yield | Moderate to Good (60-78%)[4][7] | Lower (due to multiple steps) | Very Low[11] |
| Industrial Feasibility | High: Efficient and scalable.[10][12] | Moderate: High purity but complex and costly. | Low: Inefficient and not scalable.[11] |
| Pros | - High efficiency- Fewer steps- Good yield | - Highest isomeric purity- Reliable for pharma-grade material | - Simple methodology |
| Cons | - Requires high-pressure setup- Product requires purification | - Multiple steps reduce overall yield- Higher cost (reagents, time) | - Very low yield- Labor-intensive |
Conclusion and Recommendation
For the large-scale, industrial synthesis of this compound, Route 1 (Direct, One-Pot High-trans Catalytic Hydrogenation) is unequivocally the most superior and economically viable strategy. The development of Ruthenium-on-Carbon catalyst systems that operate under basic conditions to directly achieve a high trans-to-cis ratio represents a significant advancement.[3][5] This method provides a good balance of yield, stereoselectivity, and process efficiency.
While Route 2 (Hydrogenation followed by Isomerization) delivers the highest level of isomeric purity, its multi-step nature makes it better suited for smaller-scale applications where absolute purity is the primary driver and cost is a secondary concern. Route 3 (Physical Separation) is largely of historical interest and is not competitive for modern chemical manufacturing.
Future research will likely focus on developing even more selective catalysts for the direct hydrogenation route to push the trans selectivity beyond 95% in a single step, thereby combining the efficiency of Route 1 with the purity of Route 2.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Buy this compound | 3685-23-2 [smolecule.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Assessing the Conformational Rigidity of trans-4-Aminocyclohexanecarboxylic Acid in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational properties of peptide building blocks is paramount for rational drug design. This guide provides an objective comparison of the conformational rigidity imparted by trans-4-Aminocyclohexanecarboxylic acid (t-4-ACCA) when incorporated into peptides, benchmarked against the commonly used proline residue and a flexible acyclic amino acid.
Incorporating conformationally constrained amino acid analogues into peptides is a widely employed strategy to enhance their metabolic stability, receptor affinity, and selectivity. The cyclic structure of t-4-ACCA is hypothesized to bestow a high degree of rigidity upon the peptide backbone, thereby reducing the entropic penalty upon binding to a biological target. This guide summarizes key experimental data and methodologies to aid in the assessment of t-4-ACCA as a tool for peptide drug discovery.
Comparative Conformational Analysis
The conformational rigidity of a peptide can be quantitatively assessed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling. Below is a summary of expected and reported data for a model peptide series Ac-Ala-X-Ala-NH2, where X is t-4-ACCA, L-Proline, or Glycine.
| Parameter | t-4-ACCA | L-Proline | Glycine (Flexible Control) | Significance |
| ³J(HN,Hα) Coupling Constant (Hz) | ~8-10 Hz | ~6-8 Hz (trans) | ~4-7 Hz | Larger values for t-4-ACCA suggest a more extended and rigid conformation. Proline's value reflects its constrained pyrrolidine ring. Glycine shows values indicative of conformational averaging. |
| Key NOE Contacts | Strong dαN(i, i+1) | Strong dαδ(i, i+1) for cis/trans isomers | Weak or multiple dαN(i, i+1) | The presence of specific, strong NOEs for t-4-ACCA and Proline indicates well-defined local conformations, while weaker or multiple NOEs for Glycine suggest flexibility. |
| Cis/Trans Isomerism | Not applicable | Present (typically 10-30% cis)[1][2] | Not applicable | The absence of cis/trans isomerism for t-4-ACCA simplifies the conformational landscape compared to Proline, which can be advantageous in drug design. |
| Circular Dichroism (Mean Residue Ellipticity [θ] at 222 nm) | Varies depending on induced secondary structure | Often induces β-turns, leading to characteristic CD spectra | Typically shows a random coil spectrum | The CD spectrum provides insight into the secondary structure propensity. t-4-ACCA, like proline, is expected to induce ordered structures. |
| Computed Dihedral Angle (Φ) Range | Highly restricted | Restricted to -60° ± 20° | Broad distribution | Molecular dynamics simulations are expected to show a much narrower range of accessible Φ angles for t-4-ACCA and Proline compared to Glycine, quantifying their rigidity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide conformation. Below are standard protocols for the synthesis and analysis of peptides containing t-4-ACCA and its analogues.
Peptide Synthesis
Peptides incorporating t-4-ACCA can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminally amidated peptide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (including Fmoc-t-4-ACCA-OH) is activated with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[1][3][4]
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
1D ¹H NMR: To observe the overall spectral features and chemical shift dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the peptide's fold.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and aid in distinguishing proline isomers.[2]
-
-
Data Analysis:
-
Resonance Assignment: Sequential assignment of proton and carbon resonances is performed using the combination of TOCSY and NOESY/ROESY spectra.
-
Coupling Constant Measurement: ³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra. These values are related to the backbone dihedral angle Φ via the Karplus equation.
-
NOE Restraint Generation: NOE cross-peak intensities are converted into distance restraints.
-
Structure Calculation: The experimental restraints (distances and dihedral angles) are used in molecular dynamics or distance geometry algorithms to calculate a family of conformers that represent the solution structure of the peptide.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure content of a peptide in solution.[5]
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) to a concentration of approximately 50-100 µM.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The raw data is converted to mean residue ellipticity [θ]. The shape and magnitude of the spectrum are indicative of the secondary structure content (α-helix, β-sheet, β-turn, or random coil).
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the peptide's conformational landscape.
-
System Setup: A starting structure of the peptide is generated and placed in a periodic box of solvent (e.g., water).
-
Simulation: The system is subjected to energy minimization, followed by a production run where Newton's equations of motion are integrated over time.
-
Analysis: The trajectory is analyzed to determine the population of different conformations, dihedral angle distributions, and root-mean-square fluctuations (RMSF) of atomic positions.
Visualizing the Workflow and Conformational Impact
To better illustrate the process of assessing conformational rigidity and its implications, the following diagrams are provided.
References
- 1. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Rigid Linkers: Evaluating trans-4-Aminocyclohexanecarboxylic Acid in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge in the quest for novel therapeutics. While the warhead and E3 ligase ligand are crucial for target engagement and recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC. This guide provides a comparative analysis of rigid aliphatic cyclic linkers, exemplified by trans-4-Aminocyclohexanecarboxylic acid, against traditional flexible acyclic linkers, supported by experimental data on related structures.
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's properties, influencing its solubility, cell permeability, and, most importantly, the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] The choice between a rigid and a flexible linker can profoundly impact the therapeutic potential of a PROTAC.[3][4]
Flexible vs. Rigid Linkers: A Tale of Two Conformations
Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have been widely used in initial PROTAC design due to their synthetic accessibility and conformational adaptability.[1][3] This flexibility allows the PROTAC to adopt various conformations, increasing the probability of forming a productive ternary complex.[1] However, this conformational freedom can also lead to an entropic penalty upon binding and potential metabolic instability.[3]
Rigid linkers, which incorporate cyclic structures such as piperidine, piperazine, or cyclohexane derivatives like this compound, introduce conformational constraints.[3][5] This rigidity can "pre-organize" the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially leading to enhanced potency and metabolic stability.[2][3]
Quantitative Comparison of Linker Performance
While direct head-to-head comparative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, we can infer its potential performance by examining studies on PROTACs with other rigid cyclic linkers compared to those with flexible linkers. The following tables summarize representative data from studies on different targets, illustrating the impact of linker rigidity on degradation efficiency.
Table 1: Comparison of PROTACs with Rigid vs. Flexible Linkers Targeting Bromodomain-Containing Protein 4 (BRD4)
| PROTAC Linker Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | VHL | MV-4-11 | 300 | ~70 | [6] |
| Rigid (Phenyl) | VHL | MV-4-11 | <100 | >90 | [7] |
| Rigid (Piperazine) | CRBN | HEK293 | 5 | ~95 | [8] |
Table 2: Comparison of PROTACs with Rigid vs. Flexible Linkers Targeting Androgen Receptor (AR)
| PROTAC Linker Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible (Alkyl) | CRBN | LNCaP | ~10 | ~90 | [6] |
| Rigid (Piperidine) | CRBN | LNCaP | <1 | >95 | [6] |
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. For instance, the degradation of BRD4, a key regulator of oncogene transcription, leads to the suppression of c-MYC expression, resulting in cell cycle arrest and apoptosis.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
The evaluation of a novel PROTAC's efficacy follows a systematic experimental workflow, starting from synthesis and culminating in in-vivo studies.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
1. PROTAC Synthesis (General Scheme for Amide Coupling)
A common method for synthesizing PROTACs involves the amide coupling of the linker to the warhead and the E3 ligase ligand. For a linker like this compound, one terminus can be coupled to an amine-functionalized warhead, and the other to an amine-functionalized E3 ligase ligand using standard peptide coupling reagents.
-
Materials: Warhead with an available amine or carboxylic acid, E3 ligase ligand with an available amine or carboxylic acid, this compound, coupling reagents (e.g., HATU, HOBt), a tertiary amine base (e.g., DIPEA), and a suitable solvent (e.g., DMF).
-
Procedure:
-
Dissolve the component with the carboxylic acid moiety (e.g., the linker) in DMF.
-
Add HATU, HOBt, and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add the component with the amine moiety to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC.
-
Repeat the process to couple the other end of the linker to the second ligand.
-
2. Western Blot for Protein Degradation
This assay is fundamental for determining the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) of a PROTAC.
-
Materials: Cell line expressing the target protein, cell culture medium, PROTAC of interest, DMSO (vehicle control), lysis buffer, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH), secondary antibody conjugated to HRP, and ECL substrate.
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax.
-
Conclusion
The strategic incorporation of rigid linkers, such as those based on a this compound scaffold, represents a promising avenue for enhancing the efficacy and drug-like properties of PROTACs. By pre-organizing the molecule into a bioactive conformation, these linkers can lead to more potent and selective protein degradation. While flexible linkers remain valuable for initial screening due to their synthetic ease, the evidence suggests that a move towards more rigid and structurally defined linkers is a key step in the optimization of next-generation targeted protein degraders. The empirical testing of a diverse range of linker types, including rigid cyclic structures, is crucial for unlocking the full therapeutic potential of the PROTAC technology.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Stereochemistry of Synthesized 4-Aminocyclohexanecarboxylic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Stereochemistry in Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount factor governing biological activity, efficacy, and safety. The seemingly subtle difference between isomers can lead to profound variations in pharmacological profiles. A classic example is the 4-aminocyclohexanecarboxylic acid (4-ACCA) scaffold, a key building block in many active pharmaceutical ingredients (APIs).[1][2] The relative orientation of the amino and carboxylic acid groups on the cyclohexane ring gives rise to two diastereomers: cis and trans. The trans isomer, in particular, is a crucial intermediate for various drugs, including Janus Kinase (JAK) inhibitors.[1]
Syntheses of 4-ACCA, often proceeding via the hydrogenation of p-aminobenzoic acid, frequently yield a mixture of these cis and trans isomers.[1][3] Consequently, robust and reliable analytical methodologies are not merely a matter of quality control but a fundamental necessity to unequivocally confirm the stereochemistry of the desired isomer. This guide provides an in-depth comparison of the three principal analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5] It provides an unambiguous, three-dimensional picture of the electron density within the crystal, revealing the precise spatial arrangement of atoms and their connectivity. For stereochemical confirmation, it is the ultimate arbiter, leaving no room for doubt.
Causality of Method Choice
Why X-ray Crystallography? When absolute, irrefutable proof of stereochemistry is required, X-ray crystallography is the method of choice. It directly visualizes the molecule, confirming the cis or trans relationship of the substituents. The resulting crystal structure can serve as a primary reference standard against which faster, higher-throughput methods like NMR and HPLC can be validated. While other techniques infer stereochemistry from properties like coupling constants or retention times, crystallography measures the actual bond angles and distances in the solid state.
Limitations: The primary and most significant hurdle is the need for a suitable single crystal of adequate size and quality, which can be challenging and time-consuming to obtain.[5] Furthermore, the determined structure represents the molecule's conformation in the solid state, which may not always be identical to its predominant conformation in solution.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve the purified 4-ACCA isomer in a suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture) to near-saturation.
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place a vial of the sample solution inside a sealed jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the sample solution, reducing solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution.
-
-
The goal is to grow well-ordered, single crystals with dimensions typically in the range of 0.1 to 0.5 mm.[5]
-
-
Crystal Mounting and Data Collection:
-
Carefully select and mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a diffractometer, where it is cooled under a stream of liquid nitrogen to minimize thermal vibration.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the instrument records the diffraction pattern—the angles and intensities of the scattered X-rays.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Mathematical (Fourier transform) methods are used to convert the diffraction pattern into an electron density map.
-
An initial molecular model is fitted to the electron density map.
-
The model is refined by iteratively adjusting atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides the definitive stereochemistry.
-
The Workhorse Technique: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and commonly used tool for structural elucidation of organic molecules in solution. For distinguishing diastereomers like cis- and trans-4-ACCA, ¹H NMR is particularly insightful due to its sensitivity to the through-bond and through-space environment of protons.
Causality of Method Choice
Why NMR? The key to differentiating cis and trans isomers of 4-ACCA lies in the rigid chair conformation of the cyclohexane ring and the Karplus relationship, which correlates the dihedral angle between two adjacent protons to their scalar coupling constant (³J).
-
In the thermodynamically stable conformation of trans-4-ACCA , both the amino and carboxyl groups occupy equatorial positions. This forces the protons at C1 and C4 (the carbons bearing the substituents) into axial positions. These axial protons have a large dihedral angle (~180°) with adjacent axial protons, resulting in a large axial-axial coupling constant (³Jaa ≈ 10-13 Hz ).
-
In cis-4-ACCA , one substituent is axial and the other is equatorial. This means the proton at one substituted carbon is equatorial while the other is axial. This arrangement leads to smaller axial-equatorial (³Jae ≈ 2-5 Hz ) and equatorial-equatorial (³Jee ≈ 2-5 Hz ) couplings.
Therefore, the magnitude of the coupling constant for the C1 and C4 protons provides a definitive signature for each isomer in solution.[8]
Limitations: While powerful, NMR requires pure samples for unambiguous assignment. In a mixture, signal overlap can complicate analysis, though it can be used to determine the isomeric ratio.[1] The interpretation requires a good understanding of conformational analysis.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 4-ACCA isomer.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O is often used, but it will exchange with the -NH₂ and -COOH protons, causing their signals to disappear. This can simplify the spectrum by removing these broad peaks.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Pay close attention to the resolution to accurately measure the coupling constants.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the methine protons at C1 and C4. These are the protons attached to the carbons bearing the carboxylic acid and amino groups, respectively. They will typically appear as complex multiplets.
-
Carefully measure the coupling constants for these multiplets.
-
A large coupling constant (typically > 10 Hz) for these protons is indicative of an axial-axial relationship, confirming the trans isomer.
-
Smaller coupling constants (typically < 5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships, confirming the cis isomer.
-
Comparative Data: ¹H NMR
| Parameter | trans-4-Aminocyclohexanecarboxylic Acid | cis-4-Aminocyclohexanecarboxylic Acid | Rationale |
| H1/H4 Chemical Shift | Further upfield (more shielded) | Further downfield (less shielded) | Axial protons (trans) are generally more shielded than equatorial protons (cis). |
| H1/H4 Signal Multiplicity | Triplet of triplets or complex multiplet | Broad multiplet | The pattern reflects coupling to adjacent ring protons. |
| Key Coupling Constant (³J) | Large (10-13 Hz) | Small (2-5 Hz) | This is the most definitive feature, reflecting axial-axial vs. axial-equatorial/equatorial-equatorial couplings. |
Note: Exact chemical shifts can vary depending on the solvent and pH.
The Separation Science Approach: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. For diastereomers like cis- and trans-4-ACCA, which have different physical properties, separation by HPLC is a highly effective method for both analysis and purification.
Causality of Method Choice
Why HPLC? The cis and trans isomers of 4-ACCA have different three-dimensional shapes and polarities. This difference in structure leads to differential interactions with the stationary phase of an HPLC column, resulting in different retention times. A well-developed HPLC method can baseline-separate the two isomers, allowing for their individual identification and quantification. This is particularly useful for assessing the isomeric purity of a synthesized batch. A study on the closely related 4-aminocyclohexylacetic acid has demonstrated successful separation of its cis and trans isomers, providing a strong foundation for this approach.
Limitations: HPLC is a separative technique, not a primary structure elucidation method. While it can distinguish between isomers based on retention time, it relies on reference standards (of known, confirmed stereochemistry) for definitive peak assignment. Without a pure standard of each isomer, one cannot be certain which peak corresponds to cis and which to trans.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is a good starting point. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also provide excellent selectivity for zwitterionic compounds like amino acids.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The zwitterionic nature of 4-ACCA means that pH control is critical for achieving good peak shape and separation. A pH around 3-6 is often a good starting point.
-
-
Sample and Standard Preparation:
-
Prepare stock solutions of the synthesized sample and, if available, pure cis and trans reference standards in the mobile phase.
-
Create a series of dilutions for calibration if quantitative analysis is required.
-
-
Method Development and Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and standards.
-
Monitor the separation at a low UV wavelength (e.g., 200-210 nm), as the molecule lacks a strong chromophore.
-
Optimize the separation by adjusting the mobile phase composition (ratio of organic modifier to buffer) and pH.
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the pure reference standards.
-
Method Comparison Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | HPLC |
| Information Provided | Definitive 3D structure, absolute proof of stereochemistry in solid state | Unambiguous stereochemistry in solution, conformational information | Separation of isomers, assessment of purity, quantification |
| Prerequisites | High-quality single crystal | Pure sample (>5 mg), deuterated solvents | Reference standards for peak identification |
| Throughput | Low (days to weeks per sample) | High (minutes to hours per sample) | Very High (minutes per sample) |
| Key Advantage | Unambiguous and definitive ("gold standard") | Provides detailed structural information in a biologically relevant state (solution) | Excellent for purity checks and quantifying isomeric ratios |
| Primary Limitation | Crystal growth can be a major bottleneck | Interpretation requires expertise; less sensitive for minor isomers in a mixture | Not a primary structure elucidation tool; requires standards |
Logical Workflow for Stereochemical Confirmation
A robust workflow for confirming the stereochemistry of synthesized 4-ACCA integrates these techniques logically.
Caption: A logical workflow for the synthesis, purification, and stereochemical confirmation of 4-ACCA isomers.
Conclusion
The confirmation of stereochemistry for molecules like 4-aminocyclohexanecarboxylic acid is a non-negotiable step in chemical synthesis and drug development. While single-crystal X-ray crystallography provides the ultimate, definitive answer, its practical limitations make it unsuitable for routine analysis. NMR spectroscopy serves as the primary workhorse, offering a rapid and highly informative method for determining stereochemistry in solution, based on the clear and predictable differences in proton coupling constants between the cis and trans isomers. HPLC complements these techniques perfectly, providing a high-throughput method to assess isomeric purity and quantify the components of a mixture, which is critical for process monitoring and quality control.
A judicious application of these methods, as outlined in the proposed workflow, provides a self-validating system. NMR offers the initial structural evidence, HPLC confirms the purity and separation, and X-ray crystallography provides the final, incontrovertible proof, establishing an authoritative foundation for all subsequent research and development.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. CAS 3685-25-4: this compound [cymitquimica.com]
- 3. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [chemicalbook.com]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
Safety Operating Guide
Proper Disposal of trans-4-Aminocyclohexanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Disposal of trans-4-Aminocyclohexanecarboxylic acid must adhere to local, regional, and national regulations. This guide provides a framework for its safe handling and disposal in a laboratory setting.
Hazard Profile and Safety Precautions
This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
| Hazard Classification | GHS Code | Precautionary Measures |
| Skin Irritation | H315 | Wear protective gloves and clothing.[1][3] |
| Serious Eye Irritation | H319 | Wear safety glasses or goggles.[1][3] |
| Respiratory Irritation | H335 | Use in a well-ventilated area or with respiratory protection.[1] |
Before beginning any disposal procedure, ensure that emergency eye wash stations and safety showers are readily accessible.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically to ensure safety and compliance.
-
Initial Assessment : Determine if the waste is contaminated with other hazardous materials. If it is a mixed waste, the disposal protocol for the most hazardous component must be followed.
-
Waste Collection :
-
Collect solid waste in a clearly labeled, sealed container.
-
For solutions, use a compatible, leak-proof container, also clearly labeled.
-
Avoid mixing with incompatible materials, such as strong oxidizing agents.[1]
-
-
Consult Institutional Guidelines : Refer to your organization's specific chemical hygiene plan and waste disposal procedures. This is the most critical step, as institutional protocols are designed to comply with all relevant regulations.
-
Waste Pickup and Disposal : Contact your institution's EHS department to arrange for the pickup of the chemical waste. Professional waste disposal services will then manage the final disposal, which typically involves incineration at a licensed facility.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Accidental Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your supervisor and EHS department.
At present, there are no standardized, widely published experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The recommended and safest approach is to treat it as a chemical waste to be handled by certified professionals.
References
Essential Safety and Operational Guide for Handling trans-4-Aminocyclohexanecarboxylic Acid
This guide provides immediate safety and logistical information for the handling and disposal of trans-4-Aminocyclohexanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety.
Hazard Identification: this compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][5] | Prevents direct skin contact and subsequent irritation. |
| Protective Clothing | Laboratory coat and long-sleeved clothing.[1][5][6] | Provides a barrier against accidental skin contact. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95) when ventilation is inadequate or dust is present.[3][5][7][8] | Minimizes the risk of respiratory tract irritation from airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure the work area is well-ventilated, such as in a chemical fume hood.[1][9]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1]
-
Don the required personal protective equipment as detailed in the table above.
2. Handling the Compound:
-
Weigh and transfer the chemical in a designated area to contain any potential spills.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][9][10]
-
It is strictly prohibited to eat, drink, or smoke in the handling area.[1]
3. In Case of a Spill:
-
For small spills, carefully sweep or shovel the solid material into a designated, labeled waste container.[1]
-
Avoid generating dust during the cleanup process.
-
Clean the spill area thoroughly with an appropriate solvent and then wash with water.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[9] Do not dispose of it down the drain or in regular trash.
-
Consultation: If you are unsure about the correct disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department.
Emergency First-Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4][9][10] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1][9][10] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to an area with fresh air.[1][4][9][10] If they experience breathing difficulties, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9][10] Rinse the mouth with water.[9][10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Aminocyclohexanecarboxylic acid 98 2756-85-6 [sigmaaldrich.com]
- 8. trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0 [sigmaaldrich.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
